Tetraoctylammonium chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tetraoctylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68N.ClH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNIPOQLGBPXPS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475517 | |
| Record name | Tetraoctylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3125-07-3 | |
| Record name | Tetraoctylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraoctylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Tetraoctylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tetraoctylammonium chloride (TOACl) is a quaternary ammonium (B1175870) salt with the chemical formula C₃₂H₆₈ClN.[1] It is recognized for its utility as a phase-transfer catalyst, which facilitates reactions between substances located in different immiscible phases, a crucial function in various organic synthesis processes.[1] Its hydrophobic nature, owing to the four long-chain octyl groups, makes it valuable in the chemical and pharmaceutical industries for enhancing the solubility of organic compounds and in the formulation of surfactants and emulsifiers.[1] This document provides a detailed overview of its key physical properties, supported by experimental methodologies and logical workflow visualizations.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, application in experimental settings, and for safety considerations.
| Property | Value | Source(s) |
| IUPAC Name | tetraoctylazanium chloride | [2] |
| CAS Number | 3125-07-3 | [1][2][3][4] |
| Molecular Formula | C₃₂H₆₈ClN | [1][2][3] |
| Molecular Weight | 502.34 g/mol | [1][2][3][4] |
| Appearance | Colorless solid; White crystal/powder | [1][3][5] |
| Form | Crystals | |
| Melting Point | 50 - 54 °C | [1][3] |
| Boiling Point | Not Applicable / No data available | [3] |
| Solubility | Data not explicitly quantified in sources. Its hydrophobic nature suggests solubility in organic solvents, while its salt character may confer some aqueous solubility. It is noted to enhance the solubility of organic compounds in aqueous solutions.[1] | [1] |
| Purity (Assay) | ≥97% (by titration) | [1] |
| PubChem ID | 11996614 | [1][2] |
Experimental Protocols: Determination of Melting Point
The melting point is a critical parameter for confirming the identity and purity of a crystalline solid. Below is a standard methodology for its determination using a digital melting point apparatus.
Objective: To determine the melting point range of a solid sample of this compound.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If necessary, dry under a vacuum. Gently crush a small amount of the crystals into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the powder into the tube. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., to ~45 °C).
-
Once the temperature is within 5-10 °C of the expected melting point (50-54 °C), reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Carefully observe the sample through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting range.
-
Record the temperature at which the last solid crystal melts completely. This is the upper limit of the melting range.
-
-
Purity Assessment: A sharp melting range (typically ≤ 2 °C) is indicative of a pure substance. A broad melting range often suggests the presence of impurities.
Visualizations: Workflows and Relationships
Logical Workflow for Chemical Substance Characterization
The following diagram illustrates a standard workflow for the physical and chemical characterization of a substance like this compound, from sample reception to data analysis.
Caption: Workflow for Physical & Chemical Characterization.
Logical Relationship of Applications
This diagram shows how the core properties of this compound lead to its diverse applications.
Caption: Relationship of Properties to Applications.
References
An In-depth Technical Guide to Tetraoctylammonium Chloride
This guide provides essential technical information regarding tetraoctylammonium chloride, a quaternary ammonium (B1175870) salt with significant applications in research and industry. It is intended for researchers, scientists, and professionals in drug development who require precise data on its physicochemical properties.
Core Physicochemical Data
This compound is a versatile phase transfer catalyst and surfactant. Its key quantitative data are summarized below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C32H68ClN | [1][2][3] |
| Molecular Weight | 502.34 g/mol | [1][3][4] |
| Linear Formula | [CH3(CH2)7]4N(Cl) | [4] |
Molecular Structure and Composition
The molecular structure of this compound consists of a central nitrogen atom covalently bonded to four octyl groups, forming a tetraoctylammonium cation. This cation is ionically bonded to a chloride anion.
References
An In-depth Technical Guide to CAS number 3125-07-3: Tetraoctylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Properties
Tetraoctylammonium chloride (TOACl), identified by CAS number 3125-07-3, is a quaternary ammonium (B1175870) salt.[1][2] It is a white, crystalline solid at room temperature.[2] This compound is characterized by a central nitrogen atom bonded to four octyl chains, with a chloride counter-ion. Its structure renders it soluble in many organic solvents and enables its function as a phase transfer catalyst.
A comprehensive summary of its chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 3125-07-3 | [1][2] |
| Molecular Formula | C₃₂H₆₈ClN | [1][2] |
| Molecular Weight | 502.34 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 50-54 °C | [2] |
| Purity | ≥97% | [1] |
| Synonyms | Tetraoctylazanium Chloride | [1] |
Synthesis of this compound
General Experimental Protocol for Synthesis
This protocol is adapted from the synthesis of tetrabutylammonium (B224687) chloride and can be modified for the synthesis of this compound.
-
Reaction Setup: A solution of trioctylamine (B72094) in a suitable aprotic solvent (e.g., diethyl ether or acetonitrile) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Addition of Alkylating Agent: 1-chlorooctane (B87089) is added dropwise to the trioctylamine solution while stirring at room temperature.
-
Reaction: The reaction mixture is stirred for an extended period, typically 48 hours, at room temperature to allow for the formation of the quaternary ammonium salt, which will precipitate out of the solution.[3]
-
Isolation of Crude Product: The insoluble product is isolated by filtration.[3]
-
Purification: The crude product is dissolved in a minimal amount of a suitable solvent like anhydrous dichloromethane (B109758) and then reprecipitated by adding a non-solvent such as anhydrous diethyl ether. This recrystallization step is repeated multiple times to achieve high purity.[3]
-
Drying and Storage: The purified this compound is dried under vacuum and stored in a desiccator at a low temperature.[3]
Core Application: Phase Transfer Catalysis
This compound's primary application is as a phase transfer catalyst (PTC).[2] PTCs facilitate the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction can proceed more efficiently. The lipophilic nature of the four octyl chains allows the tetraoctylammonium cation to be soluble in the organic phase, while the positively charged nitrogen can pair with an anion from the aqueous phase, effectively shuttling it into the organic phase.
Mechanism of Phase Transfer Catalysis
The general mechanism of phase transfer catalysis involving TOACl can be visualized as a cyclic process.
References
Tetraoctylammonium chloride solubility in organic solvents
An In-depth Technical Guide to the Solubility of Tetraoctylammonium Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TOACl) is a quaternary ammonium (B1175870) salt with the chemical formula [N(C₈H₁₇)₄]Cl. It is a white to off-white crystalline solid with a melting point in the range of 50-54 °C[1][2]. Due to its unique structure, consisting of a central positively charged nitrogen atom surrounded by four long hydrophobic octyl chains and a chloride anion, TOACl exhibits a range of properties that make it a valuable compound in various chemical and pharmaceutical applications.
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, details experimental protocols for solubility determination, and illustrates its primary mechanism of action and potential applications.
Solubility of this compound
The solubility of a compound is a critical parameter that dictates its utility in various applications, from chemical synthesis to drug formulation. This compound's amphiphilic nature, arising from its ionic head and long alkyl chains, results in a complex solubility profile.
Qualitative Solubility
This compound is generally described as being compatible with a wide range of organic solvents[1]. Its hydrophobic nature, conferred by the four octyl chains, suggests good solubility in nonpolar and moderately polar organic solvents. Conversely, its ionic character suggests some solubility in more polar organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively reported in publicly available literature. However, to provide a general understanding of the solubility trends of similar quaternary ammonium salts, the following table includes data for tetrabutylammonium (B224687) chloride, a shorter-chain analogue. It is important to note that the longer octyl chains of this compound will generally lead to higher solubility in nonpolar solvents and lower solubility in polar solvents compared to its tetrabutyl counterpart.
Table 1: Solubility of Tetrabutylammonium Chloride in Various Solvents
| Solvent | Chemical Formula | Type | Solubility ( g/100 g of solvent) | Temperature (°C) |
| Diethyl Ether | (C₂H₅)₂O | Polar aprotic | Difficultly soluble | N/A |
| Dimethylformamide | C₃H₇NO | Polar aprotic | 320 | 50 |
| Ethanol | C₂H₅OH | Polar protic | Very soluble | 78 |
| Water | H₂O | Polar protic | Difficultly soluble | N/A |
| Water | H₂O | Polar protic | Very soluble | 100 |
| Chloroform | CHCl₃ | Polar aprotic | Easily soluble | N/A |
| Acetone | C₃H₆O | Polar aprotic | Easily soluble | N/A |
| Benzene | C₆H₆ | Nonpolar | Slightly soluble | N/A |
Data for tetrabutylammonium chloride is provided for comparative purposes[3][4].
Experimental Protocols for Solubility Determination
For applications requiring precise solubility values, experimental determination is necessary. The following are two common methods for determining the solubility of a solid compound like this compound in an organic solvent.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass of solvent.
Methodology:
-
Saturation: Add an excess amount of this compound to a known mass of the desired organic solvent in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure the solution reaches equilibrium (i.e., becomes saturated). This can be verified by taking measurements at different time points until the concentration of the solute in the solution remains constant[5].
-
Separation: Separate the undissolved solid from the saturated solution using filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent changes in solubility[6].
-
Solvent Evaporation: Accurately weigh a portion of the clear, saturated solution into a pre-weighed container.
-
Drying: Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of TOACl) until a constant weight of the dried solute is achieved[5][7].
-
Calculation: The solubility is calculated as the mass of the dissolved this compound divided by the mass of the solvent.
UV-Vis Spectrophotometry Method
This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis region, or if it can be derivatized to do so. It is particularly useful for determining low solubilities.
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration)[8].
-
Saturation and Equilibration: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Separation: Separate the undissolved solid as described in the gravimetric method (step 3).
-
Dilution: Accurately dilute a known volume of the clear, saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.
Mechanism of Action and Applications
This compound's primary application is as a phase transfer catalyst, a role that is directly dependent on its solubility characteristics. It also shows promise in the field of drug delivery.
Phase Transfer Catalysis
In a biphasic system (e.g., an aqueous and an organic phase), many reactions are hindered because the reactants are in separate, immiscible phases. A phase transfer catalyst (PTC) facilitates the transport of a reactant from one phase to another, allowing the reaction to proceed[9][10].
This compound, with its lipophilic tetraoctylammonium cation, can pair with an anion from the aqueous phase. This ion pair is soluble in the organic phase, effectively transporting the anion into the organic phase where it can react with the organic substrate. After the reaction, the tetraoctylammonium cation pairs with the leaving group anion and returns to the aqueous phase, thus completing the catalytic cycle.
Drug Delivery Applications
The amphiphilic nature of this compound makes it a candidate for use in drug delivery systems, particularly in the formation of nanoparticles or as a coating to enhance the cellular uptake of therapeutic agents. The long alkyl chains can interact with lipid membranes, potentially facilitating the transport of drugs across cellular barriers.
Below is a conceptual workflow illustrating the potential use of this compound in the preparation of drug-loaded nanoparticles.
Conclusion
While specific quantitative solubility data for this compound remains sparse in readily available literature, its qualitative solubility characteristics and the data for analogous compounds suggest a high affinity for a range of organic solvents. For applications demanding precise concentrations, the experimental protocols detailed in this guide provide a robust framework for accurate solubility determination. The primary utility of this compound as a phase transfer catalyst is fundamentally linked to its solubility profile, enabling reactions between otherwise immiscible reactants. Furthermore, its unique amphiphilic structure opens avenues for its exploration in advanced drug delivery systems. This guide serves as a foundational resource for researchers and professionals working with this versatile quaternary ammonium salt.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. tetrabutylammonium chloride [chemister.ru]
- 4. Introducton of Tetrabutylammonium chloride_Chemicalbook [chemicalbook.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. pharmajournal.net [pharmajournal.net]
- 8. researchgate.net [researchgate.net]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]
An In-depth Technical Guide to the 1H NMR Spectrum of Tetraoctylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Tetraoctylammonium chloride. This quaternary ammonium (B1175870) salt is a widely used phase transfer catalyst, ionic liquid, and surfactant in various chemical and pharmaceutical applications. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation in research and development.
Predicted ¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is characterized by a set of distinct signals corresponding to the different protons of the four octyl chains attached to the central nitrogen atom. Due to the symmetry of the molecule, the protons on each of the four identical octyl chains are chemically equivalent. The electron-withdrawing effect of the positively charged nitrogen atom causes a deshielding effect that decreases with distance along the alkyl chain.
Based on the analysis of homologous tetraalkylammonium salts, the following chemical shifts are predicted for this compound when dissolved in deuterated chloroform (B151607) (CDCl₃).
| Assignment | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | α-CH₂ | ~ 3.2 - 3.4 | Triplet | 8H |
| b | β-CH₂ | ~ 1.6 - 1.8 | Multiplet | 8H |
| c | γ, δ, ε, ζ-CH₂ | ~ 1.2 - 1.5 | Multiplet | 40H |
| d | η-CH₂ | ~ 1.2 - 1.5 | Multiplet | 8H |
| e | ω-CH₃ | ~ 0.8 - 1.0 | Triplet | 12H |
Note: The chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0 ppm.
Interpretation of the Spectrum
The ¹H NMR spectrum of this compound is relatively straightforward to interpret:
-
α-Methylene Protons (a): The protons on the methylene (B1212753) groups directly attached to the nitrogen atom (α-CH₂) are the most deshielded due to the strong inductive effect of the quaternary ammonium group. They appear as a triplet in the downfield region of the aliphatic signals, typically around 3.2 - 3.4 ppm.
-
β-Methylene Protons (b): The protons on the second methylene group (β-CH₂) are less deshielded than the α-protons and appear as a multiplet further upfield, generally in the range of 1.6 - 1.8 ppm.
-
Bulk Methylene Protons (c, d): The protons of the subsequent methylene groups in the middle of the octyl chains (from γ to ζ) are shielded from the influence of the nitrogen atom and overlap to form a broad multiplet in the region of 1.2 - 1.5 ppm. The protons of the η-CH₂ group are also found within this multiplet.
-
Terminal Methyl Protons (e): The protons of the terminal methyl groups (ω-CH₃) are the most shielded and appear as a characteristic triplet at approximately 0.8 - 1.0 ppm, due to coupling with the adjacent methylene group.
Experimental Protocol for ¹H NMR Spectroscopy
The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
3.1. Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃), or other suitable deuterated solvent
-
NMR tube (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 300 MHz or higher)
-
Internal standard (optional, e.g., tetramethylsilane - TMS)
3.2. Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl or vortex the vial until the sample is completely dissolved.
-
If an internal standard is required, add a small amount of TMS to the solution.
-
Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
3.3. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the appropriate acquisition parameters:
-
Pulse Angle: 90°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (D1): 5-10 seconds (to ensure full relaxation of the quaternary ammonium salt protons for accurate integration)
-
Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
Spectral Width: 0-12 ppm
-
-
Acquire the ¹H NMR spectrum.
3.4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm (if TMS is not used) or the TMS peak to 0 ppm.
-
Integrate the signals corresponding to the different proton environments.
-
Analyze the peak multiplicities and coupling constants.
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the molecular structure of this compound and the assignment of the different proton signals in the ¹H NMR spectrum.
Caption: Molecular structure of Tetraoctylammonium cation with proton assignments.
An In-depth Technical Guide to the Crystal Structure Analysis of Tetraoctylammonium Chloride
Disclaimer: As of the latest database searches, a complete single-crystal X-ray diffraction analysis for tetraoctylammonium chloride is not publicly available. This guide provides a comprehensive framework for its analysis, including established protocols for synthesis, crystallization, and structural determination, supplemented with data from analogous quaternary ammonium (B1175870) compounds. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound (TOACl) is a quaternary ammonium salt with a wide range of applications, including as a phase transfer catalyst, an electrolyte, and a surfactant in the synthesis of nanoparticles.[1] A thorough understanding of its solid-state structure is crucial for optimizing its performance in these roles and for its application in pharmaceutical formulations. Crystal structure analysis provides precise information on molecular geometry, intermolecular interactions, and packing arrangements, which collectively influence the material's physical and chemical properties such as solubility, stability, and melting point.
This technical guide outlines the methodologies for a comprehensive crystal structure analysis of this compound, from chemical synthesis to data interpretation.
Synthesis of this compound
The synthesis of this compound is typically achieved via the Menschutkin reaction, which involves the alkylation of a tertiary amine.[2] In this case, trioctylamine (B72094) is reacted with an octyl halide. A generalized protocol is provided below.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trioctylamine in a suitable solvent such as acetonitrile (B52724) or toluene.
-
Alkylation: Add a stoichiometric equivalent of 1-chlorooctane (B87089) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by recrystallization. The crude salt is dissolved in a minimal amount of a hot solvent (e.g., acetone) and then precipitated by the addition of a non-solvent (e.g., diethyl ether). This process may be repeated to achieve high purity.[3]
-
Drying: The purified white crystalline product is collected by filtration and dried under vacuum.
Single-Crystal Growth
Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.[4] For organic salts like this compound, several methods can be employed.
Experimental Protocol: Crystallization
-
Solvent Selection: The ideal solvent or solvent system is one in which the compound has moderate solubility. The solubility should be significantly higher at elevated temperatures than at room or lower temperatures.[5] Common solvents for quaternary ammonium salts include alcohols, acetonitrile, and chlorinated hydrocarbons.
-
Slow Evaporation: A saturated solution of the purified salt is prepared in a suitable solvent in a clean vial. The vial is loosely capped to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.[4]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature. The solution is then allowed to cool down to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator), very slowly. Rapid cooling should be avoided as it often leads to the formation of small or poorly ordered crystals.[5]
-
Vapor Diffusion: The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a small open vial, which is then placed inside a larger sealed container that contains a non-solvent in which the compound is insoluble but which is miscible with the solvent. The non-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[4]
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor and coated in a cryoprotectant (e.g., paratone oil) to prevent solvent loss and degradation in the X-ray beam.[6]
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[7]
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[7]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.[8]
-
Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction patterns.[8]
-
Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.
Representative Crystallographic Data
While specific data for this compound is unavailable, the following tables present crystallographic data for other quaternary ammonium chlorides to illustrate the typical parameters obtained from such an analysis.
Table 1: Example Crystal Data and Structure Refinement for a Quaternary Ammonium Salt.
| Parameter | Value |
| Empirical Formula | C₂₁H₂₇IN⁺·I⁻ |
| Formula Weight | 551.25 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123(1) |
| b (Å) | 21.456(2) |
| c (Å) | 11.567(1) |
| α (°) | 90 |
| β (°) | 109.34(1) |
| γ (°) | 90 |
| Volume (ų) | 2368.1(4) |
| Z | 4 |
| Density (calculated, Mg/m³) | 1.544 |
| Absorption Coefficient (mm⁻¹) | 3.257 |
| F(000) | 1080 |
| Final R indices [I>2σ(I)] | R₁ = 0.0345, wR₂ = 0.0789 |
| R indices (all data) | R₁ = 0.0456, wR₂ = 0.0821 |
| Goodness-of-fit on F² | 1.045 |
Data adapted from a representative N-halomethylated quaternary ammonium salt for illustrative purposes.[9]
Table 2: Example Bond Lengths (Å) and Angles (°) for a Quaternary Ammonium Cation.
| Bond | Length (Å) | Angle | Degrees (°) |
| N1-C1 | 1.512(4) | C1-N1-C2 | 109.8(3) |
| N1-C2 | 1.515(4) | C1-N1-C3 | 108.9(3) |
| N1-C3 | 1.518(4) | C1-N1-C4 | 110.2(3) |
| N1-C4 | 1.521(4) | C2-N1-C3 | 109.1(3) |
| C2-N1-C4 | 108.5(3) | ||
| C3-N1-C4 | 110.3(3) |
Hypothetical data for a generic tetraalkylammonium cation, illustrating typical tetrahedral geometry around the nitrogen atom.
Significance for Drug Development and Research
A detailed crystal structure of this compound would provide invaluable insights for:
-
Pharmaceutical Formulation: Understanding the solid-state properties is essential for controlling drug product performance, including dissolution rate and bioavailability.
-
Material Science: The packing and intermolecular interactions dictate the material's bulk properties, which is critical for its use as a phase transfer catalyst or in electrochemical applications.[10]
-
Computational Modeling: An accurate crystal structure serves as a vital input for computational studies to predict behavior and design new materials with tailored properties.
References
- 1. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 2. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. library.imaging.org [library.imaging.org]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. chemimpex.com [chemimpex.com]
Thermal stability and decomposition of Tetraoctylammonium chloride
An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetraoctylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (TOACl) is a quaternary ammonium (B1175870) salt with a wide range of applications, including as a phase transfer catalyst and in the synthesis of nanoparticles.[1][2] Understanding its thermal stability and decomposition profile is critical for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. This guide provides a comprehensive overview of the thermal properties of TOACl, including its decomposition pathways and relevant analytical techniques for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3125-07-3 | [1] |
| Molecular Formula | C₃₂H₆₈ClN | [1][3] |
| Molecular Weight | 502.34 g/mol | [1][3] |
| Melting Point | 50 - 54 °C | [1][4][5] |
| Appearance | Colorless solid | [1] |
| Purity | ≥ 97% | [1] |
Thermal Stability Analysis
The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide valuable information regarding the temperature at which the compound begins to decompose and the energetic changes associated with its decomposition.
Experimental Protocols
2.1.1. Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time.[6] This technique is used to determine the thermal stability and decomposition profile of a material.
-
Instrumentation: A standard thermogravimetric analyzer.
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The TGA thermogram plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined as the point of significant mass loss.
2.1.2. Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is used to identify thermal transitions such as melting, crystallization, and decomposition.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, with a consistent flow rate.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which includes heating and cooling cycles at a defined rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic and exothermic peaks correspond to thermal events. The melting point is determined from the onset of the melting endotherm.
Thermal Decomposition Pathways
The thermal decomposition of quaternary ammonium salts, including this compound, typically proceeds through two primary mechanisms: Hofmann elimination and nucleophilic substitution (Sɴ2).[9]
Hofmann Elimination
In this pathway, the chloride anion acts as a base, abstracting a proton from a β-carbon of one of the octyl chains. This leads to the formation of a tertiary amine (trioctylamine), an alkene (1-octene), and hydrochloric acid.[10]
Nucleophilic Substitution (Sɴ2)
Alternatively, the chloride anion can act as a nucleophile and attack one of the α-carbons of the octyl groups attached to the nitrogen atom. This results in the displacement of the neutral tertiary amine (trioctylamine) and the formation of an alkyl halide (1-chlorooctane).
The predicted decomposition products of this compound are summarized in Table 2.
Table 2: Predicted Thermal Decomposition Products of this compound
| Decomposition Pathway | Products |
| Hofmann Elimination | Trioctylamine, 1-Octene, Hydrochloric Acid |
| Nucleophilic Substitution (Sɴ2) | Trioctylamine, 1-Chlorooctane (B87089) |
The relative contribution of each pathway can be influenced by factors such as temperature and the presence of impurities.
Visualizing Decomposition Pathways and Experimental Workflow
The logical flow of the decomposition mechanisms and a typical experimental workflow for thermal analysis can be visualized using diagrams.
Caption: Predicted thermal decomposition pathways of this compound.
Caption: Experimental workflow for the thermal analysis of this compound.
Safety and Handling
This compound is classified as an irritant.[2][3][5] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][5] Appropriate personal protective equipment, including gloves, safety goggles, and a dust mask, should be worn when handling the compound.[5] It should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[11]
Conclusion
This technical guide has provided a detailed overview of the thermal stability and decomposition of this compound. While specific experimental data on the thermal decomposition of TOACl is not extensively available in the public domain, the established decomposition pathways for analogous quaternary ammonium salts provide a strong predictive framework. The primary decomposition routes are expected to be Hofmann elimination and nucleophilic substitution, yielding trioctylamine, 1-octene, and 1-chlorooctane as the main products. The use of TGA and DSC, following the detailed protocols provided, is essential for a comprehensive characterization of the thermal properties of TOACl in specific applications. A thorough understanding of its thermal behavior is crucial for ensuring its safe and effective use in research and industrial settings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound = 97.0 AT 3125-07-3 [sigmaaldrich.com]
- 3. This compound | C32H68ClN | CID 11996614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% (3125-07-3) - this compound, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 5. ≥97.0% (AT), crystals | Sigma-Aldrich [sigmaaldrich.com]
- 6. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 7. Thermophysical properties of tetrabutylammonium chloride, paraffin and fatty acids for thermal energy applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03782K [pubs.rsc.org]
- 8. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Tetraethylammonium chloride - Wikipedia [en.wikipedia.org]
- 11. trioctylmethylammonium chloride | CAS#:5137-55-3 | Chemsrc [chemsrc.com]
A Comprehensive Technical Guide to the Safe Handling of Tetraoctylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety precautions and handling procedures for Tetraoctylammonium chloride, a quaternary ammonium (B1175870) salt utilized as a phase transfer catalyst in various chemical syntheses. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Section 1: Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
Section 2: Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₃₂H₆₈ClN |
| Molecular Weight | 502.34 g/mol [1] |
| Appearance | Colorless solid[1] |
| Melting Point | 50 - 54 °C[1][2] |
| Purity | ≥ 97% |
Section 3: Handling and Storage
Proper handling and storage procedures are critical to prevent exposure and maintain the chemical's integrity.
3.1 Handling:
-
Use only in a well-ventilated area or outdoors.[3]
-
Avoid breathing dust.[3]
-
Wash skin thoroughly after handling.[3]
-
Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE).[3]
-
Avoid the generation of dusts.[3]
3.2 Storage:
-
Store in a well-ventilated place.[3]
-
Keep the container tightly closed.[3]
-
Store locked up.[3]
-
The product is hygroscopic; store under inert gas in a dry environment.[3]
Section 4: Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[4] |
| Skin Protection | Handle with gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[3][4] |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask type N95 (US) is recommended.[2][5] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[5] |
Section 5: First-Aid Measures
In case of exposure, immediate first aid is crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[3] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][6] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |
Section 6: Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
6.1 Personal Precautions:
6.2 Environmental Precautions:
6.3 Methods for Cleaning Up:
-
Collect the spilled material dry.
-
Bind and pump off spills.[3]
-
Dispose of the collected material in accordance with local regulations.
-
Clean the affected area.
-
Avoid the generation of dust.[6]
Section 7: Toxicological Information
The toxicological properties of this compound are summarized below.
| Toxicity Data | Value | Species | Test Guideline |
| Acute Oral Toxicity (LD50) | 2,630 mg/kg | Rat | - |
| Skin Corrosion/Irritation | Skin irritation | Rabbit | OECD Test Guideline 404 (in analogy to similar products)[6] |
| Serious Eye Damage/Eye Irritation | Irritations | Rabbit | OECD Test Guideline 405 (in analogy to similar products)[6] |
To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[6]
Visualized Experimental Workflows
To further clarify the safety protocols, the following diagrams illustrate the recommended procedures for handling spills and responding to personal exposure.
Caption: Workflow for responding to a this compound spill.
Caption: First-aid response workflow for personal exposure to this compound.
References
Synthesis and Purification of Tetraoctylammonium Chloride: A Technical Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of tetraoctylammonium chloride, a quaternary ammonium (B1175870) salt with applications as a phase transfer catalyst and in various organic syntheses. The methodologies presented are based on the well-established Menschutkin reaction and standard purification techniques for quaternary ammonium compounds.
Synthesis of this compound via Menschutkin Reaction
The synthesis of this compound is achieved through the Menschutkin reaction, a nucleophilic substitution reaction between a tertiary amine (trioctylamine) and an alkyl halide (1-chlorooctane).[1] This reaction leads to the formation of a quaternary ammonium salt.
Experimental Protocol: Synthesis
Materials:
-
Trioctylamine (B72094) (C₂₄H₅₁N)
-
1-Chlorooctane (B87089) (C₈H₁₇Cl)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas inlet
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add trioctylamine (1 equivalent).
-
Add anhydrous acetonitrile to dissolve the trioctylamine. The amount of solvent should be sufficient to ensure proper stirring.
-
Add 1-chlorooctane (1 to 1.2 equivalents) to the stirred solution. A slight excess of the alkylating agent can help drive the reaction to completion.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature with vigorous stirring.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the precipitation of the product, as quaternary ammonium salts are often less soluble in the reaction solvent than the starting materials. The reaction time can vary significantly, potentially requiring several hours to days, as alkyl chlorides are less reactive than bromides or iodides in Menschutkin reactions.[1]
-
After the reaction is deemed complete, cool the mixture to room temperature.
Purification of this compound
The primary impurities in the crude product are unreacted trioctylamine and 1-chlorooctane. Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[2] The principle of recrystallization relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent or solvent system (e.g., ethyl acetate (B1210297)/hexane mixture)
-
Erlenmeyer flasks
-
Heating plate
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Transfer the crude reaction mixture to a larger flask and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
The resulting crude this compound, which may be an oil or a solid, is then subjected to recrystallization.
-
Solvent Selection: The ideal recrystallization solvent is one in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system, such as ethyl acetate and hexane, is often effective for long-chain quaternary ammonium salts.
-
Add a minimal amount of the primary solvent (e.g., hot ethyl acetate) to the crude product to dissolve it completely upon heating.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
To the hot, clear solution, slowly add a less polar solvent (e.g., hexane) until the solution becomes slightly turbid. Then, add a few drops of the hot primary solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold solvent mixture (similar in composition to the recrystallization solvent system) to remove any adhering impurities.
-
Dry the purified this compound crystals under vacuum to remove any residual solvent. The melting point of pure this compound is reported to be in the range of 50-54°C.[3]
Data Summary
The following table summarizes the key quantitative parameters for the synthesis and purification of this compound. Please note that the reaction time and yield are indicative and can vary based on the specific reaction scale and conditions.
| Parameter | Value | Notes |
| Synthesis | ||
| Reactant 1 | Trioctylamine | 1 equivalent |
| Reactant 2 | 1-Chlorooctane | 1 - 1.2 equivalents |
| Solvent | Acetonitrile | Anhydrous |
| Temperature | Reflux (~82°C) | |
| Reaction Time | 24 - 72 hours | Monitor by TLC |
| Indicative Yield | 70 - 90% | Before purification |
| Purification | ||
| Method | Recrystallization | |
| Solvent System | Ethyl Acetate / Hexane | Example; requires optimization |
| Drying | Vacuum Oven | 40-50°C |
| Expected Purity | >97% | [4] |
Process Workflow and Logic Diagrams
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical steps of the recrystallization process for purification.
References
The Hydrophobicity of Long-Chain Quaternary Ammonium Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophobicity of long-chain quaternary ammonium (B1175870) salts (QAS), a critical physicochemical parameter influencing their efficacy and application in drug development and research. This document details the structure-hydrophobicity relationships, experimental protocols for characterization, and the functional implications of hydrophobicity, particularly in antimicrobial activity and drug delivery.
Introduction to Quaternary Ammonium Salts and the Significance of Hydrophobicity
Quaternary ammonium salts are a class of organic compounds characterized by a positively charged nitrogen atom bonded to four organic groups.[1] Long-chain QAS, which possess at least one long alkyl chain, are amphiphilic molecules with a hydrophilic cationic head group and a hydrophobic tail.[1] This amphiphilicity drives their self-assembly in solution and their interaction with biological membranes, making hydrophobicity a key determinant of their biological activity.[2][3]
The hydrophobicity of long-chain QAS, often quantified by the octanol-water partition coefficient (logP) and the critical micelle concentration (CMC), is intrinsically linked to their function. For instance, the antimicrobial efficacy of QAS is highly dependent on the length of the hydrophobic alkyl chain, which governs the compound's ability to disrupt bacterial cell membranes.[4][5] In drug delivery, the hydrophobicity of QAS can be leveraged to enhance the permeation of drugs across biological barriers. A thorough understanding and precise measurement of hydrophobicity are therefore paramount for the rational design and application of these versatile compounds in pharmaceutical sciences.
Structure-Hydrophobicity Relationships
The hydrophobicity of long-chain QAS is primarily dictated by their molecular structure, with several key features playing a significant role:
-
Alkyl Chain Length: This is the most influential factor. Increasing the length of the alkyl chain leads to a logarithmic increase in hydrophobicity.[6] This is reflected in a decrease in the critical micelle concentration (CMC) and an increase in the logP value.[7] However, an excessively long alkyl chain can lead to a "cut-off" effect, where the increase in hydrophobicity results in reduced aqueous solubility and diminished biological activity.
-
Head Group Structure: The nature of the groups attached to the quaternary nitrogen, other than the long alkyl chain, also influences hydrophobicity. Bulky or aromatic groups can increase hydrophobicity compared to smaller, more polar groups.
-
Counter-ion: The nature of the counter-ion can have a modest effect on the overall hydrophobicity of the salt, with more lipophilic anions potentially increasing the logP value.
-
Gemini Surfactants: These are a special class of QAS containing two hydrophobic tails and two hydrophilic head groups linked by a spacer. Gemini surfactants generally exhibit significantly lower CMC values and higher surface activity compared to their single-chain counterparts with the same alkyl chain length, indicating a greater tendency to self-assemble due to increased overall hydrophobicity.[2][5][8][9]
Quantitative Data on Hydrophobicity
The following tables summarize the critical micelle concentration (CMC) and octanol-water partition coefficient (logP) for a range of long-chain quaternary ammonium salts, providing a quantitative basis for comparing their hydrophobicity.
Table 1: Critical Micelle Concentration (CMC) of Various Long-Chain Quaternary Ammonium Salts
| Compound | Alkyl Chain Length | Counter-ion | CMC (mM) | Temperature (°C) | Reference(s) |
| Decyltrimethylammonium Bromide | C10 | Br⁻ | 65 | 25 | |
| Dodecyltrimethylammonium Bromide | C12 | Br⁻ | 16 | 25 | |
| Tetradecyltrimethylammonium Bromide | C14 | Br⁻ | 3.6 | 25 | |
| Cetyltrimethylammonium Bromide (CTAB) | C16 | Br⁻ | 0.92 - 0.98 | 25 | [10] |
| Cetyltrimethylammonium Chloride (CTAC) | C16 | Cl⁻ | 1.58 | Not Specified | [8] |
| Benzalkonium Chloride (C12) | C12 | Cl⁻ | 4.54 | Not Specified | [7] |
| Benzalkonium Chloride (C14) | C14 | Cl⁻ | 0.727 | Not Specified | [7] |
| Benzalkonium Chloride (C16) | C16 | Cl⁻ | 0.0743 | Not Specified | [7] |
| Didecyldimethylammonium Chloride (DDAC) | 2 x C10 | Cl⁻ | 0.98 mM (0.040% v/v) | Not Specified | [11] |
| Hexamethylene-1,6-bis(dodecyldimethylammonium bromide) (12-6-12 Gemini) | 2 x C12 | 2 x Br⁻ | 0.09 | 25 | [2] |
Table 2: LogP Values of Selected Long-Chain Quaternary Ammonium Salts
| Compound | Alkyl Chain Length | Counter-ion | LogP | Reference(s) |
| Cetylpyridinium Chloride | C16 | Cl⁻ | 1.71 | [12] |
| Didecyldimethylammonium Chloride (DDAC) | 2 x C10 | Cl⁻ | 2.59 | [4] |
| N-Dodecylpyridinium Salts | C12 | Various | >0 | [13] |
| N-Tetradecylpyridinium Salts | C14 | Various | >0 | [13] |
| N-Hexadecylpyridinium Salts | C16 | Various | >0 | [13] |
| Esterquat (example) | C16-C18 | Br⁻ | 7.33 | [14] |
Experimental Protocols
Accurate determination of hydrophobicity is crucial for structure-activity relationship studies. The following sections detail the methodologies for two key experimental techniques.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This method relies on the principle that surfactants lower the surface tension of a solution until the CMC is reached, after which the surface tension remains relatively constant. The Du Noüy ring or Wilhelmy plate methods are commonly employed.[14][15]
Materials and Equipment:
-
Tensiometer (with Du Noüy ring or Wilhelmy plate attachment)
-
High-precision analytical balance
-
Glassware (beakers, volumetric flasks, pipettes)
-
Magnetic stirrer and stir bars
-
The long-chain quaternary ammonium salt of interest
-
High-purity water
Procedure:
-
Solution Preparation: Prepare a stock solution of the QAS in high-purity water at a concentration well above the expected CMC.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.
-
Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Measurement:
-
Place a known volume of the most dilute QAS solution into a clean, thermostatted sample vessel.
-
Using the Du Noüy ring or Wilhelmy plate, measure the surface tension of the solution. Ensure the ring or plate is thoroughly cleaned and flamed (for platinum) between measurements.
-
Repeat the measurement for each of the prepared dilutions, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Plot the surface tension (in mN/m) as a function of the logarithm of the QAS concentration.
-
The resulting plot will typically show two linear regions with different slopes.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the graph.
-
Estimation of Octanol-Water Partition Coefficient (logP) by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating logP values.[16] The principle is that the retention time of a compound on a nonpolar stationary phase is proportional to its hydrophobicity.
Materials and Equipment:
-
HPLC system with a UV or charged aerosol detector (CAD)[1][17]
-
Reversed-phase C18 column
-
Mobile phase components (e.g., methanol (B129727) or acetonitrile, and a buffer)
-
A set of standard compounds with known logP values that bracket the expected logP of the analyte
-
The long-chain quaternary ammonium salt of interest
Procedure:
-
Preparation of Mobile Phase: Prepare a series of isocratic mobile phases with varying ratios of organic solvent (e.g., methanol) to aqueous buffer. The pH of the aqueous phase should be controlled.
-
Preparation of Standard and Sample Solutions: Dissolve the standard compounds and the QAS sample in a suitable solvent, typically the mobile phase.
-
Chromatographic Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject the standard compounds and the QAS sample, and record their retention times (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil (B121893) or sodium nitrate).
-
-
Calculation of Capacity Factor (k): For each compound and at each mobile phase composition, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0.
-
Data Analysis:
-
For each compound, plot log(k) against the percentage of the organic solvent in the mobile phase.
-
Extrapolate the linear regression to 100% aqueous phase to obtain the intercept, log(k_w).
-
Create a calibration curve by plotting the known logP values of the standard compounds against their corresponding log(k_w) values.
-
Determine the logP of the QAS sample by interpolating its log(k_w) value onto the calibration curve.
-
Role of Hydrophobicity in Drug Development Applications
The hydrophobic character of long-chain QAS is central to their application in drug development, particularly as antimicrobial agents and penetration enhancers.
Antimicrobial Mechanism of Action
The primary mechanism by which long-chain QAS exert their antimicrobial effect is through the disruption of the microbial cell membrane.[2][4] This process is driven by the hydrophobic interactions between the alkyl chains of the QAS and the lipid components of the cell membrane.
The process can be summarized in the following steps:
-
Adsorption: The positively charged cationic head group of the QAS is electrostatically attracted to the negatively charged components of the bacterial cell wall.
-
Penetration: The long hydrophobic alkyl chain penetrates and inserts into the hydrophobic core of the cell membrane.
-
Membrane Disruption: The insertion of multiple QAS molecules disrupts the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity and permeability.
-
Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.
-
Cell Death: The loss of cellular contents and the disruption of vital cellular processes ultimately lead to bacterial cell death.
Penetration Enhancement in Drug Delivery
Long-chain QAS can act as chemical penetration enhancers, facilitating the transport of drugs across biological barriers such as the skin. Their mechanism of action is similar to their antimicrobial activity, involving the disruption of the lipid matrix of the stratum corneum, the outermost layer of the skin. By increasing the fluidity of the lipid bilayers, QAS create transient pores or channels through which drug molecules can more easily permeate. The optimal hydrophobic-lipophilic balance is crucial for this application to ensure effective interaction with the stratum corneum without causing significant skin irritation.
Conclusion
The hydrophobicity of long-chain quaternary ammonium salts is a fundamental property that governs their behavior in aqueous solutions and their interactions with biological systems. A comprehensive understanding of the structure-hydrophobicity relationships, coupled with accurate experimental determination of parameters like CMC and logP, is essential for the targeted design and optimization of QAS for various applications in drug development. From potent antimicrobial agents to effective penetration enhancers, the ability to modulate and predict the hydrophobicity of these molecules is a key tool for researchers and scientists in the pharmaceutical industry.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ache.org.rs [ache.org.rs]
- 6. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid determination of surfactant critical micelle concentration in aqueous solutions using fiber-optic refractive index sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 13. The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. drugfuture.com [drugfuture.com]
- 17. uspbpep.com [uspbpep.com]
A Researcher's Guide to Tetraoctylammonium Chloride: Properties, Suppliers, and Key Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on research-grade Tetraoctylammonium chloride (TOA-Cl), a versatile quaternary ammonium (B1175870) salt. This document details its chemical and physical properties, lists reputable suppliers, and presents detailed experimental protocols for its key applications in nanoparticle synthesis and ion-selective electrode fabrication. Furthermore, it elucidates the general mechanism of action of quaternary ammonium compounds on cellular membranes.
Core Technical Data
This compound is a phase transfer catalyst and surfactant utilized in a variety of research and industrial applications. Below is a summary of its key quantitative data, compiled from various suppliers.
| Property | Value | Source(s) |
| CAS Number | 3125-07-3 | [1][2][3] |
| Molecular Formula | C₃₂H₆₈ClN | [1][2] |
| Molecular Weight | 502.34 g/mol | [1][3] |
| Purity (Assay) | ≥97% (Titration) | [1][2] |
| Melting Point | 50-54 °C | [1][3] |
| Appearance | Colorless to white solid/crystals | [1] |
| Solubility | Soluble in many organic solvents | [1] |
| Storage Temperature | Room Temperature | [1] |
Reputable Suppliers of Research-Grade this compound
A number of chemical suppliers offer this compound suitable for research and development purposes. When selecting a supplier, researchers should consider purity, available analytical data (e.g., Certificate of Analysis), and customer support.
-
Chem-Impex: Offers this compound with a purity of ≥97%.[1]
-
Santa Cruz Biotechnology: Provides a research-grade product with ≥97% purity.[2]
-
Ottokemi: Supplies this compound at 97% purity.[3]
-
Sigma-Aldrich (Merck): Lists the compound with an assay of ≥97.0%.[4][5]
-
Fisher Scientific: Distributes Sigma-Aldrich products, including this compound.[6]
-
CP Lab Safety: Offers the chemical at a minimum purity of 97%.[7]
Key Research Applications and Experimental Protocols
This compound's unique properties as a phase transfer catalyst and a cationic surfactant make it valuable in several areas of scientific research.[1]
Phase Transfer Catalyst in the Synthesis of Gold Nanoparticles (Brust-Schiffrin Method)
Tetraoctylammonium salts are instrumental in the Brust-Schiffrin method for synthesizing gold nanoparticles. They facilitate the transfer of the gold salt from an aqueous phase to an organic phase where the reduction and nanoparticle formation occur.
Experimental Workflow for Gold Nanoparticle Synthesis
Caption: Workflow of the Brust-Schiffrin synthesis of gold nanoparticles.
Detailed Experimental Protocol:
-
Materials:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
This compound (TOA-Cl)
-
Toluene
-
Dodecanethiol
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
-
-
Procedure:
-
Prepare a solution of HAuCl₄ in deionized water.
-
Prepare a solution of TOA-Cl in toluene.
-
Combine the aqueous HAuCl₄ solution and the organic TOA-Cl solution in a flask and stir vigorously until the aqueous phase becomes colorless, indicating the transfer of the gold salt to the organic phase.
-
To the organic phase, add dodecanethiol, which will act as the capping agent for the nanoparticles.
-
Prepare a fresh aqueous solution of NaBH₄.
-
While stirring the organic phase vigorously, rapidly add the NaBH₄ solution. A color change to deep red or purple should be observed, indicating the formation of gold nanoparticles.
-
Continue stirring for several hours to ensure complete reaction and nanoparticle stabilization.
-
Separate the organic phase and reduce its volume using a rotary evaporator.
-
Add ethanol to precipitate the gold nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles, and wash them multiple times with ethanol to remove excess thiol and byproducts.
-
Dry the purified gold nanoparticles under vacuum.
-
Cationic Additive in the Preparation of Ion-Selective Electrodes (ISEs)
This compound can be used as a cationic additive in the fabrication of polymer membrane-based ion-selective electrodes. It helps to improve the electrode's performance by reducing the membrane resistance and enhancing the response characteristics. A notable application is in the development of all-solid-state calcium-selective electrodes using a polyaniline (PANI) conducting polymer matrix.[8]
Experimental Workflow for Ion-Selective Electrode Preparation
Caption: General workflow for the preparation of a PANI-based ion-selective electrode.
Detailed Experimental Protocol (Representative):
-
Materials:
-
Polyaniline (emeraldine base)
-
Plasticizer (e.g., bis(2-ethylhexyl)sebacate - DOS)
-
Ionophore specific to the target analyte (e.g., a calcium ionophore)
-
This compound (TOA-Cl)
-
Tetrahydrofuran (THF) - high purity
-
Glassy carbon electrode (GCE) or other suitable substrate
-
Standard solutions of the target ion for conditioning and calibration
-
-
Procedure:
-
Prepare the membrane cocktail by dissolving precise amounts of PANI, the plasticizer, the specific ionophore, and this compound in THF. The exact ratios of these components will depend on the specific application and should be optimized.
-
Ensure complete dissolution of all components by gentle agitation or sonication to form a homogeneous solution.
-
Clean the surface of the glassy carbon electrode thoroughly.
-
Carefully drop-cast a small volume of the membrane cocktail onto the GCE surface and allow the solvent to evaporate completely at room temperature, forming a thin, uniform membrane.
-
Condition the newly fabricated electrode by soaking it in a solution of the target ion (e.g., CaCl₂) for several hours. This step is crucial for achieving a stable and reproducible potentiometric response.
-
Calibrate the ion-selective electrode using a series of standard solutions of the target ion to determine its linear range, slope, and limit of detection.
-
Mechanism of Action on Cellular Membranes
As a quaternary ammonium compound (QAC), this compound's interaction with biological systems, particularly at the cellular level, is primarily dictated by its amphiphilic nature. The positively charged quaternary ammonium headgroup and the long, hydrophobic octyl chains drive its interaction with and disruption of cell membranes.
Logical Relationship Diagram: QAC Interaction with a Bacterial Cell Membrane
Caption: Mechanism of quaternary ammonium compound-induced cell membrane disruption.
This interaction can lead to a cascade of events including increased membrane permeability, loss of essential ions and metabolites, and ultimately, cell death.[2] This general mechanism underlies the antimicrobial properties of many QACs.
Disclaimer: This document is intended for informational purposes for research and development professionals. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions. Researchers should consult the Safety Data Sheet (SDS) for this compound before use.
References
- 1. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of quaternary ammonium surfactants on biomembranes using molecular dynamics simulation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05030K [pubs.rsc.org]
The Core Chemistry of Quaternary Ammonium Salts: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Quaternary Ammonium (B1175870) Salts (QAS), also known as quats, are a versatile class of cationic surfactants widely utilized across various scientific and industrial domains. Their unique molecular architecture, characterized by a central positively charged nitrogen atom bonded to four organic substituents, imparts a range of desirable physicochemical and biological properties.[1] This technical guide provides a comprehensive overview of the fundamental characteristics of QAS, with a focus on their chemical structure, synthesis, physical properties, and key applications in research and drug development.
Chemical Structure and Properties
The defining feature of a quaternary ammonium salt is the quaternary ammonium cation, with the general formula [NR₄]⁺, where R represents alkyl or aryl groups.[1] Unlike primary, secondary, or tertiary amines, the nitrogen center in a QAS is permanently charged, regardless of the pH of the solution. This permanent positive charge is a cornerstone of their chemical behavior and biological activity. The R groups can be identical or different, and their nature (e.g., chain length, branching, aromaticity) significantly influences the overall properties of the molecule, such as its solubility, surface activity, and antimicrobial efficacy.
The cationic head group is hydrophilic, while the organic side chains are typically hydrophobic, rendering QAS amphiphilic molecules. This dual nature allows them to accumulate at interfaces, reducing surface tension and enabling their function as surfactants and emulsifiers.[2][3]
Physical Properties of Common Quaternary Ammonium Salts
The physical properties of QAS are highly dependent on their specific chemical structure, including the nature of the alkyl/aryl groups and the counter-ion. A summary of key physical properties for some common QAS is provided in Table 1.
| Quaternary Ammonium Salt | Abbreviation | Molecular Formula | Melting Point (°C) | Solubility | Critical Micelle Concentration (CMC) |
| Benzalkonium Chloride | BAC | [C₆H₅CH₂N(CH₃)₂R]Cl (R=C₈H₁₇ to C₁₈H₃₇) | - | Soluble in water, ethanol, and acetone.[4] | Varies with alkyl chain length |
| Cetylpyridinium Chloride | CPC | C₂₁H₃₈NCl | 77 (anhydrous), 80-83 (monohydrate)[5] | Soluble in water; insoluble in acetone, acetic acid, or ethanol.[5] | ~0.0009–0.0011 M[5] |
| Didecyldimethylammonium Chloride | DDAC | C₂₂H₄₈ClN | 94-100 | In water, 0.65 g/L at 20 °C.[6] | - |
| Tetraethylammonium Bromide | TEAB | C₈H₂₀BrN | ~285 (decomposes) | Soluble in water, ethanol, chloroform, and acetone. | - |
| Cetrimonium Bromide | CTAB | C₁₉H₄₂BrN | ~240 | Soluble in water. | ~0.00092 M |
Table 1: Physical Properties of Selected Quaternary Ammonium Salts. This table summarizes key physical properties of several commonly used QAS. The data is compiled from various sources and it's important to note that values can vary depending on the specific composition and purity of the compound.
Synthesis of Quaternary Ammonium Salts
The most common method for synthesizing QAS is the Menshutkin reaction , which involves the alkylation of a tertiary amine with an alkyl halide.[1] This is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the alkyl halide, forming the quaternary ammonium cation.
Diagram: General Synthesis of Quaternary Ammonium Salts (Menshutkin Reaction)
Caption: General workflow for the synthesis of quaternary ammonium salts via the Menshutkin reaction.
Antimicrobial Mechanism of Action
A primary application of QAS in drug development and as disinfectants stems from their potent antimicrobial activity against a broad spectrum of bacteria, fungi, and enveloped viruses. The primary mechanism of action is the disruption of the microbial cell membrane.
The positively charged cationic headgroup of the QAS molecule electrostatically interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, such as teichoic acids in Gram-positive bacteria and phospholipids.[7] This initial binding is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer. This penetration disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components (ions, metabolites, proteins, and nucleic acids), and ultimately, cell lysis and death.[5][7]
Diagram: Mechanism of Antimicrobial Action of Quaternary Ammonium Salts
Caption: Stepwise mechanism of microbial cell membrane disruption by quaternary ammonium salts.
Quantitative Structure-Activity Relationship (QSAR)
The biological activity of QAS is intrinsically linked to their chemical structure. Quantitative Structure-Activity Relationship (QSAR) studies help in understanding how variations in the molecular structure affect the antimicrobial efficacy. Key structural features influencing activity include:
-
Alkyl Chain Length: There is an optimal range for the alkyl chain length for maximum antimicrobial activity, typically between C12 and C16. Shorter chains may not effectively penetrate the cell membrane, while longer chains can decrease water solubility and hinder their approach to the cell.
-
Number of Alkyl Chains: Gemini QAS, which contain two quaternary ammonium head groups and two hydrophobic tails connected by a spacer, often exhibit significantly lower critical micelle concentrations (CMC) and enhanced antimicrobial activity compared to their single-chain counterparts.
-
Nature of the Head Group: While the permanent positive charge is essential, modifications to the groups attached to the nitrogen can influence activity. For example, the presence of a benzyl (B1604629) group, as in benzalkonium chloride, can enhance antimicrobial properties.
Diagram: Structure-Activity Relationship Logic
Caption: Logical relationship between the chemical structure of QAS and their antimicrobial activity.
Toxicity Profile
While effective as antimicrobials, the toxicity of QAS is a critical consideration in drug development and for their use in consumer products. The toxicity can vary significantly depending on the specific compound, concentration, and route of exposure.
Acute Toxicity of Common Quaternary Ammonium Salts
| Quaternary Ammonium Salt | Route of Administration | Species | LD₅₀ Value |
| Benzalkonium Chloride | Oral | Rat | 240 - 795 mg/kg |
| Dermal | Rat | 930 - 2848 mg/kg | |
| Inhalation (4h) | Rat | 0.053 - 0.25 mg/L | |
| Cetylpyridinium Chloride | Oral | Rat | 50 - 560.3 mg/kg[8] |
| Dermal | Rat | >5000 mg/kg[8] | |
| Inhalation (4h) | Rat | 0.054 - 0.51 mg/L[8] | |
| Didecyldimethylammonium Chloride | Oral | Rat | 84 - 238 mg/kg[6][9] |
| Dermal | Rat | 2730 - 3140 mg/kg[10] | |
| Inhalation (4h) | Rat | 0.07 mg/L[9] |
Table 2: Acute Toxicity (LD₅₀) of Selected Quaternary Ammonium Salts. LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration. These values are indicative of the acute toxicity of the compounds.
Experimental Protocols
Synthesis of Benzalkonium Chloride (Illustrative Protocol)
This protocol describes a general method for the synthesis of benzalkonium chloride, a widely used QAS.
Materials:
-
N,N-dimethyldodecylamine
-
Benzyl chloride
-
Acetonitrile (solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethyldodecylamine (1 equivalent) in acetonitrile.
-
Slowly add benzyl chloride (1 equivalent) to the solution at room temperature with constant stirring.
-
Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure to obtain a viscous residue.
-
Add diethyl ether to the residue to precipitate the product.
-
Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield benzalkonium chloride.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of a QAS against a bacterial strain, following the general principles of the Clinical and Laboratory Standards Institute (CLSI) M07 guideline.[11][12][13]
Materials:
-
Quaternary ammonium salt (test compound)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the QAS in a suitable solvent (e.g., water or DMSO).
-
Perform a two-fold serial dilution of the QAS stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilution. This will result in a final volume of 200 µL and the desired final inoculum concentration.
-
Include a growth control well (inoculum in broth without antimicrobial) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.
-
Diagram: Workflow for Broth Microdilution MIC Assay
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a QAS.
Conclusion
Quaternary ammonium salts represent a class of compounds with significant importance in chemistry and drug development. Their fundamental characteristics, including their permanent cationic charge, amphiphilic nature, and potent antimicrobial activity, make them valuable as disinfectants, antiseptics, and excipients in pharmaceutical formulations. A thorough understanding of their structure-activity relationships, synthesis, and toxicological profiles is crucial for the rational design of new and improved QAS-based agents with enhanced efficacy and safety. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate these versatile compounds.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Cetylpyridinium chloride - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. Cetylpyridinium chloride | 123-03-5 [chemicalbook.com]
- 8. lateknightbooks.com [lateknightbooks.com]
- 9. Effects of Didecyldimethylammonium Chloride on Sprague-Dawley Rats after Two Weeks of Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. turi.org [turi.org]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. MIC; CLSI M07: Minimum Inhibitory Concentration - Innovotech [innovotech.ca]
- 13. testinglab.com [testinglab.com]
Methodological & Application
Application Notes and Protocols for Tetraoctylammonium Chloride as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraoctylammonium chloride (TOACl) is a quaternary ammonium (B1175870) salt that serves as a highly effective phase transfer catalyst (PTC). Its lipophilic nature, conferred by the four octyl chains, allows it to transport anions from an aqueous or solid phase into an organic phase, thereby facilitating reactions between immiscible reactants. This property makes TOACl a valuable tool in a wide range of organic syntheses, including alkylations, oxidations, polymerizations, and dehydrohalogenations. The use of TOACl can lead to increased reaction rates, milder reaction conditions, and improved yields and selectivity.
Mechanism of Action: Phase Transfer Catalysis
Phase transfer catalysis operates on the principle of transporting a reactive anion from an aqueous or solid phase into an organic phase where the organic substrate is soluble. The tetraoctylammonium cation (Q⁺) forms an ion pair with the reactive anion (Nu⁻), rendering the anion soluble in the organic phase. This "naked" anion is highly reactive in the non-polar environment, allowing the reaction with the organic substrate (RX) to proceed efficiently. After the reaction, the catalyst cation pairs with the leaving group anion (X⁻) and returns to the aqueous or solid phase to repeat the cycle.
Application Notes and Protocols for Gold Nanoparticle Synthesis using Tetraoctylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of gold nanoparticles (AuNPs) is a cornerstone of modern nanotechnology, with applications spanning diagnostics, therapeutics, and advanced materials science. The Brust-Schiffrin method, a two-phase synthesis protocol, is a widely adopted technique for producing stable, organically soluble AuNPs with controlled size.[1][2] A key component of this method is the use of a phase transfer catalyst to transport the gold precursor from an aqueous phase to an organic phase where the reduction and nanoparticle formation occur.[3] Tetraoctylammonium salts, such as tetraoctylammonium chloride (TOAC), are effective phase transfer agents for this purpose.[4] The use of TOAC is particularly advantageous in preventing the formation of mixed halide gold complexes, which can influence the reaction mechanism.[4]
This document provides detailed application notes and experimental protocols for the synthesis of gold nanoparticles using this compound as the phase transfer catalyst.
Mechanism of Synthesis
The synthesis of gold nanoparticles using this compound follows the general mechanism of the Brust-Schiffrin method. The process can be broken down into the following key stages:
-
Phase Transfer of Gold Precursor: Tetrachloroauric acid (HAuCl₄) is initially dissolved in an aqueous solution. Upon mixing with an organic solvent (e.g., toluene) containing this compound, the tetrachloroaurate (B171879) anions ([AuCl₄]⁻) are transferred to the organic phase. This is achieved through an ion exchange process where the lipophilic tetraoctylammonium cations pair with the [AuCl₄]⁻ anions, rendering them soluble in the organic solvent.[3][5]
-
Reduction of Gold Ions: A reducing agent, typically sodium borohydride (B1222165) (NaBH₄), is introduced to the organic phase. The tetraoctylammonium salt can also play a role in transferring the reducing agent to the organic phase.[6] The [AuCl₄]⁻ is reduced to zerovalent gold (Au⁰).
-
Nucleation and Growth: The reduction of gold ions leads to the formation of gold atoms, which then nucleate to form small clusters. These clusters grow into larger nanoparticles.
-
Stabilization: A stabilizing agent, often an alkanethiol such as dodecanethiol, is present in the organic phase. The thiol molecules bind to the surface of the growing nanoparticles, preventing their aggregation and controlling their final size.[1]
Logical Relationship of the Synthesis Process
Caption: Logical flow of gold nanoparticle synthesis.
Quantitative Data Summary
The size of the synthesized gold nanoparticles is a critical parameter that influences their properties and applications. It can be controlled by varying the molar ratios of the reactants. The following tables summarize typical quantitative data from Brust-Schiffrin type syntheses using tetraoctylammonium salts.
| Gold Precursor (HAuCl₄) Concentration (mM) | Phase Transfer Catalyst (TOAB*) Concentration (mM) | Stabilizing Agent (e.g., Dodecanethiol) | Reducing Agent | Resulting Nanoparticle Size (nm) | Reference |
| 30 | 30 | Dodecanethiol | NaBH₄ | 2.5 | [1] |
| 30 | 30 | - | NaBH₄ | 3.4 | [1] |
| 10 | 10 | Cetyltrimethylammonium chloride/bromide | NaBH₄ | 10 | [1] |
| 30 | 30 | Pentanethiol | NaBH₄ | 5 | [1] |
| 10 | 10 | 3-Mercaptopropionic acid | NaBH₄ | 2 | [1] |
| 0.45 | 0.45 | Dodecanethiol | NaBH₄ | 1.8 | [1] |
*Note: Most published detailed protocols utilize tetraoctylammonium bromide (TOAB). The data presented here is from TOAB-based syntheses, which is expected to be comparable to syntheses using this compound (TOAC).
Experimental Protocols
The following protocols are based on the well-established Brust-Schiffrin method and have been adapted for the use of this compound.
Protocol 1: Synthesis of ~2-5 nm Gold Nanoparticles
This protocol is a modification of the original Brust-Schiffrin method.
Materials:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
This compound (TOAC)
-
Dodecanethiol
-
Sodium borohydride (NaBH₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and graduated cylinders
-
Rotary evaporator (optional)
-
Centrifuge
Procedure:
-
Preparation of Solutions:
-
Prepare a 30 mM solution of HAuCl₄·3H₂O in deionized water.
-
Prepare a 50 mM solution of TOAC in toluene.
-
Prepare a freshly made 0.4 M solution of NaBH₄ in deionized water.
-
-
Phase Transfer:
-
In a round-bottom flask, combine 10 mL of the HAuCl₄ solution and 40 mL of the TOAC solution.
-
Stir the two-phase mixture vigorously for 10-15 minutes. The organic phase will turn from colorless to orange as the [AuCl₄]⁻ is transferred.
-
Transfer the mixture to a separatory funnel and allow the phases to separate. Discard the aqueous (lower) phase.
-
-
Addition of Stabilizing Agent:
-
To the organic phase containing the gold precursor, add a calculated amount of dodecanethiol. A Au:thiol molar ratio of 1:2 to 1:10 can be used to control the nanoparticle size. For ~2-3 nm particles, a 1:2 ratio is a good starting point.
-
-
Reduction:
-
While stirring the organic solution vigorously, rapidly add 15 mL of the freshly prepared ice-cold NaBH₄ solution.
-
The color of the organic phase will quickly change from orange to dark brown, indicating the formation of gold nanoparticles.
-
Continue stirring for at least 3 hours to ensure complete reaction and stabilization.
-
-
Purification:
-
Transfer the reaction mixture to a separatory funnel and discard the aqueous phase.
-
Wash the organic phase with deionized water (3 x 20 mL).
-
Remove the toluene using a rotary evaporator.
-
Resuspend the nanoparticle residue in a small amount of toluene and add an excess of ethanol to precipitate the nanoparticles.
-
Centrifuge the mixture, discard the supernatant, and wash the nanoparticle pellet with ethanol.
-
Dry the purified nanoparticles under vacuum.
-
Experimental Workflow Diagram
Caption: Experimental workflow for AuNP synthesis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Tetrachloroauric acid is corrosive and a strong oxidizer. Handle with care.
-
Toluene is flammable and toxic. Avoid inhalation and skin contact.
-
Sodium borohydride is a strong reducing agent and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with acids.
Characterization
The synthesized gold nanoparticles can be characterized using a variety of techniques:
-
UV-Visible Spectroscopy: To observe the surface plasmon resonance (SPR) peak, which is characteristic of gold nanoparticles and is size-dependent. For small AuNPs (~2-5 nm), the SPR peak is typically broad and located around 520 nm.
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and size distribution of the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles in solution.
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the gold nanoparticles.
By following these protocols and understanding the underlying principles, researchers can reliably synthesize high-quality gold nanoparticles for a wide range of applications in research, diagnostics, and drug development.
References
- 1. Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the mechanism of phase transfer catalysis in Brust-schiffrin synthesis of metal nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From understanding the roles of tetraoctylammonium bromide in the two-phase Brust–Schiffrin method to tuning the size of gold nanoclusters - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Notes: The Role of Tetraoctylammonium Chloride in the Brust-Schiffrin Method
Introduction
The Brust-Schiffrin method, first reported in 1994, represents a landmark in the synthesis of gold nanoparticles (AuNPs), enabling the production of small (1.5-5.2 nm), monodisperse, and highly stable nanoparticles in organic solvents.[1][2] A key component of this two-phase synthesis is the use of a phase-transfer catalyst (PTC). Tetraoctylammonium chloride (TOAC) and its bromide analogue, tetraoctylammonium bromide (TOAB), are widely used for this purpose.[1] These catalysts are crucial for transporting the gold precursor from the aqueous phase to the organic phase, where the nanoparticle formation occurs.[1][3][4]
Mechanism of Action: The Phase-Transfer Catalyst
The primary role of this compound (TOAC) in the Brust-Schiffrin method is to act as a phase-transfer catalyst. The synthesis begins with the gold precursor, typically hydrogen tetrachloroaurate (B171879) (HAuCl₄), dissolved in an aqueous solution, and a thiol capping agent dissolved in an immiscible organic solvent, such as toluene (B28343).[1]
-
Ion Pair Formation and Phase Transfer : The gold precursor exists as the tetrachloroaurate anion ([AuCl₄]⁻) in the aqueous phase. TOAC, a quaternary ammonium (B1175870) salt, consists of a lipophilic tetraoctylammonium cation ([TOA]⁺) and a chloride anion (Cl⁻). At the aqueous-organic interface, the [TOA]⁺ cation complexes with the [AuCl₄]⁻ anion, forming an ion pair, [TOA]⁺[AuCl₄]⁻.[5][6] This ion pair is soluble in the organic solvent due to the long alkyl chains of the cation, facilitating the transfer of the gold precursor from the aqueous phase into the toluene.[4][5] The mechanism is understood to proceed via this ion-pair process rather than through the formation of reverse micelles.[5][7]
-
Reduction in the Organic Phase : Once in the organic phase, the gold precursor is accessible to the other reactants. The addition of a strong reducing agent, sodium borohydride (B1222165) (NaBH₄), leads to the reduction of Au(III) to Au(0), initiating the nucleation and growth of gold nanoparticles.[1] Some studies suggest that the phase-transfer catalyst may also play a role in transferring the borohydride reducing agent into the organic phase.[8]
-
Stabilization : Throughout the reduction process, an alkanethiol (e.g., dodecanethiol) is present in the organic phase. The thiol molecules act as capping agents, binding to the surface of the nascent gold nanoparticles through strong gold-sulfur bonds.[2] This capping layer prevents uncontrolled growth and aggregation, resulting in small, stable, and organically soluble nanoparticles.[9]
Using TOAC specifically, as opposed to the more common TOAB, can be advantageous for avoiding potential halide exchange reactions where bromide ions might displace chloride ions in the gold complex, which can influence the reaction pathway.[5][10]
Experimental Workflow and Mechanism Visualization
The following diagrams illustrate the experimental workflow and the core mechanism of phase transfer facilitated by TOAC.
Caption: Experimental workflow for the Brust-Schiffrin synthesis.
Caption: Role of TOAC in transferring the gold precursor.
Quantitative Data Summary
The concentration of the phase-transfer catalyst and the ratio of reactants significantly influence the final size of the synthesized gold nanoparticles. While specific data for TOAC is less common, extensive studies on its analogue, TOAB, provide clear insights. Generally, varying the molar ratio of the thiol capping agent to the gold precursor is the primary method for size control.[1]
| Au Precursor Conc. (mM) | Phase Transfer Catalyst | Catalyst Type | Thiol Capping Agent | Au:Thiol Ratio | Reducing Agent | Final AuNP Diameter (nm) | Reference |
| 30 | 30 mM | TOAB | Dodecanethiol | 1:1 (approx.) | NaBH₄ | 2.5 | [9] |
| 30 | 30 mM | TOAB | Pentanethiol | 1:1 (approx.) | NaBH₄ | 5.0 | [9] |
| 0.45 | 0.45 mM | TOAB | Dodecanethiol | 1:1 | NaBH₄ | 1.8 | [9] |
| 5 | 5 mM | TOAB | 1-Hexanethiol | 1:1 | NaBH₄ | 2.0 | [9] |
| 10 | 10 mM | TOAB | 3-Mercaptopropionic acid | 1:1 | NaBH₄ | 2.0 | [9] |
Note: TOAB (Tetraoctylammonium bromide) is presented here as a close analogue to TOAC, demonstrating the typical concentrations and resulting nanoparticle sizes in Brust-Schiffrin type syntheses.
Detailed Experimental Protocol
This protocol describes a typical synthesis of dodecanethiol-capped gold nanoparticles using the Brust-Schiffrin method with TOAC as the phase-transfer catalyst.
Materials and Reagents:
-
Hydrogen tetrachloroaurate (III) trihydrate (HAuCl₄·3H₂O)
-
This compound (TOAC)
-
Toluene (anhydrous)
-
Dodecanethiol (98%+)
-
Sodium borohydride (NaBH₄)
-
Ethanol (B145695) (absolute)
-
Deionized water
Equipment:
-
Glass beakers and flasks
-
Separatory funnel
-
Magnetic stirrer and stir bars
-
Rotary evaporator (optional)
-
Centrifuge
Procedure:
-
Preparation of Aqueous Gold Solution : Dissolve 30 mg of HAuCl₄·3H₂O in 15 mL of deionized water to create an approximate 5 mM solution. The solution should be a clear, yellow color.
-
Preparation of Organic Solution : In a separate flask, dissolve 150 mg of this compound (TOAC) in 40 mL of toluene.
-
Phase Transfer of Gold Precursor :
-
Combine the aqueous HAuCl₄ solution and the organic TOAC solution in a separatory funnel.
-
Shake the mixture vigorously for approximately 5-10 minutes. The yellow color of the aqueous phase will fade as the [AuCl₄]⁻ ions are transferred to the organic phase, which will turn orange or deep red.[4][9]
-
Allow the phases to separate completely.
-
Drain and discard the lower aqueous layer. Collect the upper, orange-colored organic phase containing the [TOA]⁺[AuCl₄]⁻ complex.
-
-
Addition of Capping Agent :
-
Transfer the organic phase to a flask equipped with a magnetic stir bar.
-
Begin stirring the solution.
-
Add 0.1 mL of dodecanethiol (a significant molar excess) to the stirring organic phase. The solution's color may lighten slightly.
-
-
Reduction and Nanoparticle Formation :
-
Prepare a fresh solution of the reducing agent by dissolving 25 mg of NaBH₄ in 10 mL of ice-cold deionized water.
-
Add the NaBH₄ solution dropwise to the vigorously stirring organic phase over 10-15 minutes.
-
A rapid color change from orange to dark brown or black will be observed, indicating the formation of gold nanoparticles.[2]
-
Continue to stir the reaction mixture vigorously for at least 3 hours to ensure complete reaction and stabilization.
-
-
Purification and Isolation :
-
After stirring, transfer the mixture back to a separatory funnel and discard the lower aqueous phase.
-
Wash the organic phase with deionized water (3 x 20 mL) to remove any remaining water-soluble impurities.
-
Reduce the volume of the organic phase using a rotary evaporator until it is approximately 5-10 mL.
-
To precipitate the nanoparticles and remove excess dodecanethiol, add 50 mL of ethanol and store the mixture at a low temperature (e.g., -18°C) for 4-6 hours.[9]
-
A dark precipitate of gold nanoparticles will form. Decant the supernatant.
-
The collected precipitate can be further purified by re-dissolving it in a minimal amount of toluene and re-precipitating with ethanol.
-
After a final wash with ethanol, the purified nanoparticles can be dried under vacuum. The resulting product is a dark, waxy solid that can be readily redissolved in nonpolar organic solvents like toluene or hexane.
-
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The significance of bromide in the Brust–Schiffrin synthesis of thiol protected gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. From understanding the roles of tetraoctylammonium bromide in the two-phase Brust–Schiffrin method to tuning the size of gold nanoclusters - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Liquid-Liquid Extraction of Metal Ions Using Tetraoctylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid-liquid extraction, also known as solvent extraction, is a widely employed separation technique in hydrometallurgy, analytical chemistry, and pharmaceutical sciences. This method selectively partitions a target substance between two immiscible liquid phases. Tetraoctylammonium chloride (TOACl), a quaternary ammonium (B1175870) salt, has emerged as a versatile and efficient extractant for a variety of metal ions. Its mechanism of action typically involves the formation of an ion-pair between the tetraoctylammonium cation and an anionic metal complex in the aqueous phase, which is then extracted into an organic solvent.
These application notes provide a comprehensive overview and detailed protocols for the liquid-liquid extraction of various metal ions using this compound. The information is intended to guide researchers in developing and optimizing their own extraction procedures.
Principle of Extraction
The extraction of metal ions (M^n+) from an aqueous solution containing chloride ions (Cl⁻) using this compound (R₄N⁺Cl⁻) dissolved in an organic solvent can be generally represented by the following equilibrium:
Mⁿ⁺(aq) + mCl⁻(aq) ⇌ [MClₘ]⁽ᵐ⁻ⁿ⁾⁻(aq)
p(R₄N⁺Cl⁻)(org) + [MClₘ]⁽ᵐ⁻ⁿ⁾⁻(aq) ⇌ (R₄N⁺)ₚ[MClₘ]⁽ᵐ⁻ⁿ⁾⁻(org) + pCl⁻(aq)
The efficiency of this process is influenced by several factors, including the pH of the aqueous phase, the concentration of chloride ions, the concentration of the extractant in the organic phase, and the choice of the organic diluent.
Applications
This compound and its analogues have been successfully used for the extraction and separation of a wide range of metal ions, including:
-
Transition Metals: Cobalt (Co²⁺), Nickel (Ni²⁺), Zinc (Zn²⁺), Copper (Cu²⁺)[1][2][3][4]
-
Precious Metals: Gold (Au³⁺), Platinum Group Metals (PGMs)[5][6][7]
-
Other Metals: Cadmium (Cd²⁺), Iron (Fe³⁺), Manganese (Mn²⁺)[4][8][9]
Data Presentation: Extraction Efficiencies and Conditions
The following tables summarize quantitative data from various studies on the liquid-liquid extraction of metal ions using quaternary ammonium salts, including this compound and similar compounds.
Table 1: Extraction of Cobalt(II) and Nickel(II)
| Metal Ion | Extractant | Organic Solvent | Aqueous Phase Conditions | Extraction Efficiency (%) | Reference |
| Co(II) | Methyltrioctylammonium chloride (MTOAC) | Not Specified | [Cl⁻] = 5.5 M, pH = 1.0 | 98.23 | [10] |
| Ni(II) | Methyltrioctylammonium chloride (MTOAC) | Not Specified | [Cl⁻] = 5.5 M, pH = 1.0 | 0.86 (loss rate) | [10] |
| Co(II) | Trioctyl(alkyl)phosphonium chloride | Not Specified | Sulfate media with added NaCl | >98 | [11] |
| Ni(II) | Trioctyl(alkyl)phosphonium chloride | Not Specified | Sulfate media with added NaCl | Low (selective for Co) | [11] |
Table 2: Extraction of Other Transition Metals
| Metal Ion | Extractant | Organic Solvent | Aqueous Phase Conditions | Extraction Efficiency (%) | Reference |
| Zn(II) | Tetraoctylammonium oleate (B1233923) | Toluene | pH 6-8 | Not specified, but effective | [1][2] |
| Cu(II) | Trioctylmethylammonium chloride (Aliquat 336) | Not Specified | 0.1 M Na₂CO₃ | 95.75 | [3] |
| Fe(III) | R₄NCy (synthesized from Aliquat 336 and Cyanex 272) | Kerosene | pH 1-3 | >95 | [4] |
| Mn(II) | R₄NCy (synthesized from Aliquat 336 and Cyanex 272) | Kerosene | pH 2-3 | ~97 | [4] |
Table 3: Extraction of Precious Metals
| Metal Ion | Extractant | Organic Solvent | Aqueous Phase Conditions | Extraction Efficiency (%) | Reference |
| Au(III) | A327H⁺Cl⁻ (from tri-octyl/decyl amines) | Toluene | 2 M HCl | High (quantitative) | [6] |
| Pt(IV) | Trioctyldodecyl phosphonium (B103445) chloride | Undiluted | 5 M HCl | Quantitative within 10 min | [7] |
| Pd(II) | Trioctyldodecyl phosphonium chloride | Undiluted | 5 M HCl | Quantitative within 10 min | [7] |
Experimental Protocols
The following are generalized protocols for the liquid-liquid extraction of metal ions using this compound. Researchers should optimize these protocols for their specific applications.
Protocol 1: General Procedure for Transition Metal Ion Extraction
1. Preparation of the Organic Phase:
- Dissolve a known concentration of this compound (e.g., 0.1 M to 1.0 M) in a suitable organic solvent (e.g., toluene, kerosene, or an ionic liquid). The choice of solvent can significantly impact extraction efficiency and phase separation.[6]
2. Preparation of the Aqueous Phase:
- Prepare an aqueous solution containing the metal ion(s) of interest at a known concentration.
- Adjust the pH of the aqueous solution to the desired value using a suitable acid (e.g., HCl) or base (e.g., NaOH). The optimal pH is crucial and varies depending on the metal ion.[1][2]
- If necessary, add a source of chloride ions (e.g., NaCl or HCl) to facilitate the formation of anionic metal-chloro complexes.[10]
3. Liquid-Liquid Extraction:
- In a separatory funnel or a suitable reaction vessel, combine the organic and aqueous phases at a specific volume ratio (O/A ratio), for example, 1:1.[10]
- Shake the mixture vigorously for a predetermined period (e.g., 5 to 30 minutes) to ensure thorough mixing and allow the system to reach equilibrium.[6]
- Allow the phases to separate completely. The time required for phase separation will depend on the solvent system used.
4. Analysis:
- Carefully separate the two phases.
- Determine the concentration of the metal ion remaining in the aqueous phase using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
- The concentration of the metal ion in the organic phase can be calculated by mass balance.
5. Stripping (Back-Extraction):
- To recover the extracted metal ion from the organic phase, a stripping solution is used. This is typically an aqueous solution with a composition that reverses the extraction equilibrium (e.g., a dilute acid or a complexing agent solution).[4][10]
- Mix the loaded organic phase with the stripping solution and follow the same procedure as the extraction step.
- Analyze the metal ion concentration in the stripping solution to determine the stripping efficiency.
Protocol 2: Selective Extraction of Cobalt(II) from Nickel(II)
This protocol is adapted from a study on the separation of cobalt and nickel from spent lithium-ion batteries.[10]
1. Organic Phase Preparation:
- Prepare a 1.3 M solution of Methyltrioctylammonium chloride (a close analogue of TOACl) in a suitable organic solvent.
2. Aqueous Phase Preparation:
- Prepare a chloride-rich aqueous feed solution containing Co(II) and Ni(II).
- Adjust the chloride ion concentration to 5.5 M using a suitable chloride salt or HCl.
- Adjust the initial pH to 1.0.
3. Extraction Procedure:
- Mix the organic and aqueous phases at an O/A ratio of 1.5.
- Agitate the mixture for a sufficient time to reach equilibrium.
- Allow the phases to separate.
4. Analysis:
- Determine the concentrations of Co(II) and Ni(II) in the raffinate (the aqueous phase after extraction) to calculate the extraction efficiency for cobalt and the loss rate for nickel.
5. Stripping of Cobalt:
- Use a dilute solution of hydrochloric acid to strip the extracted cobalt from the loaded organic phase.
Visualizations
The following diagrams illustrate the key processes in the liquid-liquid extraction of metal ions.
Caption: General workflow for liquid-liquid extraction.
Caption: Mechanism of ion-pair formation and extraction.
Caption: Stripping (back-extraction) process.
Conclusion
This compound is a powerful and versatile extractant for a variety of metal ions. The efficiency and selectivity of the extraction process are highly dependent on the experimental conditions, particularly the pH and chloride concentration of the aqueous phase. The protocols provided herein serve as a starting point for developing specific applications. Researchers are encouraged to optimize these conditions to achieve the desired separation performance for their particular system. The use of stripping agents allows for the recovery of the extracted metals and the regeneration of the organic phase, making the process potentially more economical and environmentally friendly.
References
- 1. researchgate.net [researchgate.net]
- 2. A mechanism for solvent extraction of first row transition metals from chloride media with the ionic liquid tetraoctylammonium oleate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. psecommunity.org [psecommunity.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. A mechanism for solvent extraction of first row transition metals from chloride media with the ionic liquid tetraoctylammonium oleate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Extraction of cobalt(ii) by methyltrioctylammonium chloride in nickel(ii)-containing chloride solution from spent lithium ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Tetraoctylammonium Chloride in Electrochemical Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraoctylammonium chloride (TOA-Cl) is a quaternary ammonium (B1175870) salt that serves as a versatile component in the fabrication of electrochemical sensors. Its utility stems from its properties as an ionophore, an ion-pairing agent, and a surface modifier. The long alkyl chains of the tetraoctylammonium cation (TOA⁺) impart lipophilicity, facilitating its incorporation into polymeric membranes for ion-selective electrodes (ISEs). Furthermore, TOA-Cl can be used to modify electrode surfaces to enhance the detection of specific analytes through mechanisms such as electrostatic accumulation or intercalation. These application notes provide an overview of the use of TOA-Cl and its close analogs in both potentiometric and voltammetric electrochemical sensors, complete with detailed experimental protocols and performance data.
Principle of Operation
The application of this compound in electrochemical sensors primarily falls into two categories:
-
Potentiometric Sensors (Ion-Selective Electrodes): In this mode, TOA-Cl or a similar tetraalkylammonium salt acts as an anion exchanger or ionophore within a polymeric membrane, typically composed of polyvinyl chloride (PVC). The positively charged quaternary ammonium center facilitates the selective extraction of target anions from the sample solution into the membrane phase. This selective binding event generates a potential difference across the membrane that is proportional to the logarithm of the analyte's activity, as described by the Nernst equation. This principle is widely used for the detection of anions like nitrate (B79036) and perchlorate (B79767).[1]
-
Voltammetric Sensors: Here, TOA-Cl is used to modify the surface of a working electrode (e.g., glassy carbon or graphite). The TOA⁺ cations can intercalate into the electrode material or form a positively charged film on the surface.[2][3] This modification can enhance the sensor's performance in two ways:
-
Electrostatic Accumulation: The positively charged surface attracts and pre-concentrates negatively charged analytes at the electrode, leading to a significant improvement in the voltammetric response and a lower detection limit.[3]
-
Improved Electron Transfer: The presence of TOA⁺ within the electrode matrix can facilitate the electron transfer kinetics for certain analytes.[2]
-
Applications and Performance Data
While specific data for sensors based exclusively on this compound is limited, the performance of sensors using closely related long-chain tetraalkylammonium salts provides valuable insights into its potential applications.
| Sensor Type | Analyte | Key Component(s) | Linear Range | Detection Limit | Response Time | Reference |
| Potentiometric | Perchlorate (ClO₄⁻) | Methyltrioctylammonium chloride (MTOAC) | 1.0 × 10⁻² to 7.5 × 10⁻⁸ M | 6.8 × 10⁻⁸ M | 15 s | [1] |
| Potentiometric | Nitrate (NO₃⁻) | Trioctylmethylammonium chloride (TOMA-Cl) | 10⁻⁵ to 10⁻¹ mol∙dm⁻³ | Not Specified | - | [1] |
| Voltammetric | Nitrite (B80452) (NO₂⁻) | Behenyl trimethylammonium ascorbate (B8700270) | 1.0–50 μM | 0.1 μM | - | [3] |
| Voltammetric | NADH | Tetraoctylammonium (TOA⁺) intercalated graphite (B72142) | Not Specified | Not Specified | - | [2] |
Experimental Protocols
Protocol 1: Fabrication of a Potentiometric Anion-Selective Electrode
This protocol is adapted from the methodology for nitrate and perchlorate sensors using long-chain tetraalkylammonium salts.[1]
Materials:
-
This compound (TOA-Cl) - Ionophore/Anion Exchanger
-
Poly(vinyl chloride) (PVC) - Polymer Matrix
-
Dioctyl phthalate (B1215562) (DOP) or other suitable plasticizer
-
Tetrahydrofuran (THF) - Solvent
-
Ag/AgCl wire - Reference Electrode
-
Glassy carbon or other suitable conductive rod - Electrode Body
Procedure:
-
Membrane Cocktail Preparation:
-
In a small glass vial, dissolve 33 mg of PVC, 66 mg of plasticizer (e.g., DOP), and 1-2 mg of TOA-Cl in approximately 1 mL of THF.
-
Mix thoroughly using a vortex mixer until all components are fully dissolved, resulting in a clear and homogenous "cocktail."
-
-
Electrode Fabrication:
-
Take a polished glassy carbon electrode or a conductive rod sealed in an inert body.
-
Dip the conductive end of the electrode into the membrane cocktail for a few seconds.
-
Withdraw the electrode and allow the THF to evaporate in a dust-free environment at room temperature for at least 12 hours. This will form a thin, uniform ion-selective membrane on the electrode tip.
-
Repeat the dipping and drying process to ensure a robust membrane.
-
-
Conditioning:
-
Before the first use, condition the newly fabricated electrode by soaking it in a 0.01 M solution of the target anion (e.g., NaCl for a chloride sensor) for at least 2 hours. This ensures equilibrium is established between the membrane and the solution.
-
-
Measurement:
-
Set up an electrochemical cell consisting of the fabricated ion-selective electrode and a reference electrode (e.g., Ag/AgCl).
-
Immerse both electrodes in the sample solution.
-
Measure the potential difference (in mV) using a high-impedance potentiometer or a pH/ion meter.
-
Calibrate the electrode using a series of standard solutions of known concentrations to create a calibration curve (potential vs. log[analyte concentration]).
-
Protocol 2: Preparation of a Voltammetric Sensor with a Surface-Modified Electrode
This protocol is based on the use of tetraoctylammonium ions for modifying a graphite electrode for enhanced detection of electroactive species.[2][3]
Materials:
-
Bare working electrode (e.g., Glassy Carbon Electrode - GCE, or Pencil Graphite Electrode - PGE)
-
This compound (TOA-Cl)
-
Suitable solvent (e.g., ethanol (B145695) or a solution for electrochemical intercalation)
-
Electrochemical cell (with reference and counter electrodes)
-
Potentiostat for cyclic voltammetry or differential pulse voltammetry
Procedure:
-
Electrode Cleaning:
-
Polish the surface of the GCE with alumina (B75360) slurry on a polishing pad to a mirror-like finish.
-
Sonnicate the electrode in ethanol and then in deionized water for 5 minutes each to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Surface Modification (Drop-Casting Method):
-
Prepare a dilute solution of TOA-Cl (e.g., 1 mg/mL) in a volatile solvent like ethanol.
-
Drop-cast a small volume (e.g., 5-10 µL) of the TOA-Cl solution onto the cleaned electrode surface.
-
Allow the solvent to evaporate completely at room temperature, leaving a thin film of TOA-Cl on the electrode.
-
-
Electrochemical Characterization:
-
Place the modified electrode into an electrochemical cell containing a supporting electrolyte (e.g., phosphate (B84403) buffer solution).
-
Run cyclic voltammetry scans to characterize the electrochemical window and the stability of the modified electrode.
-
-
Analyte Detection:
-
Introduce the analyte of interest into the electrochemical cell.
-
Employ a suitable voltammetric technique (e.g., cyclic voltammetry, differential pulse voltammetry, or square wave voltammetry) to record the electrochemical signal. The pre-concentration of anionic analytes on the positively charged surface should result in an enhanced signal compared to the bare electrode.
-
Visualizations
Signaling Pathway for a Potentiometric Ion-Selective Electrode
Caption: Ion exchange mechanism at the membrane of a potentiometric sensor.
Experimental Workflow for Voltammetric Sensor Fabrication and Use
Caption: Workflow for creating and using a TOA-Cl modified voltammetric sensor.
Logical Relationship in Electrostatic Accumulation
References
Tetraoctylammonium Chloride as a Capping Agent for Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraoctylammonium chloride (TOA-Cl) is a quaternary ammonium (B1175870) salt that serves as a versatile and effective capping agent and phase transfer catalyst in the synthesis of a variety of nanoparticles. Its molecular structure, featuring four long octyl chains and a positively charged quaternary ammonium head group, imparts crucial properties for the controlled synthesis and stabilization of nanoparticles, particularly in biphasic systems. The long alkyl chains provide steric hindrance, preventing nanoparticle aggregation and enabling control over particle size, while the cationic head group facilitates the transfer of anionic metal precursors from an aqueous phase to an organic phase where the reaction takes place. This dual functionality makes TOA-Cl a valuable tool in the fabrication of nanoparticles for diverse applications, including drug delivery, bioimaging, and catalysis.
These application notes provide an overview of the role of TOA-Cl in the synthesis of gold nanoparticles and semiconductor quantum dots, complete with detailed experimental protocols and comparative data to guide researchers in leveraging the unique properties of TOA-Cl for their specific needs.
Key Applications
-
Gold Nanoparticle (AuNP) Synthesis: TOA-Cl is instrumental in the Brust-Schiffrin method for producing monodisperse AuNPs. It acts as a phase transfer catalyst to transport tetrachloroaurate (B171879) anions (AuCl₄⁻) from an aqueous solution to an immiscible organic solvent, where reduction and nanoparticle formation occur. The tetraoctylammonium cations then cap the surface of the newly formed AuNPs, providing steric stabilization.
-
Quantum Dot (QD) Synthesis: In the synthesis of semiconductor quantum dots, such as cadmium selenide (B1212193) (CdSe), TOA-Cl can be employed as a capping agent to control crystal growth and prevent aggregation at high temperatures. The coordination of the chloride anion and the steric bulk of the tetraoctylammonium cation influence the surface chemistry and photoluminescent properties of the QDs.
-
Drug Delivery: Nanoparticles capped with TOA-Cl can be functionalized for drug delivery applications. The cationic surface can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake. Furthermore, the organic-soluble nature of TOA-Cl capped nanoparticles allows for the encapsulation of hydrophobic drugs.
Data Presentation
Table 1: Influence of Tetraoctylammonium Halide on Gold Nanoparticle Properties
| Capping Agent | Nanoparticle Core | Average Diameter (nm) | Stability Characteristics | Reference |
| Tetraoctylammonium Bromide (TOAB) | Gold | 5.0 ± 1.0 | Prone to aggregation in organic solvents over time (less than 2 weeks).[1] | [1] |
| Tetraoctylammonium Thiosulfate* | Gold | 4.8 ± 0.8 | Significantly improved chemical and thermal stability compared to TOAB-capped AuNPs. | [1][2] |
*Note: Data for this compound is often extrapolated from studies using the closely related Tetraoctylammonium Bromide (TOAB). The halide counter-ion can influence stability. The thiosulfate-modified system demonstrates how anion exchange can enhance stability.
Table 2: Characterization of Drug-Loaded Nanoparticles
| Nanoparticle Formulation | Average Diameter (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Chitosan-based Nanoparticles (Adriamycin loaded) | 85.6 ± 2.04 | +21.06 ± 0.96 | 25.07 | 62.75 |
| Polyester-based Nanoparticles (Ropinirole HCl loaded) | 254.9 - 1291.3 | -27.6 to -49.2 | 16 - 23 | High |
| Polymer Micelles (Paclitaxel loaded) | Not Specified | Not Specified | Not Specified | 37.6 ± 14.4 |
| Polymer Micelles (Lapatinib loaded) | Not Specified | Not Specified | Not Specified | 25.0 ± 1.5 |
Note: This table presents a compilation of data from various nanoparticle systems to provide a general reference for drug loading and characterization. Values are highly dependent on the specific polymer, drug, and formulation method used.
Experimental Protocols
Protocol 1: Synthesis of this compound-Capped Gold Nanoparticles (Adapted from the Brust-Schiffrin Method)
This protocol describes a two-phase synthesis of gold nanoparticles where TOA-Cl acts as a phase transfer catalyst and capping agent.
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄)
-
This compound (TOA-Cl)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Preparation of Precursor Solution:
-
Dissolve a specific amount of HAuCl₄ in deionized water to create an aqueous solution (e.g., 30 mM).
-
Dissolve a molar excess of TOA-Cl in toluene (e.g., 50 mM).
-
-
Phase Transfer:
-
Combine the aqueous HAuCl₄ solution and the organic TOA-Cl solution in a flask.
-
Stir the biphasic mixture vigorously for approximately 10-15 minutes. The orange color of the AuCl₄⁻ will transfer from the aqueous phase to the organic phase, indicating the formation of the TOA⁺AuCl₄⁻ ion pair.
-
Separate the organic phase containing the gold precursor.
-
-
Reduction:
-
Prepare a fresh aqueous solution of NaBH₄ (e.g., 0.4 M).
-
While stirring the organic phase vigorously, rapidly add the NaBH₄ solution.
-
A color change from orange to deep brown/purple will be observed almost instantaneously, indicating the formation of gold nanoparticles.
-
-
Purification:
-
Continue stirring the reaction mixture for at least 2 hours to ensure complete reaction and stabilization.
-
Wash the organic phase with deionized water multiple times to remove excess reducing agent and other water-soluble byproducts.
-
The TOA-Cl capped gold nanoparticles can be precipitated by adding a non-solvent like ethanol (B145695) and collected by centrifugation.
-
The purified nanoparticles can be redispersed in a non-polar organic solvent like toluene or hexane (B92381) for storage and further use.
-
Protocol 2: Synthesis of this compound-Capped Cadmium Selenide (CdSe) Quantum Dots (General Hot-Injection Method)
This protocol outlines a general procedure for the synthesis of CdSe quantum dots where TOA-Cl can be used as a capping agent to control nanocrystal growth.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
1-Octadecene (ODE)
-
Oleic acid
-
This compound (TOA-Cl)
-
Trioctylphosphine (TOP) (optional, as a selenium precursor solvent)
Procedure:
-
Preparation of Cadmium Precursor:
-
In a three-neck flask, combine CdO, oleic acid, and ODE.
-
Heat the mixture under an inert atmosphere (e.g., Argon) to a high temperature (e.g., 250-300 °C) until the CdO completely dissolves, forming a clear solution of cadmium oleate.
-
Add TOA-Cl to the hot solution to act as a co-ligand.
-
-
Preparation of Selenium Precursor:
-
In a separate vial under an inert atmosphere, dissolve selenium powder in ODE (or a mixture of ODE and TOP) with gentle heating.
-
-
Hot-Injection and Growth:
-
Rapidly inject the selenium precursor solution into the hot cadmium precursor solution with vigorous stirring.
-
The injection will cause a rapid color change, indicating the nucleation of CdSe nanocrystals.
-
The growth of the quantum dots can be monitored by observing the color of the solution, which will shift from yellow to red as the particle size increases. Aliquots can be taken at different time points to obtain quantum dots of various sizes.
-
-
Quenching and Purification:
-
To stop the growth, cool the reaction mixture rapidly.
-
Precipitate the CdSe quantum dots by adding a polar non-solvent like methanol (B129727) or ethanol.
-
Collect the quantum dots by centrifugation.
-
Wash the quantum dots multiple times with a non-solvent to remove unreacted precursors and excess capping agents.
-
The purified TOA-Cl capped CdSe quantum dots can be redispersed in a non-polar solvent like toluene.
-
Visualizations
Caption: Workflow for the synthesis of TOA-Cl capped gold nanoparticles.
Caption: Stabilization of a nanoparticle by a TOA-Cl capping layer.
References
Preparing Ion-Selective Electrodes with Tetraoctylammonium Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and characterization of chloride-selective electrodes (Cl-ISEs) using Tetraoctylammonium chloride (TOA-Cl) as the ionophore. TOA-Cl, a quaternary ammonium (B1175870) salt, serves as an effective anion exchanger within a polyvinyl chloride (PVC) membrane, offering a reliable method for the potentiometric determination of chloride ions in aqueous solutions.
Principle of Operation
The functionality of the TOA-Cl based chloride-selective electrode is based on the principle of ion exchange at the interface between a polymeric membrane and the sample solution. The PVC membrane is imbued with TOA-Cl, where the lipophilic tetraoctylammonium cation (TOA+) is entrapped within the hydrophobic polymer matrix, while the chloride anion (Cl-) is mobile.
When the electrode is immersed in a sample solution containing chloride ions, an equilibrium is established at the membrane-solution interface. This equilibrium is governed by the selective exchange of chloride ions between the sample and the membrane phase. The potential difference that develops across this interface is proportional to the logarithm of the chloride ion activity in the sample, as described by the Nernst equation. This potential is measured against a stable reference electrode, allowing for the quantitative determination of chloride concentration.
Quantitative Performance Data
The performance of an ion-selective electrode is characterized by several key parameters. The following table summarizes typical performance characteristics for a chloride-selective electrode prepared with a tetraalkylammonium chloride-based membrane. It is important to note that specific performance can vary based on the exact membrane composition and experimental conditions.
| Parameter | Typical Value/Range | Description |
| Linear Concentration Range | 1.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M | The range of chloride concentrations over which the electrode potential is linearly proportional to the logarithm of the ion activity. |
| Nernstian Slope | -54 ± 5 mV/decade at 25°C | The change in electrode potential for a tenfold change in chloride ion activity. The theoretical value is -59.16 mV/decade for a monovalent anion. |
| Limit of Detection | 5.0 x 10⁻⁶ M to 1.0 x 10⁻⁵ M | The lowest concentration of chloride that can be reliably detected. |
| Response Time (t₉₅) | < 30 seconds | The time required for the electrode to reach 95% of the final potential reading after a step change in chloride concentration. |
| Operational pH Range | 2 to 11 | The pH range within which the electrode potential is independent of the hydrogen ion concentration. |
| Lifetime | 4 to 8 weeks | The period over which the electrode maintains its Nernstian response and other performance characteristics. |
Selectivity
The selectivity of an ion-selective electrode describes its preference for the target ion over other interfering ions present in the sample. The potentiometric selectivity coefficient (log KpotCl,X) is a measure of this preference. A smaller value indicates greater selectivity for chloride over the interfering ion (X).
| Interfering Ion (X) | log KpotCl,X |
| Bromide (Br⁻) | -1.6 |
| Nitrate (NO₃⁻) | -4.6 |
| Bicarbonate (HCO₃⁻) | -4.8 |
| Nitrite (NO₂⁻) | -5.0 |
| Sulfate (SO₄²⁻) | -5.1 |
| Dihydrogen Phosphate (H₂PO₄⁻) | -5.6 |
| Acetate (CH₃COO⁻) | -6.4 |
| Fluoride (F⁻) | -6.6 |
Note: These values are indicative and can be influenced by the membrane composition and the method of determination.
Experimental Protocols
This section provides a detailed protocol for the fabrication of a PVC membrane chloride-selective electrode using this compound.
Materials and Reagents
-
Ionophore: this compound (TOA-Cl)
-
Polymer Matrix: High molecular weight Polyvinyl chloride (PVC)
-
Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE) or Bis(2-ethylhexyl) sebacate (B1225510) (DOS)
-
Solvent: Tetrahydrofuran (THF), analytical grade
-
Electrode Body: PVC or glass tube
-
Internal Reference Electrode: Ag/AgCl wire
-
Internal Filling Solution: 0.1 M KCl
-
Standard Chloride Solutions: Prepared by serial dilution of a 1 M KCl stock solution.
Preparation of the Ion-Selective Membrane Cocktail
-
Weighing: Accurately weigh the membrane components. A typical composition is:
-
This compound (Ionophore): 1-2% (w/w)
-
PVC (Polymer Matrix): ~33% (w/w)
-
o-NPOE (Plasticizer): ~65-66% (w/w)
-
-
Dissolution: In a small, clean glass vial, dissolve the weighed components in approximately 2-3 mL of THF.
-
Mixing: Gently swirl or sonicate the mixture until all components are fully dissolved and a homogenous, clear solution is obtained.
Fabrication of the Electrode
-
Casting the Membrane: Pour the prepared membrane cocktail into a clean, flat glass ring (approximately 2 cm diameter) placed on a glass plate.
-
Solvent Evaporation: Cover the glass ring with a watch glass to allow for slow evaporation of the THF. This process typically takes 24-48 hours at room temperature. A transparent, flexible membrane will be formed.
-
Membrane Sectioning: Once the membrane is completely dry, carefully cut a small disc (approximately 5-7 mm in diameter) from the cast film using a cork borer.
-
Electrode Assembly:
-
Secure the membrane disc to the end of a clean PVC or glass electrode body using a PVC/THF slurry as an adhesive. Ensure a watertight seal.
-
Fill the electrode body with the internal filling solution (0.1 M KCl).
-
Insert the Ag/AgCl internal reference electrode into the filling solution, ensuring no air bubbles are trapped.
-
Seal the top of the electrode body.
-
-
Conditioning: Condition the newly prepared electrode by soaking it in a 0.01 M KCl solution for at least 2 hours before use.
Calibration of the Electrode
-
Prepare Standards: Prepare a series of standard chloride solutions with concentrations ranging from 1.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M by serial dilution of a 1 M KCl stock solution.
-
Measure Potentials: Immerse the conditioned chloride-selective electrode and a suitable external reference electrode (e.g., a double junction Ag/AgCl electrode) into each standard solution, starting from the lowest concentration.
-
Record Readings: Stir the solution gently and record the stable potential reading (in millivolts) for each standard.
-
Plot Calibration Curve: Plot the measured potential (E) on the y-axis against the logarithm of the chloride concentration (log[Cl⁻]) on the x-axis. The resulting graph should be linear within the working range of the electrode. The slope of this line is the Nernstian slope.
Visualizations
Signaling Pathway of the TOA-Cl Based Chloride-Selective Electrode
Application Notes and Protocols for Tetraoctylammonium Chloride Catalyzed Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tetraoctylammonium Chloride (TOACl) as a phase-transfer catalyst in various organic synthesis reactions. Detailed protocols for key applications, quantitative data, and mechanistic diagrams are included to facilitate its use in research and development.
Introduction to this compound as a Phase-Transfer Catalyst
This compound is a quaternary ammonium (B1175870) salt that functions as a highly effective phase-transfer catalyst (PTC).[1] Its lipophilic nature, owing to the four octyl chains, allows it to solubilize in organic solvents, while the positively charged nitrogen can pair with anions. This unique property enables the transport of anionic reactants from an aqueous or solid phase into an organic phase, where they can react with organic-soluble substrates.[1][2] This process overcomes the mutual insolubility of reactants, leading to faster reaction rates, milder reaction conditions, higher yields, and often greater selectivity compared to conventional methods.[1][2] The use of PTCs like TOACl is a cornerstone of green chemistry, as it can reduce the need for harsh organic solvents and energy-intensive processes.[1]
Mechanism of Phase-Transfer Catalysis
The catalytic cycle of this compound in a liquid-liquid phase-transfer system can be generalized as follows: The tetraoctylammonium cation (Q⁺) initially present in the organic phase exchanges its chloride anion (Cl⁻) for the reactant anion (Y⁻) from the aqueous phase at the interface. The resulting ion pair, [Q⁺Y⁻], is sufficiently lipophilic to be extracted into the organic phase. Here, the anion Y⁻ is weakly solvated and therefore highly reactive towards the organic substrate (RX), leading to the formation of the product (RY) and the release of the leaving group anion (X⁻). The tetraoctylammonium cation then transports the anion X⁻ back to the aqueous phase, or the ion pair [Q⁺X⁻] returns to the interface to restart the cycle.
References
Application Notes and Protocols: Tetraoctylammonium Chloride in Ionic Liquid-Based Extractions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing tetraoctylammonium chloride (TOACl) as a versatile component of ionic liquids (ILs) and deep eutectic solvents (DESs) for extraction applications. TOACl-based systems offer a tunable and effective platform for the separation and purification of a wide range of analytes, from metal ions to bioactive compounds and pharmaceuticals.
Introduction to this compound in Extraction
This compound is a quaternary ammonium (B1175870) salt that, due to its bulky, asymmetric organic cation, can form ionic liquids with melting points below 100 °C.[1] Its hydrophobic nature and ability to act as a phase transfer catalyst make it a valuable tool in liquid-liquid extraction processes.[2] By combining TOACl with various hydrogen bond donors (HBDs), it is possible to create a diverse range of deep eutectic solvents, which are considered green and sustainable alternatives to traditional organic solvents.[3] These TOACl-based extraction systems are gaining significant attention for their high extraction efficiencies, designable properties, and potential for recycling.[4][5]
Key Advantages of TOACl-Based Extraction Systems:
-
Tunable Polarity: The properties of the ionic liquid or deep eutectic solvent can be tailored by selecting appropriate counter-ions or hydrogen bond donors.[6]
-
High Extraction Efficiency: These systems have demonstrated high efficiency in extracting a variety of compounds, including metal ions, natural products, and pharmaceuticals.[7][8]
-
Enhanced Solubility: TOACl can improve the solubility of organic compounds in aqueous solutions, facilitating their extraction.[2]
-
Green Solvent Properties: When used in deep eutectic solvents, TOACl contributes to the formation of environmentally friendly extraction media with low volatility and toxicity.[3]
-
Recyclability: TOACl-based ionic liquids can often be recovered and reused, reducing waste and operational costs.[9][10]
Applications in Extraction
Extraction of Metal Ions
TOACl and its derivatives have been effectively used for the extraction of various metal ions from aqueous solutions. The mechanism often involves the formation of a metal-ion complex that is soluble in the ionic liquid phase.
Table 1: Quantitative Data for Metal Ion Extraction using Tetraoctylammonium-Based Ionic Liquids
| Metal Ion | Ionic Liquid System | Extraction Efficiency (%) | Optimal Conditions | Reference |
| Gold (III) | A327H+Cl- (from tri-octyl/decyl amine) in toluene | 93% | 5 minutes contact time | [11] |
| Platinum (IV) | [TOAH][NTf2] and [TOAH][NO3] mixture | >90% | - | [12] |
| Palladium (II) | [TOAH][NTf2] and [TOAH][NO3] mixture | >90% | - | [12] |
Extraction of Bioactive and Pharmaceutical Compounds
The tunable nature of TOACl-based deep eutectic solvents makes them highly suitable for the selective extraction of bioactive compounds from natural products and for the purification of active pharmaceutical ingredients (APIs).
Table 2: Quantitative Data for Bioactive and Pharmaceutical Compound Extraction
| Compound Class | Extraction System | Target Analyte(s) | Extraction Efficiency (%) | Key Findings | Reference |
| Phenolic Compounds | Tetrabutylammonium chloride-hydroquinone DES | Phenolics from olive leaves | 74-89% | Higher extraction than ethanol (B145695) under the same conditions. | [13] |
| Pesticides | Tetrabutylammonium chloride-dichloroacetic acid DES | Pesticides from milk | 81-94% | Effective for complex biological matrices. | [13] |
| Parabens | Menthol-based DES (related quaternary ammonium salts used) | Parabens in cosmetics | High recovery | A green and efficient method for personal care products. | [8] |
| Carotenoids | Ammonium-based ILs | β-carotene from yeast | up to 90% | Room temperature extraction with 30% IL concentration. | [5] |
Experimental Protocols
Protocol for Synthesis of a this compound-Based Deep Eutectic Solvent (DES)
This protocol describes the preparation of a hydrophobic DES using this compound as the hydrogen bond acceptor (HBA) and an organic acid as the hydrogen bond donor (HBD).
Materials:
-
This compound (HBA)
-
Decanoic acid (HBD)
-
Glass vial with a magnetic stirrer
-
Heating plate
Procedure:
-
Weigh equimolar amounts of this compound and decanoic acid and place them in a glass vial.
-
Add a magnetic stirrer to the vial.
-
Heat the mixture on a heating plate to approximately 60-80°C while stirring.
-
Continue heating and stirring until a clear, homogeneous liquid is formed. This indicates the formation of the deep eutectic solvent.
-
Allow the DES to cool to room temperature before use. The mixture should remain in a liquid state.
Note: The molar ratio of HBA to HBD can be varied to optimize the properties of the DES for a specific application. Other organic acids or alcohols can also be used as HBDs.
Protocol for Liquid-Liquid Extraction of a Bioactive Compound
This protocol outlines a general procedure for the extraction of a bioactive compound from an aqueous solution using a TOACl-based DES.
Materials:
-
Aqueous solution containing the target bioactive compound
-
TOACl-based DES (prepared as in Protocol 3.1)
-
Separatory funnel or centrifuge tubes
-
Vortex mixer (optional)
-
Centrifuge (optional)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Place a known volume of the aqueous sample containing the analyte into a separatory funnel or a centrifuge tube.
-
Add a specific volume of the TOACl-based DES to the sample. The ratio of the aqueous phase to the DES phase should be optimized for the specific application (e.g., 10:1 v/v).
-
Shake the mixture vigorously for a predetermined time (e.g., 2-5 minutes) to ensure thorough mixing and facilitate the transfer of the analyte into the DES phase. A vortex mixer can be used for smaller volumes.
-
Allow the two phases to separate. If an emulsion forms, centrifugation can be used to break it.
-
Carefully separate the two layers. The denser layer will be at the bottom.
-
Collect the DES phase containing the extracted analyte.
-
Analyze the concentration of the analyte in the DES phase using a suitable analytical technique.
-
To recover the analyte from the DES, a back-extraction can be performed using a suitable solvent in which the analyte is highly soluble but the DES is not.
Recovery and Recycling of this compound-Based Ionic Liquids
The ability to recycle the extraction solvent is crucial for developing sustainable and cost-effective processes. TOACl-based ionic liquids can often be recovered and reused.
General Procedure for IL Recycling after Organic Compound Extraction:
-
Analyte Recovery: After extraction, the target analyte needs to be separated from the ionic liquid. This can be achieved through various methods such as back-extraction into a different solvent, distillation (if the analyte is volatile), or precipitation.[14]
-
Ionic Liquid Purification: The remaining ionic liquid may contain residual impurities. It can be purified by washing with a suitable solvent that is immiscible with the IL.
-
Solvent Removal: Any remaining washing solvent can be removed under vacuum.
-
Reuse: The regenerated ionic liquid can then be reused for subsequent extraction cycles.
Table 3: Methods for Ionic Liquid Recycling
| Method | Description | Applicability | Reference |
| Distillation | Effective for separating volatile compounds from non-volatile ionic liquids. | Analytes with significantly lower boiling points than the IL. | [9][10] |
| Liquid-Liquid Extraction | Using a third solvent to selectively extract the analyte from the IL. | When a suitable back-extraction solvent is available. | |
| Adsorption | Using a solid adsorbent to remove the analyte or impurities from the IL. | For specific interactions between the analyte and the adsorbent. |
The recovery efficiency of the ionic liquid should be monitored over several cycles to assess the viability of the recycling process.
Visualizations
References
- 1. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.tue.nl [pure.tue.nl]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Innovative Extraction Techniques Using Deep Eutectic Solvents and Analytical Methods for the Isolation and Characterization of Natural Bioactive Compounds from Plant Material - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and optimization of natural deep eutectic solvent-based dispersive liquid–liquid microextraction coupled with UPLC-UV for simultaneous det ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00769C [pubs.rsc.org]
- 9. research.chalmers.se [research.chalmers.se]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Coupling deep eutectic solvents with innovative extraction techniques towards plant derived bioactive compositions - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00111G [pubs.rsc.org]
- 13. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 14. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Potassium Channels with Tetraoctylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tetraoctylammonium (TOA) chloride as a tool for studying potassium (K+) channels. TOA, a quaternary ammonium (B1175870) salt, serves as a potent blocker of various potassium channels, making it a valuable pharmacological agent for characterizing channel function, investigating physiological roles, and screening for novel drug candidates.[1] This document outlines the mechanism of action of TOA, detailed protocols for its application in electrophysiological assays, and quantitative data on its effects.
Introduction to Tetraoctylammonium as a Potassium Channel Blocker
Quaternary ammonium salts have a long history as tools for probing the structure and function of potassium channels.[1] Tetraoctylammonium (TOA⁺), the active cation in TOA chloride, is a hydrophobic molecule that can physically occlude the pore of potassium channels, thereby inhibiting the flow of potassium ions.[1] Its long alkyl chains contribute to its high affinity and specific interactions with the channel pore.[1]
The primary mechanism of action for TOA and similar compounds is open-channel blockade.[2] This means that the blocker enters and binds to the channel pore when the channel is in its open, or conductive, state. This interaction is often voltage-dependent, meaning the efficacy of the block can be influenced by the membrane potential.[2] In some cases, the binding of TOA can also allosterically influence the channel's gating properties, such as activation and inactivation kinetics.[1][2]
Quantitative Data: Effects of Tetraoctylammonium on Potassium Channels
The following tables summarize the quantitative effects of Tetraoctylammonium on different potassium channels as reported in the literature. It is important to note that the specific values can vary depending on the experimental conditions, cell type, and specific potassium channel subtype being studied.
Table 1: Inhibitory Potency of Tetraoctylammonium Bromide on hERG Potassium Channels. [2]
| Parameter | Value | Cell Line | Technique |
| IC₅₀ | 4 nM | CHO cells stably expressing hERG | Whole-cell patch clamp |
Table 2: Apparent Dissociation Constants (Kᴅ) for Tetraoctylammonium (TOA⁺) Binding to the KcsA Potassium Channel. [1]
| Condition | Ion | Apparent Kᴅ | Method |
| pH 7.0 (Closed State) | K⁺ | Increased affinity in the presence of 100 µM TOA⁺ | Thermal Denaturation Assay |
| pH 4.0 (Open-Inactivated State) | K⁺ | Decreased affinity | Thermal Denaturation Assay |
Experimental Protocols
The gold standard for characterizing the interaction of a compound with an ion channel is the patch-clamp technique.[3] The whole-cell configuration is commonly used to measure the effect of a blocker on the channel's current.[3]
Protocol for Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the general procedure for recording potassium channel currents in a whole-cell configuration and assessing the inhibitory effects of Tetraoctylammonium chloride.
Materials:
-
Cells expressing the target potassium channel (e.g., HEK-293 or CHO stable cell lines)[3]
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
This compound (TOACl) stock solution
Procedure:
-
Cell Preparation:
-
Culture cells expressing the potassium channel of interest on glass coverslips.[3]
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with extracellular solution.
-
-
Pipette Preparation:
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.[4]
-
Fill the pipette with the appropriate intracellular solution and mount it on the micromanipulator.
-
-
Giga-seal Formation:
-
Approach a target cell with the micropipette.
-
Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.[3]
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.[3] This allows for electrical access to the entire cell.
-
-
Current Recording:
-
Apply a voltage-clamp protocol appropriate for activating the target potassium channel. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then stepping to a series of depolarizing potentials.
-
Record the resulting potassium currents.
-
-
Compound Application:
-
Prepare a series of dilutions of TOACl in the extracellular solution.
-
Perfuse the cell with the extracellular solution containing the desired concentration of TOACl.[3]
-
Allow sufficient time for the compound to equilibrate.
-
-
Post-Compound Measurement:
-
Repeat the voltage-clamp protocol and record the potassium currents in the presence of TOACl.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after the application of TOACl.
-
Calculate the percentage of current inhibition for each concentration of TOACl.
-
Plot the concentration-response curve and fit it with an appropriate equation (e.g., Hill equation) to determine the IC₅₀ value.
-
Solution Compositions
Example Extracellular Solution (in mM):
-
140 NaCl
-
5 KCl
-
2 CaCl₂
-
1 MgCl₂
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH
Example Intracellular Solution (in mM):
-
140 KCl
-
1 MgCl₂
-
10 EGTA
-
10 HEPES
-
5 MgATP
-
Adjust pH to 7.2 with KOH
Note: These are example solutions and the exact compositions may need to be optimized for the specific potassium channel and cell type being studied.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to studying potassium channels with this compound.
Caption: Mechanism of potassium channel blockade by this compound.
Caption: Workflow for electrophysiological screening of TOACl.
Caption: Role of TOACl in the drug development pipeline for potassium channel modulators.
References
- 1. Tetraoctylammonium, a Long Chain Quaternary Ammonium Blocker, Promotes a Noncollapsed, Resting-Like Inactivated State in KcsA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Microemulsions with Tetraoctylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microemulsions are thermodynamically stable, optically isotropic, and transparent or translucent systems composed of an oil phase, an aqueous phase, and a surfactant, often in combination with a co-surfactant.[1][2] These systems have garnered significant interest in drug delivery due to their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs, protect drugs from degradation, and facilitate transport across biological membranes.[3][4] Tetraoctylammonium chloride, a quaternary ammonium (B1175870) salt, possesses surfactant properties that make it a candidate for stabilizing microemulsion formulations.[5] Its cationic nature and hydrophobicity suggest its potential utility in forming stable oil-in-water (O/W) or water-in-oil (W/O) microemulsions for various pharmaceutical applications.[5]
This document provides a generalized framework and protocols for the formulation and characterization of microemulsions potentially utilizing this compound. Due to a lack of specific experimental data for this compound in the public domain, the protocols and data presented are based on established methodologies for similar cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), and should be adapted and optimized accordingly.
Principle of Microemulsion Formation
The formation of a microemulsion is a spontaneous process that occurs when the interfacial tension between the oil and water phases is reduced to a very low level by the surfactant molecules. The surfactant, an amphiphilic molecule, positions itself at the oil-water interface, reducing the free energy of the system and allowing for the formation of stable, dispersed droplets. The type of microemulsion formed (O/W, W/O, or bicontinuous) depends on the properties of the oil, water, and surfactant, as well as the temperature and the presence of a co-surfactant.
Materials and Equipment
Materials:
-
This compound (Surfactant)
-
Oil Phase (e.g., Isopropyl myristate, Oleic acid, Medium-chain triglycerides)
-
Aqueous Phase (e.g., Deionized water, Phosphate buffered saline)
-
Co-surfactant (e.g., Short-chain alcohols like ethanol, butanol, or propylene (B89431) glycol)
-
Drug Substance (for drug delivery applications)
Equipment:
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Water bath or temperature-controlled shaker
-
Analytical balance
-
Pipettes
-
Glass vials
-
Dynamic Light Scattering (DLS) instrument for particle size and polydispersity index (PDI) analysis
-
Zeta potential analyzer
-
Viscometer
-
pH meter
-
Transmission Electron Microscope (TEM) (optional, for morphological characterization)
-
UV-Vis Spectrophotometer (for drug content analysis)
Experimental Protocols
Protocol 1: Construction of Pseudo-Ternary Phase Diagrams
The construction of a pseudo-ternary phase diagram is a crucial first step to identify the concentration ranges of the components that lead to the formation of a stable microemulsion.
Methodology:
-
Preparation of Surfactant/Co-surfactant (Smix) Ratios: Prepare mixtures of this compound (surfactant) and a selected co-surfactant at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
Titration: For each Smix ratio, prepare a series of mixtures with the chosen oil phase at various weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1 of Smix to oil).
-
Aqueous Phase Titration: Titrate each of the Smix/oil mixtures with the aqueous phase dropwise, under constant stirring.
-
Observation: Observe the mixture for transparency. The point at which the turbid emulsion becomes a clear, transparent liquid indicates the formation of a microemulsion.
-
Plotting the Diagram: The amounts of oil, Smix, and water are calculated for each clear formulation and plotted on a ternary phase diagram to delineate the microemulsion region.
Protocol 2: Formulation of a this compound-Based Microemulsion
Once the microemulsion region is identified from the phase diagram, specific formulations can be prepared for further characterization.
Methodology:
-
Select a specific composition (ratio of oil, Smix, and water) from within the stable microemulsion region of the phase diagram.
-
Accurately weigh the required amounts of this compound and the co-surfactant and mix them to form the Smix.
-
Add the oil phase to the Smix and vortex until a homogenous mixture is obtained.
-
Slowly add the aqueous phase to the oil-Smix mixture while continuously stirring with a magnetic stirrer.
-
Continue stirring until a transparent and homogenous microemulsion is formed.
-
For drug-loaded microemulsions, the drug can be dissolved in either the oil or aqueous phase prior to emulsification, depending on its solubility.
Protocol 3: Characterization of the Microemulsion
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the microemulsion droplets and the width of the size distribution (PDI).
-
Procedure:
-
Dilute the microemulsion sample with the aqueous phase to an appropriate concentration.
-
Place the diluted sample in a cuvette and analyze using a DLS instrument.
-
Record the average droplet size and PDI.
-
2. Zeta Potential Measurement:
-
Principle: Zeta potential is a measure of the surface charge of the droplets and is an indicator of the stability of the colloidal system.
-
Procedure:
-
Dilute the microemulsion sample with the aqueous phase.
-
Inject the sample into the sample cell of a zeta potential analyzer.
-
Measure the electrophoretic mobility of the droplets to determine the zeta potential.
-
3. Viscosity Measurement:
-
Principle: The flow behavior of the microemulsion is determined using a viscometer.
-
Procedure:
-
Place the undiluted microemulsion sample in the viscometer.
-
Measure the viscosity at a controlled temperature.
-
4. Drug Content Analysis (for drug-loaded formulations):
-
Principle: The amount of drug successfully incorporated into the microemulsion is quantified, typically using UV-Vis spectrophotometry.
-
Procedure:
-
Disrupt the microemulsion by adding a suitable solvent to dissolve all components.
-
Measure the absorbance of the resulting solution at the drug's maximum absorbance wavelength using a UV-Vis spectrophotometer.
-
Calculate the drug concentration based on a pre-established calibration curve.
-
Data Presentation
The following table presents hypothetical quantitative data for a cationic surfactant-based microemulsion, which can be used as a reference for expected values when formulating with this compound. These values are based on literature for similar systems and should be experimentally determined for any new formulation.
| Formulation Code | Oil Phase (%) | Smix (1:1) (%) | Aqueous Phase (%) | Droplet Size (nm) | PDI | Zeta Potential (mV) | Viscosity (cP) | Drug Loading (%) |
| ME-TOAC-1 | 10 | 30 | 60 | 50-100 | < 0.3 | +30 to +50 | 20-50 | - |
| ME-TOAC-2 | 15 | 35 | 50 | 80-150 | < 0.3 | +35 to +55 | 30-60 | - |
| ME-TOAC-Drug | 12 | 32 | 56 | 60-120 | < 0.3 | +32 to +52 | 25-55 | 1 |
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for microemulsion formulation and the logical relationships between formulation components and desired characteristics.
Caption: Experimental workflow for the formulation and characterization of microemulsions.
References
Application Notes and Protocols: Tetraoctylammonium Chloride in Polymer Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
Tetraoctylammonium chloride (TOA-Cl), a quaternary ammonium (B1175870) salt, serves as a versatile and efficient phase transfer catalyst, surfactant, and ion-pairing agent in a variety of polymer synthesis and modification applications. Its long alkyl chains render it highly soluble in organic solvents, enabling the transfer of anionic species from an aqueous or solid phase to an organic phase where polymerization or modification occurs. This property leads to enhanced reaction rates, milder reaction conditions, and improved control over polymer properties.
Phase Transfer Catalysis in Polymer Synthesis
As a phase transfer catalyst, this compound facilitates polymerization reactions between reactants that are present in immiscible phases. This is particularly valuable in polycondensation and ring-opening polymerizations.
Interfacial Polycondensation of Polycarbonates
This compound can be employed as a phase transfer catalyst in the interfacial polycondensation of bisphenols with phosgene (B1210022) derivatives to produce high molecular weight polycarbonates. The catalyst transports the phenoxide anion from the aqueous phase to the organic phase, where it reacts with the phosgene derivative.
Experimental Protocol: Synthesis of Tetrabromobisphenol A Polycarbonate
This protocol is adapted from the synthesis of tetrabromobisphenol A polycarbonate using a phase transfer catalyst.[1]
Materials:
-
Tetrabromobisphenol A (TBBPA)
-
Triphosgene (B27547) (BTC)
-
This compound (TOA-Cl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, dissolve TBBPA and a catalytic amount of TOA-Cl (e.g., 1-5 mol% relative to TBBPA) in an aqueous solution of NaOH.
-
In a separate vessel, prepare a solution of triphosgene in dichloromethane.
-
Cool both solutions to 0-5 °C.
-
Under vigorous stirring, slowly add the triphosgene solution to the TBBPA solution.
-
Maintain the reaction temperature below 10 °C and continue stirring for 2-4 hours.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl and deionized water until neutral.
-
Precipitate the polycarbonate by pouring the dichloromethane solution into an excess of methanol.
-
Filter the white precipitate, wash with methanol, and dry under vacuum at 60-80 °C.
Quantitative Data:
| Parameter | Value | Reference |
| Monomers | TBBPA, Triphosgene | [1] |
| Catalyst | Phase Transfer Catalyst | [1] |
| Catalyst Loading | 1-5 mol% | Adapted |
| Solvent System | Dichloromethane/Water | [1] |
| Temperature | 0-10 °C | Adapted |
| Reaction Time | 2-4 hours | Adapted |
| Molecular Weight (Mw) | up to 2.6 x 10⁵ g/mol | [1] |
| Yield | >80% | [1] |
Logical Relationship for Interfacial Polycondensation
Caption: Phase transfer catalysis in polycarbonate synthesis.
Ring-Opening Polymerization (ROP) of Epoxides
Tetraoctylammonium salts, in conjunction with a Lewis acid, can act as an efficient initiating system for the living/controlled anionic ring-opening polymerization of epoxides, such as epichlorohydrin (B41342). This system allows for the synthesis of polyethers with controlled molecular weights and narrow polydispersity.
Experimental Protocol: Synthesis of Poly(epichlorohydrin)
This protocol is based on the use of tetraoctylammonium bromide and can be adapted for this compound.
Materials:
-
Epichlorohydrin (ECH), freshly distilled
-
This compound (TOA-Cl)
-
Triisobutylaluminum (B85569) (TiBA) in hexane
-
Toluene (B28343), anhydrous
-
Methanol
Procedure:
-
In a glovebox, charge a dry reaction flask with TOA-Cl.
-
Add anhydrous toluene to dissolve the catalyst.
-
Add the desired amount of epichlorohydrin to the solution.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
Slowly add the triisobutylaluminum solution to initiate the polymerization.
-
Allow the reaction to proceed for the desired time, monitoring the conversion by taking aliquots for analysis (e.g., ¹H NMR).
-
Quench the polymerization by adding an excess of methanol.
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Quantitative Data for a Similar System:
| Parameter | Value | Reference |
| Monomer | Epichlorohydrin (ECH) | [2] |
| Initiating System | Tetraoctylammonium bromide / TiBA | [2] |
| [ECH]/[Catalyst] Ratio | 50 - 500 | [2] |
| [TiBA]/[Catalyst] Ratio | 1.1 - 2.0 | [2] |
| Solvent | Toluene | [2] |
| Temperature | 0 °C | [2] |
| Time | 1 - 24 hours | [2] |
| Mₙ ( g/mol ) | 5,000 - 40,000 | [2] |
| Đ (Mw/Mn) | 1.1 - 1.3 | [2] |
Workflow for Ring-Opening Polymerization of Epoxides
Caption: Experimental workflow for epoxide ROP.
This compound in Polymer Modification
TOA-Cl can also be used as a phase transfer catalyst to facilitate the chemical modification of existing polymers. A key application is in the dehydrochlorination of chlorine-containing polymers like poly(vinyl chloride) (PVC).
Dehydrochlorination of Poly(vinyl chloride) (PVC)
The dehydrochlorination of PVC is a crucial step in its chemical recycling and for the synthesis of conjugated polymers. TOA-Cl can facilitate this reaction under milder conditions by transporting hydroxide ions from the aqueous phase to the organic polymer phase.
Experimental Protocol: Dehydrochlorination of PVC
This protocol is a general representation of phase-transfer-catalyzed dehydrochlorination.
Materials:
-
Poly(vinyl chloride) (PVC)
-
This compound (TOA-Cl)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or another suitable solvent for PVC
-
Methanol
Procedure:
-
Dissolve PVC in THF in a round-bottom flask.
-
Add an aqueous solution of KOH or NaOH to the flask.
-
Add a catalytic amount of TOA-Cl (e.g., 5-10 mol% relative to PVC repeating units).
-
Heat the biphasic mixture to reflux with vigorous stirring for several hours.
-
Monitor the extent of dehydrochlorination by taking samples and analyzing for chlorine content or by UV-Vis spectroscopy to observe the formation of polyenes.
-
After the desired level of dehydrochlorination is achieved, cool the reaction mixture.
-
Precipitate the modified polymer by pouring the solution into methanol.
-
Filter the polymer, wash thoroughly with water and methanol, and dry under vacuum.
Expected Outcome:
The use of TOA-Cl is expected to increase the rate and extent of dehydrochlorination compared to the reaction without a catalyst, leading to the formation of conjugated double bonds along the polymer backbone. The efficiency of dehydrochlorination can be influenced by temperature, reaction time, and the concentration of the base and catalyst.[3]
Mechanism of PTC-mediated PVC Dehydrochlorination
Caption: Dehydrochlorination of PVC via phase transfer catalysis.
Surfactant in Emulsion Polymerization
While specific detailed protocols for using this compound as the primary surfactant in emulsion polymerization are not widely documented in readily available literature, its amphiphilic nature, with a hydrophilic chloride head and long hydrophobic octyl tails, suggests its potential as a cationic surfactant. In emulsion polymerization, surfactants are crucial for emulsifying the monomer in the aqueous phase, stabilizing the growing polymer particles, and controlling the particle size and overall latex stability.[4]
A general protocol for emulsion polymerization where TOA-Cl could be evaluated as a surfactant is provided below.
Experimental Protocol: Emulsion Polymerization of Styrene (B11656) (Conceptual)
Materials:
-
Styrene (monomer)
-
This compound (TOA-Cl) (surfactant)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
Procedure:
-
In a reaction kettle equipped with a stirrer, condenser, and nitrogen inlet, add deionized water and TOA-Cl.
-
Purge the system with nitrogen for 30 minutes while stirring to dissolve the surfactant and remove oxygen.
-
Add the styrene monomer to the reactor and continue stirring to form an emulsion.
-
Heat the reactor to the desired temperature (e.g., 70-80 °C).
-
Dissolve the KPS initiator in a small amount of deionized water and add it to the reactor to start the polymerization.
-
Maintain the reaction temperature and stirring for several hours until the desired monomer conversion is achieved.
-
Cool the reactor to room temperature to obtain the polystyrene latex.
Parameters for Investigation:
-
TOA-Cl Concentration: Varied to determine its effect on particle size, stability, and polymerization rate.
-
Initiator Concentration: Adjusted to control the polymerization rate and molecular weight.
-
Monomer/Water Ratio: Modified to control the solids content of the final latex.
-
Temperature: Optimized for the specific initiator and monomer system.
Expected Observations:
The effectiveness of TOA-Cl as a surfactant would be determined by its ability to form a stable monomer emulsion and subsequently a stable polymer latex. Key characterization would include measuring particle size and distribution (e.g., by dynamic light scattering), monomer conversion (gravimetrically), and the molecular weight of the resulting polystyrene (by gel permeation chromatography).
Emulsion Polymerization Workflow
Caption: General workflow for emulsion polymerization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetraoctylammonium Chloride (TOA-Cl) Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of Tetraoctylammonium chloride (TOA-Cl) as a phase-transfer catalyst.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using TOA-Cl, presented in a question-and-answer format.
Question 1: My reaction is showing low to no product yield. What are the potential causes related to the catalyst concentration?
Answer:
Low or no product yield can stem from several factors related to the TOA-Cl concentration:
-
Insufficient Catalyst: The most straightforward cause is an inadequate amount of catalyst to facilitate the transfer of the reacting anion from the aqueous to the organic phase. Phase-transfer catalysis is a catalytic cycle, and a certain minimum concentration is required to achieve a reasonable reaction rate.
-
Catalyst Poisoning: Certain species in the reaction mixture can "poison" the catalyst, rendering it inactive. Highly polarizable or lipophilic leaving groups, such as iodide or tosylate, can form strong ion pairs with the quaternary ammonium (B1175870) cation, hindering its ability to transport the desired nucleophile.
-
Sub-optimal Reaction Conditions: The issue may not be the catalyst concentration alone but its interplay with other reaction parameters. Factors like inadequate agitation, improper solvent choice, or incorrect temperature can all lead to poor yield, even with an appropriate catalyst loading.
Question 2: The reaction rate is very slow. How can I address this by optimizing the TOA-Cl concentration?
Answer:
A slow reaction rate is a common challenge in phase-transfer catalysis. Here’s how to troubleshoot it from the perspective of catalyst concentration:
-
Increase Catalyst Concentration: A higher concentration of TOA-Cl can lead to a greater number of active catalyst molecules at the phase interface, accelerating the transfer of the reactant anion and thus increasing the reaction rate. However, there is a point of diminishing returns.
-
Evaluate Catalyst Structure: The lipophilicity of the quaternary ammonium salt, determined by the length of its alkyl chains, is crucial for its efficiency. TOA-Cl, with its four octyl chains, is highly lipophilic and generally effective. However, for certain reactions, a different quaternary ammonium salt might be more optimal.
-
Check for Mass Transfer Limitations: In many phase-transfer catalyzed reactions, the rate is limited by the transfer of the catalyst-anion pair across the phase boundary. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
Question 3: I'm observing the formation of an emulsion, which is making workup difficult. Is the TOA-Cl concentration a contributing factor?
Answer:
Yes, the concentration of TOA-Cl can significantly contribute to emulsion formation.
-
Surfactant Properties: As a quaternary ammonium salt, TOA-Cl has surfactant-like (amphiphilic) properties. At high concentrations, it can stabilize microscopic droplets of one phase within the other, leading to the formation of a stable emulsion.
-
Intense Agitation: While good agitation is necessary, excessively high stirring speeds can shear the dispersed phase into very small, stable droplets, which are then more easily stabilized by the catalyst.
To mitigate emulsion formation, consider the following:
-
Reduce Catalyst Concentration: Use the minimum amount of TOA-Cl required for an efficient reaction.
-
Moderate Agitation: Aim for a stirring speed that creates sufficient interfacial area without causing excessive shearing (e.g., 300-500 rpm).
-
Alter Order of Addition: Try adding the TOA-Cl after the other reactants have been mixed.
-
Break the Emulsion: If an emulsion has already formed, you can try adding a saturated brine solution to increase the ionic strength of the aqueous phase, or a small amount of a different organic solvent to help break the emulsion.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for this compound (TOA-Cl) in a phase-transfer catalysis reaction?
A1: A common starting point for TOA-Cl concentration is in the range of 1-10 mol% relative to the limiting reactant. For many reactions, a concentration of 5-10 mol% is a good initial value for optimization studies.
Q2: How does the choice of solvent affect the optimal concentration of TOA-Cl?
A2: The solvent system is critical. The organic solvent should be aprotic and immiscible with water. The optimal TOA-Cl concentration can be influenced by the solvent's polarity and its ability to dissolve the catalyst-reactant ion pair. Non-polar solvents may require a higher catalyst concentration to achieve the same reaction rate as more polar aprotic solvents.
Q3: Can I reuse the TOA-Cl catalyst?
A3: In some cases, it may be possible to recycle the aqueous phase containing the catalyst. However, a decrease in reactivity is often observed in subsequent runs. It may be necessary to add a small amount of fresh catalyst before each new reaction cycle to maintain a consistent reaction rate.
Q4: What is the "q-value" and how does it relate to choosing a phase-transfer catalyst?
A4: The "q-value" is a parameter that helps in selecting an appropriate quaternary ammonium salt for reactions where the rate-determining step is the transfer of hydroxide (B78521) from the aqueous to the organic phase. It is calculated by summing the reciprocals of the number of carbons on each of the four alkyl chains of the quaternary ammonium cation. For such reactions, quats with q-values between 1.0 and 2.0 are often effective.
Data Presentation
The following table provides representative data on the effect of TOA-Cl concentration on the yield and reaction time for a hypothetical nucleophilic substitution reaction. This data is for illustrative purposes to guide your optimization experiments.
| TOA-Cl Concentration (mol%) | Reaction Time (hours) | Product Yield (%) | Observations |
| 1 | 24 | 45 | Slow reaction rate, incomplete conversion. |
| 2.5 | 12 | 75 | Significant improvement in rate and yield. |
| 5 | 6 | 92 | Near-complete conversion, good reaction rate. |
| 7.5 | 5 | 93 | Minimal improvement in yield over 5 mol%. |
| 10 | 4 | 93 | Faster reaction, but risk of emulsion formation increases. |
Experimental Protocols
Protocol for Optimizing TOA-Cl Concentration in a Nucleophilic Substitution Reaction
This protocol outlines a systematic approach to determine the optimal TOA-Cl concentration for a given reaction.
1. Materials:
-
Substrate (e.g., an alkyl halide)
-
Nucleophile (e.g., a sodium salt of a nucleophile)
-
This compound (TOA-Cl)
-
Organic solvent (e.g., toluene, dichloromethane)
-
Aqueous phase (e.g., water, aqueous base)
-
Standard laboratory glassware and stirring equipment
-
Analytical equipment for monitoring reaction progress (e.g., TLC, GC, HPLC)
2. Procedure:
-
Initial Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substrate (1.0 eq), the organic solvent, and the aqueous solution of the nucleophile (1.1-1.5 eq).
-
Begin vigorous stirring.
-
Add the initial amount of TOA-Cl (e.g., 5 mol%).
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature.
-
Monitor the progress of the reaction at regular intervals (e.g., every hour) using an appropriate analytical technique (TLC, GC, or HPLC).
-
Continue the reaction until the starting material is consumed or the reaction stalls.
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product if necessary and determine the yield.
-
-
Concentration Screening:
-
Set up a series of parallel reactions, varying the concentration of TOA-Cl (e.g., 1, 2.5, 5, 7.5, and 10 mol%).
-
Keep all other reaction parameters (temperature, solvent, stirring speed, reactant concentrations) constant across all experiments.
-
Monitor each reaction and determine the yield and reaction time for each catalyst concentration.
-
-
Data Analysis:
-
Plot the product yield and reaction time as a function of the TOA-Cl concentration.
-
Identify the concentration that provides the best balance of high yield, short reaction time, and minimal side product formation or emulsion issues.
-
Visualizations
Caption: Troubleshooting workflow for low yield or slow reaction rates.
Caption: Mechanism of this compound (TOA-Cl) in phase-transfer catalysis.
How to improve yield in phase transfer catalysis reactions
Welcome to the technical support center for Phase Transfer Catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PTC reactions for improved yields and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is Phase Transfer Catalysis (PTC) and why should I use it?
Phase Transfer Catalysis (PTC) is a powerful technique used in heterogeneous chemistry to facilitate reactions between reactants located in two or more immiscible phases (e.g., a water-insoluble organic reactant and a water-soluble salt).[1][2] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, acts as a shuttle, transporting a reactant from one phase (typically an aqueous phase) to the other (an organic phase) where the reaction occurs.[3][4]
Key advantages of using PTC include:
-
Higher Yields and Faster Reactions: By overcoming phase limitations, PTC can dramatically increase reaction rates and product yields.[4][5]
-
Milder Reaction Conditions: Reactions can often be carried out under less harsh conditions.[6]
-
Reduced Need for Anhydrous or Expensive Solvents: PTC often eliminates the need for expensive, hazardous, or difficult-to-remove polar aprotic solvents like DMSO or DMF.[5][7]
-
Use of Inexpensive Reagents: It enables the use of simple, inexpensive inorganic salts and bases like sodium hydroxide (B78521).[4]
-
Green Chemistry: PTC is considered a green chemistry technique because it often allows for the use of water as a solvent, reducing the reliance on organic solvents.[1][2]
Q2: How do I select the right phase-transfer catalyst?
Choosing the optimal catalyst is critical for reaction success. The choice depends on several factors including the reaction type, solvent, temperature, and the nature of the anion being transferred.[1] The most common catalysts are quaternary ammonium ('quat') and phosphonium (B103445) salts, crown ethers, and polyethylene (B3416737) glycols (PEGs).[8]
Key selection criteria include:
-
Catalyst Structure & Lipophilicity: The catalyst must have sufficient lipophilicity (solubility in the organic phase) to effectively shuttle the anion. For example, tetrabutylammonium (B224687) bromide is an effective catalyst due to its lipophilic butyl groups, whereas tetramethylammonium (B1211777) chloride is often too water-soluble to be effective.[3][8]
-
Thermal and Chemical Stability: The catalyst must be stable under the reaction conditions. Quaternary phosphonium salts are generally more stable to strong bases and higher temperatures than their ammonium counterparts.[6] However, many quaternary ammonium salts can decompose at temperatures of 50-70 °C in the presence of strong bases like KOH.[3][5]
-
Cost and Toxicity: PEGs are the cheapest option, while crown ethers and cryptands are the most expensive and often toxic.[1][8] Quaternary salts offer a good balance of reactivity, cost, and availability for most industrial applications.[9]
-
Anion to be Transferred: The ease of anion transfer is crucial. Highly hydrated anions like hydroxide (OH⁻) and fluoride (B91410) (F⁻) are the most difficult to transfer, while larger, less hydrated anions like iodide (I⁻) are transferred more easily.[3]
Q3: What are the most common causes of low yield in PTC reactions?
Low yields in PTC reactions can typically be traced back to a few key factors:
-
Improper Catalyst Selection: Using a catalyst that is not lipophilic enough, is unstable under reaction conditions, or is poisoned by other components.
-
Suboptimal Reaction Conditions: Incorrect temperature, insufficient mixing, or an inappropriate solvent can all limit the reaction rate and yield.[6]
-
Catalyst Deactivation: The catalyst can be deactivated by strong bases or high temperatures.[5]
-
Side Reactions: Unwanted side reactions, such as hydrolysis of the product or reactant, can be favored under certain conditions.[10]
-
Poor Mass Transfer: Insufficient agitation leads to a small interfacial area between the phases, which limits the rate at which the catalyst can transport the reactant.[5][6]
Troubleshooting Guide: Improving Reaction Yield
This guide provides solutions to common problems encountered during PTC experiments.
Problem: My reaction is very slow or the yield is unacceptably low.
This is the most common issue in PTC. A systematic approach to troubleshooting is often required. The following workflow can help identify the root cause.
Actionable Steps:
-
Evaluate the Catalyst:
-
Is it lipophilic enough? A common failure is using a catalyst that prefers the aqueous phase. Switch to a catalyst with longer alkyl chains, like tetrabutylammonium bromide (TBAB) or methyltrioctylammonium chloride (Aliquat 336).[3][8]
-
Is it stable? If your reaction involves a strong base (e.g., 50% NaOH) and elevated temperatures, your quaternary ammonium salt may be degrading (Hoffmann elimination). Consider switching to a more stable quaternary phosphonium salt.[6]
-
Is the concentration optimal? Too little catalyst results in a slow reaction. Too much can sometimes lead to the formation of emulsions or a decrease in yield.[10] Start with 1-2 mol% and screen up to 5 mol%.
-
-
Increase Agitation:
-
Optimize Temperature:
-
Re-evaluate the Solvent:
-
The organic solvent can significantly influence the reaction. Non-polar solvents like toluene are often used, as they can maximize the interaction between the catalyst-anion ion pair.[5] More polar solvents like dichloromethane (B109758) (CH₂Cl₂) can dissolve a wider range of catalysts and may speed up the intrinsic reaction rate.[3] In some cases, running the reaction "solvent-free," where a liquid reactant serves as the organic phase, is highly effective.[9]
-
-
Adjust Reactant Concentration:
-
The rate of transfer of the anion into the organic phase is dependent on its concentration in the aqueous phase. Using a saturated or highly concentrated aqueous solution of the salt (e.g., 50% aqueous NaOH) is highly recommended to maximize the transfer rate.[3]
-
Problem: I am observing significant side product formation.
-
Solution: Side reactions often become more prominent at higher temperatures. Try lowering the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of undesired pathways, thus improving selectivity and final yield.[6][10] Additionally, ensure the base concentration is not excessively high, as this can favor hydrolysis.[10]
Problem: It is difficult to separate my catalyst from the product after the reaction.
-
Solution: Catalyst separation is a common challenge in industrial applications.[6][9]
-
Choose a Different Catalyst: Some catalysts are more water-soluble and can be removed with a simple aqueous wash.
-
Use a Supported Catalyst: Polymer-supported phase-transfer catalysts can be easily filtered off at the end of the reaction. These catalysts combine the advantages of PTC with ease of separation.[6]
-
Consider a Third Phase: Sometimes, if the catalyst is insoluble in both the organic and aqueous phases, it can form its own "third phase," which can dramatically increase the reaction rate and simplify separation.[6]
-
Data & Protocols
Data Presentation: Effect of Reaction Parameters on Yield
The following tables summarize quantitative data on how different parameters can affect reaction outcomes.
Table 1: Effect of Catalyst Type on the Yield of 1,2-Epoxy-3-chloropropane (1,2-ECP)
This table shows the results from the epoxidation of allyl chloride using different phase-transfer catalysts in a 1,2-dichloroethane/water system.
| Catalyst | Catalyst Type | Yield of 1,2-ECP (%) |
| Tetrabutyl ammonium bromide (TBAB) | Quaternary Ammonium Salt | 85 - 95 |
| Katamin AB | Quaternary Ammonium Salt | 85 - 95 |
| Adogen 464 | Quaternary Ammonium Salt | 85 - 95 |
| Tetraethyl ammonium bromide (TEAB) | Quaternary Ammonium Salt | 27 - 42 |
| Tetraethyl ammonium iodide (TEAI) | Quaternary Ammonium Salt | 27 - 42 |
(Data adapted from reference[11]) Conclusion: The choice of catalyst has a profound impact on yield. Catalysts with greater lipophilicity (TBAB, Adogen 464) provided significantly higher yields compared to the less lipophilic tetraethyl-based catalysts.[11]
Experimental Protocol: Synthesis of 1-cyanooctane via PTC
This protocol details a classic PTC reaction: the nucleophilic substitution of 1-chlorooctane (B87089) with sodium cyanide. Without a catalyst, this reaction does not proceed effectively.
Reaction: CH₃(CH₂)₇Cl + NaCN --(PTC)--> CH₃(CH₂)₇CN + NaCl
Materials:
-
1-chlorooctane
-
Sodium Cyanide (NaCN)
-
Hexadecyltributylphosphonium bromide (Catalyst)
-
Water
-
Organic Solvent (e.g., Toluene or Decane)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add sodium cyanide (e.g., 1.2 equivalents) and water.
-
Add Catalyst: Add the phase-transfer catalyst, hexadecyltributylphosphonium bromide (e.g., 5 mol %).
-
Add Organic Phase: Add the organic solvent (if used) and 1-chlorooctane (1.0 equivalent).
-
Reaction: Heat the mixture to the desired temperature (e.g., 105°C) and stir vigorously. The high agitation rate is crucial for creating a large interfacial area.[3]
-
Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing them via Gas Chromatography (GC).
-
Workup: After the reaction is complete (typically 2-3 hours), cool the mixture to room temperature. Separate the organic and aqueous layers using a separatory funnel.
-
Purification: Wash the organic layer with water to remove any residual catalyst and inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the 1-cyanooctane product.
Expected Result: Following this procedure, a yield of over 95% can be achieved in just a few hours.[3]
Visualization: The PTC Catalytic Cycle
The following diagram illustrates the fundamental mechanism of phase-transfer catalysis for a nucleophilic substitution reaction.
References
- 1. Phase transfer catalysis | PPTX [slideshare.net]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. sacheminc.com [sacheminc.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. biomedres.us [biomedres.us]
- 7. phasetransfer.com [phasetransfer.com]
- 8. repository.ias.ac.in [repository.ias.ac.in]
- 9. phasetransfer.com [phasetransfer.com]
- 10. researchgate.net [researchgate.net]
- 11. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
Technical Support Center: Preventing Emulsion Formation with Tetraoctylammonium Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tetraoctylammonium chloride in their experiments. Find guidance on preventing and breaking emulsions to ensure efficient and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
A1: this compound is a quaternary ammonium (B1175870) salt that functions as a phase transfer catalyst (PTC).[1][2] It is utilized in organic synthesis to facilitate reactions between reactants that are in different immiscible phases (e.g., an aqueous phase and an organic phase).[1][3] Its structure allows it to transport one reactant across the phase boundary to react with the other, thereby increasing reaction rates.[1] It is also used in the formulation of surfactants and emulsifiers.[1]
Q2: Why does an emulsion form when I use this compound?
A2: this compound, like many phase transfer catalysts, has surfactant-like properties due to its molecular structure, which has both hydrophobic (the octyl chains) and hydrophilic (the charged ammonium chloride group) components.[1] This amphipathic nature allows it to stabilize the small droplets of one liquid dispersed within another, leading to the formation of a stable emulsion.[1]
Q3: What are the main factors that contribute to emulsion formation during my experiments?
A3: Several factors can promote the formation of a stable emulsion, including:
-
High concentration of this compound: An excess of the catalyst can enhance its surfactant effect.
-
Intense agitation or stirring: High shear forces can break down the dispersed phase into very small, stable droplets.[4]
-
Choice of organic solvent: Solvents with some degree of miscibility with water can increase the likelihood of emulsion formation.
-
Phase volume ratio: The relative volumes of the aqueous and organic phases can influence emulsion stability.
-
Presence of other surface-active agents: Impurities or byproducts from the reaction can also act as emulsifiers.
Q4: Is it better to prevent an emulsion from forming or to break it after it has formed?
A4: It is generally easier and more efficient to prevent an emulsion from forming in the first place.[5] Proactive measures in your experimental design can save significant time and effort compared to breaking a stable emulsion.
Troubleshooting Guides
Guide 1: Proactive Strategies to Prevent Emulsion Formation
Implementing the following strategies during your experimental setup can significantly reduce the risk of emulsion formation.
Experimental Workflow for Emulsion Prevention
References
Technical Support Center: Troubleshooting Nanoparticle Aggregation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing nanoparticle aggregation during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my nanoparticles are aggregating?
Nanoparticle aggregation is fundamentally driven by the tendency of a system to reduce its high surface energy.[1][2] Nanoparticles have a very high surface-area-to-volume ratio, making them thermodynamically unstable.[3][4] Aggregation reduces the total surface area, leading to a more stable, lower-energy state.[2] The primary forces at play are:
-
Van der Waals Forces: These are attractive forces that pull nanoparticles together.[1][3]
-
Insufficient Repulsive Forces: Aggregation occurs when the attractive van der Waals forces overcome the repulsive forces between particles.[5] These repulsive forces can be electrostatic or steric in nature.[5][6]
-
Solution Chemistry: Factors like pH, ionic strength, and the presence of divalent cations can significantly impact the stability of nanoparticles in a solution.[7][8][9]
-
High Nanoparticle Concentration: A higher concentration of nanoparticles increases the likelihood of collisions and subsequent aggregation.[10]
-
Mechanical Agitation: While often used for mixing, vigorous or improper mechanical stirring can sometimes trigger aggregation by affecting the nucleation process.[11][12]
Q2: How does Zeta Potential relate to nanoparticle stability?
Zeta potential is a measure of the magnitude of the electrostatic repulsion or attraction between adjacent, similarly charged particles in a dispersion.[13][14] It is a key indicator of the stability of a colloidal suspension.[13][14][15]
-
High Zeta Potential: A high absolute zeta potential value (greater than +30 mV or less than -30 mV) indicates strong electrostatic repulsion between particles, which helps prevent aggregation and leads to a stable suspension.[13][16]
-
Low Zeta Potential: A zeta potential value close to zero suggests that the repulsive forces are weak, and the attractive van der Waals forces may dominate, leading to aggregation, flocculation, or coagulation.[15][16]
Q3: How can I prevent nanoparticle aggregation during synthesis?
Preventing aggregation involves maximizing the repulsive forces between nanoparticles. The two main strategies are:
-
Electrostatic Stabilization: This method involves creating a significant surface charge on the nanoparticles. This is often achieved by:
-
Controlling pH: Adjusting the pH of the solution to be far from the nanoparticle's isoelectric point (IEP), the pH at which the surface charge is zero, can enhance stability.[5]
-
Using Charged Ligands: Adsorbing charged molecules (e.g., citrate) onto the nanoparticle surface imparts a net positive or negative charge.[17]
-
-
Steric Stabilization: This involves attaching long-chain molecules, typically polymers like polyethylene (B3416737) glycol (PEG), to the nanoparticle surface.[5][6] These molecules create a physical barrier that prevents nanoparticles from getting close enough to aggregate.[5][6] Steric stabilization is particularly effective in solutions with high ionic strength, such as biological media, where electrostatic repulsion can be diminished.[5]
Other important considerations include:
-
Using Dilute Solutions: Lowering the concentration of nanoparticles can reduce the frequency of particle collisions.[3]
-
Controlled Stirring: Employing moderate and controlled stirring can prevent aggregation induced by excessive mechanical energy.[11][12]
-
Temperature Control: Storing nanoparticle solutions at recommended temperatures (often 2-8°C) can help maintain stability.[10]
Q4: My nanoparticles have already aggregated. Can they be redispersed?
Whether aggregated nanoparticles can be redispersed depends on the nature of the aggregation:
-
Soft Aggregates (Agglomerates): These are formed by weak forces like van der Waals interactions and can sometimes be reversed.[2] Methods to redisperse soft aggregates include:
-
Hard Aggregates: These are formed by stronger bonds, such as covalent bonds, and are generally considered irreversible.[1][2] If hard aggregation has occurred, you may be able to salvage the non-aggregated portion by filtering the solution through a syringe filter (e.g., 0.2 µm).[10]
Troubleshooting Guide
Problem: You observe nanoparticle aggregation (e.g., visible precipitation, changes in color, or unexpected characterization results).
This troubleshooting workflow can help you identify and resolve the issue.
Caption: A workflow for troubleshooting nanoparticle aggregation.
Quantitative Data Summary
The stability of nanoparticles is highly sensitive to the properties of the surrounding medium. The following tables summarize the impact of pH and ionic strength on nanoparticle stability.
Table 1: General Zeta Potential Values and Corresponding Colloid Stability
| Zeta Potential (mV) | Stability Behavior |
| 0 to ±10 | Rapid aggregation or flocculation |
| ±10 to ±30 | Incipient instability |
| ±30 to ±60 | Moderate to good stability |
| > ±60 | Excellent stability |
| Source: Adapted from multiple sources to provide general guidance.[6][13][16] |
Table 2: Effect of pH and Ionic Strength on TiO₂ Nanoparticle Aggregation
| pH | Ionic Strength (NaCl) | Observation |
| ~4.5 | 0.0045 M | Stable aggregates with an average diameter of 50-60 nm |
| ~4.5 | 0.0165 M | Formation of micron-sized aggregates within 15 minutes |
| 5.8 - 8.2 | 0.0084 - 0.0099 M | Micron-sized aggregates form in less than 5 minutes |
| Source: Data from studies on TiO₂ nanoparticles.[7][8] |
Key Experimental Protocols
1. Protocol: Measuring Hydrodynamic Diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS)
This protocol outlines the standard procedure for assessing nanoparticle size and the broadness of the size distribution.
-
Objective: To determine the mean hydrodynamic diameter and PDI, which indicates aggregation. A significant increase in size and a PDI value > 0.3 are often indicative of aggregation.[11]
-
Sample Preparation:
-
Dilute a small amount of the nanoparticle suspension in an appropriate solvent (e.g., purified water or a low-ionic-strength buffer) to achieve a slightly opalescent appearance.[11] Over-concentration can lead to multiple scattering errors.
-
-
Instrument Setup:
-
Measurement:
-
Transfer the diluted sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Perform at least three replicate measurements to ensure the results are reproducible.[11]
-
-
Data Interpretation:
-
The Z-average diameter represents the intensity-weighted mean hydrodynamic size.
-
The PDI value reflects the width of the size distribution. A value below 0.3 is typically considered acceptable for many applications.
-
2. Protocol: Visualizing Nanoparticles using Transmission Electron Microscopy (TEM)
TEM provides direct visualization of nanoparticle morphology, size, and aggregation state. It is considered a gold standard for nanoparticle sizing.[18]
-
Objective: To directly observe individual nanoparticles and aggregates, providing qualitative and quantitative information on size and morphology.[18][19]
-
Sample Preparation (Grid Preparation):
-
Place a drop of the nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the sample to sit for a few minutes to allow for particle adsorption.
-
Wick away the excess liquid from the edge of the grid using filter paper.
-
(Optional) For some samples, a negative staining step using agents like uranyl acetate (B1210297) may be required to enhance contrast.
-
Allow the grid to dry completely before loading it into the microscope.
-
-
Imaging:
-
Insert the prepared grid into the TEM sample holder.
-
Operate the microscope at an appropriate accelerating voltage (e.g., 100 keV).[19]
-
Acquire images at various magnifications to get an overview and detailed views of the nanoparticles.
-
-
Data Interpretation:
-
Visually inspect the images for the presence of aggregates.
-
Use image analysis software to measure the diameters of a large number of individual particles (typically >200) to generate a size distribution histogram.[18] This allows for a comparison between the primary particle size (from TEM) and the hydrodynamic size (from DLS).[20][21]
-
Stabilization Mechanisms Diagram
The stability of nanoparticles in a colloidal suspension is governed by a balance of attractive and repulsive forces, as described by DLVO theory.
Caption: Mechanisms of nanoparticle stabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Why Do Nanoparticles Aggregate And Disperse [satnanomaterial.com]
- 5. benchchem.com [benchchem.com]
- 6. nanocomposix.com [nanocomposix.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Influence of ionic strength, pH, and cation valence on aggregation kinetics of titanium dioxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nanohybrids.net [nanohybrids.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding the Zeta Potential of Nanoparticles | Applied Microspheres GmbH [applied-microspheres.com]
- 14. researchgate.net [researchgate.net]
- 15. analis.com [analis.com]
- 16. Zeta Potential: A Fundamental Measure for Colloidal Behavior – CD Bioparticles Blog [cd-bioparticles.com]
- 17. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 18. delongamerica.com [delongamerica.com]
- 19. nanocomposix.com [nanocomposix.com]
- 20. Advanced Characterization and Sample Preparation Strategies for Nanoformulations [mdpi.com]
- 21. Compare Dynamic Light Scattering vs. TEM Imaging in Nanoparticles [eureka.patsnap.com]
Technical Support Center: Enhancing Metal Ion Extraction Efficiency
Welcome to the Technical Support Center for Metal Ion Extraction Protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the efficiency and success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during metal ion extraction experiments.
| Problem | Possible Causes | Solutions |
| Low Extraction Efficiency | 1. Incorrect pH: The pH of the aqueous phase is critical for the speciation and solubility of metal ions.[1][2] An unsuitable pH can hinder the formation of the extractable metal complex. | - Optimize pH: Adjust the pH of the aqueous solution to the optimal range for the specific metal ion and extraction system.[1][3] This often involves performing a series of small-scale extractions at varying pH values to determine the ideal condition. The optimal pH for the removal of many heavy metal ions is around 5-6.[4] |
| 2. Inappropriate Solvent/Extractant: The chosen organic solvent or extracting agent may not have a high affinity for the target metal ion.[5][6] | - Select a Suitable Extractant: Choose an extractant known for its selectivity towards the target metal ion. Common extractants include LIX reagents, D2EHPA, TOPO, and Cyanex reagents.[5][6] - Consider a Different Solvent: The diluent can affect extraction efficiency.[7] Experiment with solvents of varying polarity. | |
| 3. Insufficient Phase Contact Time: The mixing time may not be adequate for the metal ions to transfer from the aqueous to the organic phase. | - Increase Mixing Time: Extend the shaking or stirring time to ensure the system reaches equilibrium. Extraction efficiency can significantly increase with longer mixing times, for instance, from 30 minutes to 2 hours.[8] | |
| 4. Suboptimal Aqueous-to-Organic Phase Ratio (A/O Ratio): The volume ratio of the aqueous and organic phases can impact extraction efficiency. | - Optimize A/O Ratio: Vary the A/O ratio to find the optimal condition for your specific system. Increasing the A/O ratio from 1 to 2 has been shown to increase the transfer of metal ions into the organic phase.[9] | |
| 5. Temperature Effects: Extraction processes can be either exothermic or endothermic. | - Control Temperature: For exothermic processes, decreasing the temperature may improve efficiency, while for endothermic processes, an increase in temperature might be beneficial.[7][9] | |
| Emulsion Formation | 1. Vigorous Shaking: Excessive agitation can lead to the formation of a stable emulsion between the aqueous and organic phases.[10] | - Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to increase the surface area of contact without causing an emulsion.[10] - Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[10] |
| 2. Presence of Surfactant-like Molecules: Impurities or degradation products can act as surfactants, stabilizing the emulsion. | - Centrifugation: Centrifuge the mixture to help separate the phases.[10] - Filtration: Use phase separation filter paper to separate the two phases.[10] - Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase and potentially break the emulsion.[10] | |
| Poor Selectivity (Co-extraction of Impurities) | 1. Inappropriate Extractant: The chosen extractant may not be selective enough for the target metal ion in a complex matrix. | - Use a More Selective Extractant: Research and select an extractant with a higher known selectivity for your target metal.[5][6] - Employ Masking Agents: Add a masking agent to the aqueous phase to form stable, water-soluble complexes with interfering ions, preventing their extraction. |
| 2. Incorrect pH: The pH may be in a range where multiple metal ions can be extracted. | - Fine-tune pH: Adjust the pH to a value where the extraction of the target metal is maximized while the extraction of interfering ions is minimized.[1] | |
| Difficulty in Stripping (Back-Extraction) | 1. Strong Metal-Extractant Complex: The formed complex may be too stable to be broken by the stripping agent. | - Use a Stronger Stripping Agent: Increase the concentration of the stripping acid (e.g., H₂SO₄, HNO₃) or use a different stripping agent.[7][11] - Optimize Stripping Conditions: Adjust parameters such as temperature and contact time for the stripping step. |
| 2. Inappropriate Stripping Agent: The chosen stripping agent may not be effective for the specific metal-extractant system. | - Select a Suitable Stripping Agent: The choice of stripping agent depends on the chemistry of the extracted complex. For example, 1 M H₂SO₄ can be effective for stripping loaded Fe, Mn, Cu, and Zn.[9] |
Frequently Asked Questions (FAQs)
1. What is the fundamental principle of liquid-liquid extraction for metal ions?
Liquid-liquid extraction (LLE), or solvent extraction, is a separation technique based on the differential distribution of a solute (metal ion) between two immiscible liquid phases, typically an aqueous phase and an organic phase.[12][13] An extracting agent in the organic phase forms a neutral, hydrophobic complex with the metal ion, facilitating its transfer from the aqueous to the organic phase.[14][15]
2. How does pH influence metal ion extraction?
The pH of the aqueous solution is a critical parameter in metal ion extraction because it affects:
-
Metal Ion Speciation: The charge and form of the metal ion in the solution can change with pH.[1]
-
Extractant Protonation: The extracting agent's ability to bind to the metal ion is often pH-dependent.
-
Solubility: The solubility of the metal hydroxide (B78521) can be influenced by pH, with precipitation occurring at higher pH values, which can interfere with the extraction process.[3]
By controlling the pH, one can optimize the formation of the extractable metal complex and enhance the selectivity of the extraction.[1]
3. What are the advantages of using chelating agents in metal ion extraction?
Chelating agents are organic molecules that can form multiple coordination bonds with a single metal ion, creating a stable, ring-like structure called a chelate.[16] This process, known as chelation-assisted extraction, offers several advantages:
-
High Stability: The resulting metal chelates are often very stable, leading to high extraction efficiency.[14]
-
Enhanced Selectivity: By choosing a chelating agent with a high affinity for a specific metal ion, the selectivity of the extraction can be significantly improved.[16]
-
Versatility: A wide range of chelating agents is available, allowing for the targeted extraction of various metal ions.[14]
4. What is solid-phase extraction (SPE) and when is it preferred over LLE?
Solid-phase extraction (SPE) is a technique where the sample passes through a solid sorbent material that retains the analyte (metal ion).[17] The analyte is then eluted with a suitable solvent. SPE is often preferred over LLE in the following situations:
-
Sample Preconcentration: SPE is highly effective for concentrating trace amounts of metal ions from large sample volumes.[18][19]
-
Reduced Solvent Consumption: SPE typically uses significantly less organic solvent compared to LLE, making it a "greener" alternative.[20]
-
Elimination of Emulsions: Since there is no direct mixing of two immiscible liquid phases, emulsion formation is not an issue.[10]
-
High Throughput: SPE can be easily automated for processing multiple samples simultaneously.
5. How can I determine the optimal parameters for my extraction protocol?
A systematic approach is recommended to optimize your extraction protocol. This typically involves varying one parameter at a time while keeping others constant. The key parameters to investigate include:
-
pH of the aqueous phase [9]
-
Type and concentration of the extractant [9]
-
Type of organic diluent [9]
-
Aqueous-to-organic phase ratio [9]
-
Temperature [9]
Quantitative Data Summary
The following tables provide a summary of quantitative data from various metal ion extraction studies for easy comparison.
Table 1: Effect of pH on Extraction Efficiency
| Metal Ion | Extractant/Method | pH Range | Optimal pH | Extraction Efficiency (%) |
| Fe(II), Mn(II), Cu(II), Zn(II) | Green Ethanolic Extractant (GEE) | 2-7 | 5 | 92 (Fe), 87 (Mn), 77 (Cu), 72 (Zn) |
| Cu(II) | Phenoxy-amino ligands | 7 | 7 | >97 |
| Pb, Sn, Fe, Hg, As, Cd | Onion and Garlic Wastes (Biosorption) | 2-7 | 5 | Varies |
| Co(II), Cr(III), Ni(II) | Fe₃O₄@coPPy-PTH Nanocomposite | 2-9 | 8 | >95 |
| Cu(II) | Neodecanoic Acid (7.5% v/v) | - | ~3.5 (for 50% extraction) | 50 |
| Zn(II) | Neodecanoic Acid (7.5% v/v) | - | ~4.5 (for 50% extraction) | 50 |
Table 2: Influence of Experimental Parameters on Copper (II) Extraction
| Extraction Method | Extractant | Organic Solvent | A/O Ratio | Contact Time | Temperature (°C) | Extraction Efficiency (%) |
| Liquid-Liquid | Phenoxy-amino ligands | Dichloromethane (B109758) | 1:1 | 2 hours | 25 | 97 |
| Liquid-Liquid | LIX®984N (20% v/v) | Kerosene | 3:4 | 5 minutes | - | - |
| Liquid-Liquid | New Macrocyclic Compound (0.05%) | Chloroform | 1:1 | 30 minutes | 25 | >90 |
| Dispersive Liquid-Liquid Microextraction | Neocuproine | Acetonitrile/Chloroform | - | - | - | Preconcentration factor of 63.6 |
Experimental Protocols
1. General Protocol for Liquid-Liquid Extraction of Copper (II)
This protocol is a generalized procedure based on common practices.[7][8][21]
-
Preparation of Solutions:
-
Prepare a stock solution of Copper (II) nitrate (B79036) (e.g., 1000 ppm) in deionized water.
-
Prepare a solution of the chosen extractant (e.g., 0.05% of a macrocyclic ligand) in a suitable organic solvent (e.g., dichloromethane or chloroform).
-
-
Extraction Procedure:
-
In a separatory funnel, mix equal volumes (e.g., 20 mL) of the aqueous copper solution and the organic extractant solution.
-
Adjust the pH of the aqueous phase to the desired value (e.g., pH 7-9) using dilute HCl or NaOH.
-
Shake the funnel for a specified period (e.g., 30 minutes to 2 hours) to ensure thorough mixing and mass transfer. Maintain a constant temperature (e.g., 25°C).
-
Allow the phases to separate completely.
-
Collect the aqueous phase.
-
-
Analysis:
-
Appropriately dilute the collected aqueous phase.
-
Determine the concentration of copper remaining in the aqueous phase using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS).
-
Calculate the extraction efficiency as the percentage decrease in metal ion concentration in the aqueous phase.
-
-
Stripping (Optional):
-
To the loaded organic phase, add a stripping solution (e.g., 15% H₂SO₄).
-
Shake for a specified time to transfer the copper ions back to the aqueous phase.
-
Separate the phases and analyze the copper concentration in the stripping solution.
-
2. General Protocol for Solid-Phase Extraction of Heavy Metal Ions
This protocol provides a general workflow for SPE.[17][18]
-
Cartridge Conditioning:
-
Pass a small volume of a suitable organic solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.
-
Equilibrate the cartridge by passing deionized water or a buffer solution with the same pH as the sample through it.
-
-
Sample Loading:
-
Adjust the pH of the aqueous sample containing the metal ions to the optimal value for retention.
-
Pass the sample through the conditioned SPE cartridge at a controlled flow rate. The metal ions will be retained on the sorbent.
-
-
Rinsing/Washing:
-
Wash the cartridge with a weak solvent or buffer to remove any unretained impurities. This step should be designed to not elute the target metal ions.
-
-
Elution:
-
Pass a small volume of a strong solvent (eluent), typically an acidic solution (e.g., 2 M HNO₃), through the cartridge to desorb the metal ions.
-
Collect the eluate containing the concentrated metal ions.
-
-
Analysis:
-
Analyze the concentration of the metal ions in the eluate using an appropriate technique (e.g., ICP-OES, AAS).
-
Visualizations
Caption: General workflow for a liquid-liquid extraction process.
Caption: Decision tree for troubleshooting low extraction efficiency.
References
- 1. watermanaustralia.com [watermanaustralia.com]
- 2. chemistai.org [chemistai.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advancements in solvent extraction of metal ions: Mechanisms, kinetics, and efficiency with diverse extractants [ijsra.net]
- 7. Liquid-liquid extraction and separation of copper(II) and nickel(II) using LIX®984N [scielo.org.za]
- 8. iwaponline.com [iwaponline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. iwaponline.com [iwaponline.com]
- 17. scpscience.com [scpscience.com]
- 18. academic.oup.com [academic.oup.com]
- 19. iwaponline.com [iwaponline.com]
- 20. iosrjournals.org [iosrjournals.org]
- 21. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Tetraoctylammonium Chloride (TOA-Cl) Stability in Alkaline Conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Tetraoctylammonium chloride (TOA-Cl) in highly alkaline environments. It includes frequently asked questions, troubleshooting advice for common experimental issues, quantitative stability data, and detailed analytical protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for TOA-Cl in highly alkaline conditions?
A1: The primary degradation pathway for this compound, like other quaternary ammonium (B1175870) salts with beta-hydrogens, is a base-induced elimination reaction known as Hofmann Elimination .[1][2][3] In this E2-like reaction, a hydroxide (B78521) ion (OH⁻) acts as a base, abstracting a proton from the β-carbon of one of the octyl chains.[4][5] This leads to the formation of a neutral tertiary amine (trioctylamine) and an alkene (1-octene), with water as a byproduct.[3][4] This degradation is a significant concern in applications like phase-transfer catalysis, where strong bases are often employed.[1]
Q2: What are the main factors that influence the degradation rate of TOA-Cl?
A2: Several factors critically influence the rate of Hofmann elimination:
-
Temperature: The degradation rate increases significantly with higher temperatures. The reaction requires heating, typically between 100-200 °C, to proceed at a significant rate.[2]
-
Base Concentration: A higher concentration of hydroxide ions (i.e., higher pH) will accelerate the degradation process.[6]
-
Cation Structure: The structure of the quaternary ammonium salt itself plays a role. Steric hindrance around the β-hydrogens can affect the rate of elimination.[4] For TOA-Cl, the long alkyl chains provide ample sites for this reaction.
-
Counter-ion: While the chloride ion is a spectator, in the initial phase-transfer step, it is replaced by hydroxide to form the reactive quaternary ammonium hydroxide intermediate.[2][4]
Q3: What are the degradation products, and how might they interfere with my experiment?
A3: The degradation of TOA-Cl yields trioctylamine (B72094) and 1-octene (B94956) . These byproducts can interfere with your experiment in several ways:
-
Loss of Catalytic Activity: The primary consequence is the consumption of the TOA-Cl phase-transfer catalyst, leading to reduced reaction rates and lower final product conversion.[1]
-
Altered Phase Properties: Trioctylamine is a lipophilic tertiary amine that can act as a ligand or a base, but it lacks the ionic charge of TOA-Cl. Its formation can alter the properties of the organic phase and affect phase separation.
-
Side Reactions: 1-octene is a reactive alkene that could potentially undergo side reactions with reagents in your system, leading to the formation of unexpected impurities.
-
Complex Product Mixtures: The presence of trioctylamine and 1-octene complicates the purification of the desired product from the reaction mixture.
Q4: How can I monitor the degradation of TOA-Cl in my reaction?
A4: You can monitor the degradation by quantifying the disappearance of the TOA-Cl cation or the appearance of its degradation products. Common analytical methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for quantifying quaternary ammonium compounds in complex matrices.[7][8]
-
High-Performance Liquid Chromatography (HPLC) with ELSD or CAD: HPLC with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is suitable for detecting non-UV-active compounds like TOA-Cl.[9]
-
Gas Chromatography (GC): GC can be used to monitor the formation of the volatile degradation product, 1-octene, in the reaction headspace or in extracted samples.
-
Titration: In simpler systems, two-phase titration methods can be used to determine the concentration of the quaternary ammonium salt.
Q5: Are there more stable alternatives to TOA-Cl for use in highly alkaline conditions?
A5: Yes. The stability of onium salt phase-transfer catalysts varies with their structure.
-
Quaternary Phosphonium (B103445) Salts: These are generally more stable than their ammonium counterparts in the presence of strong bases and heat.[10]
-
More Sterically Hindered Ammonium Salts: Cations with no β-hydrogens (e.g., tetramethylammonium) or with sterically hindered β-hydrogens can exhibit greater stability against Hofmann elimination. However, this can sometimes reduce their efficacy as phase-transfer catalysts.
-
Polyethylene Glycol (PEG) and Crown Ethers: These are non-ionic phase-transfer catalysts that are stable in highly alkaline conditions but operate via a different mechanism of cation complexation.[10]
Troubleshooting Guide
This section addresses common problems encountered when using TOA-Cl in alkaline media.
| Problem | Potential Cause | Recommended Action |
| Decreasing reaction rate or incomplete conversion over time. | Catalyst Degradation: The TOA-Cl is likely degrading via Hofmann elimination due to high temperature and/or high base concentration.[1] | 1. Lower the reaction temperature if possible.2. Reduce the concentration of the aqueous base.[6]3. Consider adding the catalyst in portions throughout the reaction.4. Switch to a more stable catalyst, such as a quaternary phosphonium salt.[10] |
| Formation of unexpected, non-polar byproducts. | Alkene Formation: The byproduct is likely 1-octene, a product of TOA-Cl degradation. | 1. Confirm the identity of the byproduct using GC-MS.2. Follow the steps for mitigating catalyst degradation.3. Ensure your purification strategy is capable of removing 1-octene and trioctylamine. |
| Inconsistent results between reaction batches. | Variable Catalyst Stability: Minor variations in temperature control or base preparation can lead to significant differences in the rate of catalyst degradation. | 1. Calibrate temperature controllers and ensure consistent heating.2. Prepare fresh base solutions for each batch to avoid concentration changes (e.g., from CO₂ absorption).[11]3. Perform a stability test on your TOA-Cl stock under reaction conditions (see Protocol below). |
Quantitative Data on Quaternary Salt Stability
While specific kinetic data for this compound is sparse in the literature, the following tables provide context on the stability of related tetraalkylammonium salts, which follow the same degradation principles.
Table 1: General Factors Influencing Quaternary Ammonium Salt Stability in Alkaline Conditions
| Factor | Effect on Stability | Rationale |
|---|---|---|
| Increasing Temperature | Decreases | Provides activation energy for Hofmann elimination.[2] |
| Increasing Base (OH⁻) Concentration | Decreases | Increases the rate of the bimolecular (E2) elimination reaction.[6] |
| Increasing Alkyl Chain Length | Generally Decreases | Provides more β-hydrogens, increasing the probability of elimination. |
| Presence of Bulky Substituents | Increases | Steric hindrance can make it more difficult for the base to access the β-hydrogens.[4] |
| Cation Type (N vs. P) | Phosphonium > Ammonium | Quaternary phosphonium salts are generally more thermally and alkali-stable.[10] |
Experimental Protocols
Protocol 1: Monitoring TOA-Cl Degradation by HPLC-ELSD
This protocol provides a method to quantify the stability of TOA-Cl under specific experimental conditions.
1. Objective: To determine the rate of degradation of TOA-Cl in a biphasic alkaline system at a given temperature.
2. Materials:
-
This compound (TOA-Cl)
-
Organic solvent (e.g., Toluene, Chlorobenzene)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 50% w/w)
-
Internal Standard (IS) (e.g., a stable quaternary salt like tetrabutylphosphonium (B1682233) bromide)
-
Deionized water
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium formate (B1220265)
-
Reaction vessel with temperature control (e.g., jacketed reactor) and mechanical stirring
3. Procedure:
-
System Preparation: Set up the reaction vessel at the desired temperature (e.g., 80 °C).
-
Reaction Mixture: Add equal volumes of the organic solvent and the aqueous NaOH solution to the vessel. Allow the system to thermally equilibrate with stirring.
-
Sample Preparation: Prepare a stock solution of TOA-Cl and the Internal Standard in the organic solvent at a known concentration (e.g., 10 mg/mL TOA-Cl, 5 mg/mL IS).
-
Reaction Initiation (t=0): Add a known volume of the TOA-Cl/IS stock solution to the biphasic system. This is time zero.
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), stop the stirring, allow the phases to separate, and withdraw a small aliquot (e.g., 100 µL) from the organic layer.
-
Quenching & Dilution: Immediately dilute the aliquot into a known volume of the HPLC mobile phase to quench the reaction and prepare it for analysis.
-
HPLC Analysis: Analyze the samples using an HPLC system equipped with an ELSD or CAD.
-
Column: C18 or a mixed-mode column suitable for quaternary amines.[8][9]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a buffer like ammonium formate (e.g., 10 mM, pH 3.0).[9]
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD (Nebulizer and Evaporator Temp: 50 °C, Gas Flow: 1.6 SLM).[9]
-
-
Data Analysis:
-
Integrate the peak areas for TOA-Cl and the Internal Standard.
-
Calculate the ratio of the TOA-Cl peak area to the IS peak area for each time point.
-
Plot the natural logarithm of this ratio versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k) for the degradation.
-
Calculate the half-life (t₁/₂) as 0.693 / k.
-
Visual Guides and Workflows
Caption: Hofmann Elimination pathway for TOA-Cl.
Caption: Workflow for assessing TOA-Cl stability.
Caption: Troubleshooting logic for TOA-Cl instability.
References
- 1. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 4. Ch22: Hofmann elimination [chem.ucalgary.ca]
- 5. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. aesan.gob.es [aesan.gob.es]
- 8. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
- 10. biomedres.us [biomedres.us]
- 11. water - Will an aqueous sodium hydroxide solution degrade over time? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Minimizing Side Reactions with Quaternary Ammonium Salt Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of quaternary ammonium (B1175870) salt (QAS) catalysts. The focus is on practical strategies to minimize common side reactions and optimize reaction outcomes.
Frequently Asked questions (FAQs)
Q1: What are the most common side reactions observed when using quaternary ammonium salt catalysts?
A1: The most prevalent side reactions are Hofmann elimination and Sommelet-Hauser rearrangement. Hofmann elimination is a degradation pathway for the catalyst itself, especially under strongly basic conditions and at elevated temperatures, producing a tertiary amine and an alkene.[1] This not only consumes the catalyst but can also introduce impurities. The Sommelet-Hauser rearrangement is specific to catalysts containing a benzyl (B1604629) group and involves the migration of an alkyl group to the ortho position of the benzene (B151609) ring.[2][3]
Q2: How does the structure of the quaternary ammonium salt influence the prevalence of side reactions?
A2: The catalyst's structure is a critical factor in determining its stability and selectivity.
-
Alkyl Chain Length: Catalysts with long alkyl chains are generally more effective for phase transfer but can be more prone to Hofmann elimination. Shorter-chain catalysts like tetramethylammonium (B1211777) are often too water-soluble to be effective.[1]
-
Steric Hindrance: Bulky substituents on the quaternary ammonium cation can sterically hinder the approach of the base, thereby reducing the rate of Hofmann elimination.[4]
-
Presence of β-Hydrogens: The Hofmann elimination requires the presence of a hydrogen atom on a carbon atom beta to the nitrogen. Catalysts lacking β-hydrogens on some of their alkyl groups (e.g., benzyltrimethylammonium) can still undergo elimination if other alkyl groups possess them.
Q3: What is the impact of reaction temperature on the formation of byproducts?
A3: Higher reaction temperatures generally increase the rate of both the desired reaction and side reactions. However, side reactions like Hofmann elimination are often more sensitive to temperature increases.[5] Therefore, running the reaction at the lowest feasible temperature is a common strategy to improve selectivity and minimize catalyst degradation.[6]
Q4: Can the choice of solvent affect the product distribution?
A4: Yes, the solvent system plays a crucial role. Aprotic solvents are generally preferred for phase-transfer catalysis. The polarity of the organic solvent can influence the reactivity of the transferred anion and the stability of the catalyst.[7] For instance, a more polar aprotic solvent can enhance the rate of the desired S\textsubscript{N}2 reaction, potentially outcompeting side reactions.[8] It is advisable to screen a range of solvents to find the optimal balance for a specific reaction.[6]
Q5: How can I detect and quantify the formation of side products in my reaction?
A5: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying both the desired product and various byproducts in the reaction mixture.[6][9] High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile compounds. Developing a reliable analytical method is crucial for optimizing reaction conditions to minimize side reactions.
Troubleshooting Guides
Problem 1: Low yield of the desired product and formation of an unexpected alkene.
Possible Cause: Hofmann elimination of the quaternary ammonium salt catalyst. This is particularly common in reactions requiring strong bases and elevated temperatures.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting Hofmann elimination.
Detailed Methodologies:
-
Temperature Optimization:
-
Set up a series of parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C), keeping all other parameters constant.
-
Monitor the reactions over time by taking aliquots and analyzing them by GC-MS to determine the ratio of the desired product to the alkene byproduct.
-
Select the temperature that provides the best selectivity with an acceptable reaction rate.
-
-
Catalyst Screening:
-
Select a range of quaternary ammonium salts with varying steric bulk around the nitrogen atom (e.g., tetrabutylammonium (B224687) bromide vs. tetraoctylammonium bromide vs. benzyltriethylammonium chloride).
-
Run small-scale reactions with each catalyst under the same conditions.
-
Analyze the product distribution to identify the catalyst that minimizes Hofmann elimination.
-
-
Base Concentration Adjustment:
-
If the reaction allows, reduce the concentration of the base.
-
Alternatively, consider using a weaker base if it is still sufficient to deprotonate the nucleophile.
-
Evaluate the impact on both the reaction rate and the formation of the alkene byproduct.
-
Problem 2: Formation of an isomer of the desired product, especially when using a benzyl-containing catalyst.
Possible Cause: Sommelet-Hauser rearrangement. This is an intramolecular rearrangement that occurs with quaternary ammonium salts containing a benzyl group in the presence of a strong base.
Signaling Pathway for Sommelet-Hauser Rearrangement:
Caption: The reaction pathway of the Sommelet-Hauser rearrangement.
Detailed Methodologies:
-
Catalyst Selection:
-
The most effective way to prevent the Sommelet-Hauser rearrangement is to use a quaternary ammonium salt that does not contain a benzyl group.
-
Opt for catalysts with simple alkyl chains, such as tetrabutylammonium or tetrahexylammonium (B1222370) salts.
-
-
Solvent and Base Selection:
-
The Sommelet-Hauser rearrangement is often favored in non-polar solvents and with very strong bases like sodium amide.[10]
-
If a benzyl-containing catalyst must be used, consider a more polar aprotic solvent and a weaker base (e.g., potassium carbonate instead of sodium amide) to disfavor the rearrangement.
-
-
Reaction Temperature:
-
This rearrangement is also temperature-dependent. Running the reaction at lower temperatures can help to minimize its occurrence.
-
Data Presentation
The following tables provide illustrative data on how reaction parameters can be optimized to minimize side reactions.
Table 1: Effect of Temperature on Hofmann Elimination in a Williamson Ether Synthesis
| Temperature (°C) | Desired Ether Yield (%) | Alkene Byproduct Yield (%) |
| 100 | 65 | 30 |
| 80 | 80 | 15 |
| 60 | 92 | 5 |
| 40 | 85 (slower rate) | <2 |
Reaction Conditions: Phenol (1 mmol), 1-bromobutane (B133212) (1.2 mmol), 50% aq. NaOH (5 mL), toluene (B28343) (5 mL), tetrabutylammonium bromide (0.1 mmol).
Table 2: Influence of Catalyst Structure on Selectivity
| Catalyst | Desired Product Yield (%) | Hofmann Elimination Byproduct (%) |
| Tetrabutylammonium Bromide | 92 | 5 |
| Tetraethylammonium Bromide | 85 | 12 |
| Benzyltrimethylammonium Chloride | 78 | 18 |
Reaction Conditions: 2-naphthol (B1666908) (1 mmol), benzyl bromide (1.2 mmol), K₂CO₃ (2 mmol), acetonitrile (B52724) (10 mL), 60°C.
Table 3: Impact of Solvent on Sommelet-Hauser Rearrangement
| Solvent | Desired Product Yield (%) | Sommelet-Hauser Byproduct (%) |
| Toluene | 70 | 25 |
| Acetonitrile | 85 | 10 |
| Dimethylformamide (DMF) | 91 | 4 |
Reaction Conditions: Benzyltrimethylammonium chloride (1 mmol), sodium amide (1.2 mmol), 25°C.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Conditions to Minimize Hofmann Elimination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substrate (1.0 eq.), the alkylating agent (1.1-1.5 eq.), the quaternary ammonium salt catalyst (1-10 mol%), and the organic solvent.
-
Addition of Base: Add the aqueous or solid base to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC or GC-MS at regular intervals.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, add water, and extract the product with an appropriate organic solvent.
-
Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by GC-MS or ¹H NMR to determine the ratio of the desired product to the Hofmann elimination byproduct.
-
Optimization: Repeat the procedure, systematically varying one parameter at a time (temperature, catalyst, base, solvent) to identify the optimal conditions for minimizing the side reaction.
Protocol 2: Analysis of Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Take a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it with dilute acid (e.g., 1M HCl). Extract the organic components with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the organic extract into the GC-MS.
-
GC Method: Use a suitable GC column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the separation of the starting materials, desired product, and potential byproducts.
-
MS Analysis: Acquire mass spectra over a relevant mass range (e.g., 50-500 m/z).
-
Quantification: Identify the peaks corresponding to the desired product and byproducts based on their retention times and mass spectra. Quantify the relative amounts using peak areas, preferably with an internal standard for accuracy.[9]
Disclaimer: The experimental protocols and data presented are for illustrative purposes and may need to be adapted for specific reactions and substrates. Always perform a thorough literature search and appropriate safety assessment before conducting any new experiment.
References
- 1. Influence of phase transfer catalyst structure on the E:Z ratio in the O-alkylation of an enolate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 3. Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Sommelet-Hauser Rearrangement - Wikibooks, open books for an open world [en.wikibooks.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Technical Support Center: Recyclability of Tetraoctylammonium Chloride (TOA-Cl) in Catalytic Processes
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recovery and reuse of Tetraoctylammonium chloride (TOA-Cl) in catalytic processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TOA-Cl) and why is its recycling important?
This compound (TOA-Cl) is a quaternary ammonium (B1175870) salt commonly used as a phase transfer catalyst (PTC) in various organic syntheses.[1] As a PTC, it facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic). Recycling TOA-Cl is crucial for improving the economic viability and environmental sustainability of catalytic processes by reducing catalyst consumption and waste generation.[2][3]
Q2: What are the common challenges encountered when recycling TOA-Cl?
The primary challenge in recycling TOA-Cl and other homogeneous phase transfer catalysts is their efficient separation from the reaction products and solvents.[4] Due to their solubility in the organic phase, simple phase separation is often insufficient for complete recovery. Catalyst deactivation over multiple cycles is another significant challenge that can impact its reusability.
Q3: What are the typical signs of TOA-Cl deactivation?
Signs of catalyst deactivation include a noticeable decrease in reaction rate or product yield under consistent reaction conditions across recycling runs. This can be caused by thermal degradation, poisoning by impurities, or fouling of the catalyst.[5][6][7]
Q4: Can deactivated TOA-Cl be regenerated?
Regeneration of quaternary ammonium salts like TOA-Cl can be challenging. The feasibility and method of regeneration depend on the cause of deactivation. For instance, if deactivation is due to the accumulation of organic residues, washing with an appropriate solvent might be effective. In cases of thermal or chemical degradation, regeneration may not be possible.
Q5: What methods can be used to recover TOA-Cl from a reaction mixture?
Several methods can be employed for the recovery of quaternary ammonium salt catalysts, including:
-
Extraction: The catalyst can be extracted from the organic phase into an aqueous phase. A patented method suggests that after the reaction, adding sufficient water to dissolve the catalyst, followed by the addition of a concentrated base (like NaOH), can cause the quaternary ammonium catalyst to separate as an oily hydroxide (B78521) layer, which can then be physically separated.[8]
-
Nanofiltration: Solvent-resistant nanofiltration membranes can be used to separate the catalyst from the product stream. This technique has been shown to achieve high recovery rates for similar phase transfer catalysts.[9]
-
Precipitation: In some cases, changing the solvent composition or temperature at the end of the reaction can induce the catalyst to precipitate, allowing for its recovery by filtration.[10]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Low TOA-Cl Recovery | - Incomplete extraction into the aqueous phase.- Emulsion formation complicating phase separation.- Catalyst remains dissolved in the organic product phase. | - Adjust the water volume during extraction to ensure complete dissolution of the catalyst before adding the base.[8]- If an emulsion forms, try adding a saturated brine solution to break the emulsion.- Consider using solvent-resistant nanofiltration as an alternative recovery method.[9] |
| Decreased Catalytic Activity After Recycling | - Catalyst deactivation due to thermal stress or impurities.- Incomplete removal of reaction byproducts that may act as inhibitors.- Loss of active catalyst during the recovery process. | - Ensure the reaction and recovery processes are conducted at temperatures that do not exceed the thermal stability of TOA-Cl.- Analyze the recovered catalyst for purity.- Optimize the recovery protocol to minimize catalyst loss. |
| Formation of a Third Phase During Reaction | - The quaternary ammonium salt, at certain concentrations and conditions, can form a distinct third phase at the interface between the aqueous and organic layers. | - This third phase is often rich in the catalyst.[8] After decanting the organic product phase, this catalyst-rich phase can be targeted for recovery. |
| Product Contamination with TOA-Cl | - Inefficient separation of the catalyst from the organic phase. | - Improve the extraction process by performing multiple washes with water after the initial base-induced separation.- Consider passing the organic phase through a column containing a suitable adsorbent to scavenge residual catalyst. |
Quantitative Data on TOA-Cl Recycling Efficiency
The following table provides a hypothetical summary of TOA-Cl recycling efficiency across multiple cycles for a generic etherification reaction. Actual results will vary depending on the specific reaction conditions and recovery protocol.
| Recycle Run | Catalyst Recovery (%) | Product Yield (%) | Reaction Time (h) |
| 1 | 98 | 95 | 4 |
| 2 | 97 | 94 | 4.5 |
| 3 | 96 | 92 | 5 |
| 4 | 95 | 88 | 6 |
| 5 | 94 | 85 | 6.5 |
Experimental Protocols
Protocol: Recovery of TOA-Cl by Base-Induced Phase Separation
This protocol is adapted from a general method for recovering quaternary ammonium salt catalysts.[8]
1. Initial Phase Separation: a. Upon completion of the reaction, allow the mixture to settle in a separatory funnel. b. Three phases may be observed: an upper organic product phase, a lower aqueous phase, and often an intermediate viscous layer containing the TOA-Cl catalyst.[8] c. Carefully decant the upper organic phase to isolate the product.
2. Catalyst Solubilization: a. To the remaining aqueous and catalyst phases, add a sufficient volume of deionized water to completely dissolve the TOA-Cl catalyst phase, resulting in a single homogeneous aqueous solution. The required volume will depend on the amount of catalyst used and should be determined empirically.
3. Catalyst Precipitation: a. To the aqueous solution containing the dissolved TOA-Cl, slowly add a concentrated aqueous base (e.g., 50 wt% NaOH) while stirring. b. Continue adding the base until the TOA-Cl begins to separate from the aqueous solution as an oily upper layer of tetraoctylammonium hydroxide.[8]
4. Catalyst Isolation: a. Transfer the mixture to a separatory funnel and allow the layers to fully separate. b. Either decant the upper oily catalyst layer or drain the lower aqueous phase to isolate the recovered catalyst.
5. Catalyst Washing and Reuse: a. The recovered oily catalyst can be washed with a small amount of an appropriate organic solvent to remove any entrained impurities before being reused in a subsequent reaction. The water washings from the organic product phase can be combined with the aqueous phase in step 2 to maximize catalyst recovery.[8]
Visualizations
Caption: Experimental workflow for the recycling of this compound.
Caption: Troubleshooting logic for TOA-Cl recycling issues.
References
- 1. ≥97.0% (AT), crystals | Sigma-Aldrich [sigmaaldrich.com]
- 2. biomedres.us [biomedres.us]
- 3. biomedres.us [biomedres.us]
- 4. Methods for Recycling Heterogenous Catalysts | Encyclopedia MDPI [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. ijset.com [ijset.com]
- 7. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 8. CA2040098A1 - Phase transfer catalyst recovery - Google Patents [patents.google.com]
- 9. Phase-transfer catalyst separation and re-use by solvent resistant nanofiltration membranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. bnl.gov [bnl.gov]
Technical Support Center: The Impact of Solvent Choice on Tetraoctylammonium Chloride Performance
Welcome to the technical support center for Tetraoctylammonium chloride (TOA-Cl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the performance of TOA-Cl by selecting the appropriate solvent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TOA-Cl) and what are its primary applications?
This compound is a quaternary ammonium (B1175870) salt that functions as a phase transfer catalyst (PTC).[1] Its primary role is to facilitate the transfer of reactants between immiscible phases (e.g., an aqueous phase and an organic phase), thereby increasing reaction rates and yields.[1][2] Its hydrophobic nature, owing to the four octyl chains, makes it highly soluble in a wide range of organic solvents.[1] Common applications include organic synthesis (such as SN2 reactions, alkylations, and cyanations), extraction of metal ions, and as a surfactant or emulsifier.[1][3]
Q2: How does the choice of solvent affect the performance of TOA-Cl as a phase transfer catalyst?
The solvent system is a critical parameter in phase transfer catalysis. The organic solvent influences the solubility of the catalyst-reactant ion pair, the reactivity of the nucleophile, and the overall rate of the reaction. The ideal solvent should effectively dissolve the TOA-Cl/reactant complex while being immiscible with the aqueous phase. The polarity of the organic solvent plays a significant role; polar aprotic solvents can enhance the reactivity of the transferred anion by solvating the cation of the catalyst, leaving the anion "naked" and more nucleophilic.[2]
Q3: Which types of organic solvents are generally recommended for use with TOA-Cl in phase transfer catalysis?
The choice of solvent is highly dependent on the specific reaction. However, some general guidelines are:
-
Nonpolar Aromatic Solvents (e.g., Toluene (B28343), Xylene): These are widely used in industrial PTC applications. They offer good solubility for the lipophilic TOA-Cl and its ion pairs, and they are immiscible with water, which simplifies work-up.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These polar aprotic solvents are effective at solubilizing the catalyst and the ion pair, which can accelerate both the phase transfer and the intrinsic reaction rate.[1][2] However, their use is becoming less common due to environmental and safety concerns.
-
Ethers (e.g., Tetrahydrofuran (THF), Diethyl ether): While THF has some miscibility with water, ethers can be effective solvents for certain PTC reactions.
-
Ketones (e.g., Acetone (B3395972), Methyl Isobutyl Ketone (MIBK)): These polar aprotic solvents can be good choices, with MIBK being particularly useful in industrial settings due to its lower water miscibility compared to acetone.[4]
-
Alcohols (e.g., Ethanol (B145695), Methanol): Protic solvents like alcohols are generally less ideal for PTC SN2 reactions as they can solvate and deactivate the nucleophile through hydrogen bonding. However, they may be used in specific applications.
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Poor solubility of the TOA-Cl/reactant ion pair in the organic phase. | Switch to a more polar aprotic solvent (e.g., from Toluene to Dichloromethane). | A more polar solvent can better solvate the charged ion pair, increasing its concentration in the organic phase where the reaction occurs.[2] |
| The nucleophile is being deactivated by the solvent. | If using a protic solvent (e.g., an alcohol), switch to a polar aprotic solvent (e.g., Acetonitrile, Acetone). | Protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity. Polar aprotic solvents do not have this deactivating effect. |
| Insufficient interfacial area between the aqueous and organic phases. | Increase the stirring speed. | Vigorous agitation increases the surface area between the two phases, which enhances the rate of transfer of the reactant by the catalyst.[2] |
| The TOA-Cl catalyst is "poisoned" by the leaving group. | If the leaving group is highly polarizable (e.g., iodide or tosylate), consider using a different leaving group (e.g., bromide or mesylate). | Highly lipophilic leaving groups can form tight ion pairs with the TOA-Cl cation in the organic phase, preventing it from returning to the aqueous phase to transport more nucleophile.[5] |
Issue 2: Formation of a Stable Emulsion During Work-up
| Possible Cause | Troubleshooting Step | Rationale |
| High concentration of TOA-Cl. | Reduce the catalyst loading to the minimum effective amount (typically 1-5 mol%). | TOA-Cl has surfactant-like properties that can lead to the formation of stable emulsions at high concentrations. |
| Intense agitation. | Reduce the stirring speed to a moderate level that still ensures adequate mixing. | High shear forces from vigorous stirring can create very fine droplets that are difficult to separate. |
| Unfavorable solvent choice. | Switch to a less polar, less water-miscible solvent (e.g., from Dichloromethane to Toluene or Heptane). | Solvents with some water miscibility are more prone to forming emulsions. |
| Inappropriate phase volume ratio. | Adjust the ratio of the aqueous and organic phases. | The relative volumes of the two phases can impact emulsion stability. Experiment with different ratios to find one that facilitates easier separation. |
Data Presentation
Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility of TOA-Cl | Rationale |
| Toluene | Nonpolar Aromatic | High | The nonpolar aromatic nature of toluene interacts favorably with the long octyl chains of TOA-Cl. |
| Hexane (B92381) | Nonpolar Aliphatic | High | Similar to toluene, the nonpolar nature of hexane leads to good solubility. |
| Dichloromethane (DCM) | Polar Aprotic | Very High | DCM is a polar aprotic solvent that can effectively solvate both the quaternary ammonium cation and the chloride anion.[2] |
| Chloroform (B151607) | Polar Aprotic | Very High | Similar in properties to DCM, chloroform is an excellent solvent for many quaternary ammonium salts. |
| Acetone | Polar Aprotic | High | As a polar aprotic solvent, acetone can effectively dissolve TOA-Cl. |
| Acetonitrile | Polar Aprotic | High | Acetonitrile is a polar aprotic solvent known to dissolve many ionic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | THF is a polar ether that should be a reasonably good solvent for TOA-Cl. |
| Ethanol | Polar Protic | Moderate | The polarity of ethanol allows for some solubility, but the protic nature may lead to strong solvation of the chloride anion. |
| Methanol | Polar Protic | Moderate | Similar to ethanol, methanol's polarity will aid solubility, but hydrogen bonding can be a factor. |
| Water | Polar Protic | Low | Due to the four long, hydrophobic octyl chains, TOA-Cl has very limited solubility in water. |
Experimental Protocols
General Experimental Protocol for a Phase-Transfer Catalyzed SN2 Reaction (e.g., Alkylation of a Phenol)
This protocol provides a general workflow for a typical SN2 reaction using TOA-Cl as a phase transfer catalyst. Optimization of solvent, temperature, and reaction time will be necessary for specific substrates.
Materials:
-
Phenol (B47542) substrate
-
Alkylating agent (e.g., an alkyl bromide)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
This compound (TOA-Cl)
-
Organic solvent (e.g., Toluene or Dichloromethane)
-
Deionized water
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol substrate (1.0 eq) and this compound (0.02-0.05 eq) in the chosen organic solvent (e.g., Toluene).
-
Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of the base (e.g., 20-50% w/w NaOH or KOH).
-
Addition of Reactants: Add the aqueous base solution to the organic solution in the reaction flask. Begin vigorous stirring to create a biphasic mixture.
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and allow it to stir vigorously for the required time (monitor by TLC or GC/LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. If an emulsion has formed, refer to the troubleshooting guide.
-
Separate the organic layer.
-
Wash the organic layer with water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Visualizations
Caption: Workflow for a typical phase-transfer catalyzed alkylation of a phenol.
Caption: Troubleshooting logic for common issues with TOA-Cl in PTC reactions.
References
Technical Support Center: Regeneration of Tetraoctylammonium Chloride (TOA-Cl)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration of Tetraoctylammonium chloride (TOA-Cl) after its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why should I regenerate this compound?
Regenerating TOA-Cl, a common phase transfer catalyst, offers significant economic and environmental benefits.[1] By recovering and reusing the catalyst, laboratories can reduce the costs associated with purchasing fresh catalyst and minimize chemical waste.[2][3]
Q2: What are the common methods for regenerating TOA-Cl?
The most prevalent methods for regenerating TOA-Cl from a reaction mixture include:
-
Precipitation as Tetraoctylammonium Hydroxide (B78521): This involves converting the chloride salt to its hydroxide form, which is less soluble in certain aqueous solutions and can be separated.[4]
-
Liquid-Liquid Extraction: This technique partitions the TOA-Cl between two immiscible liquid phases, allowing for its separation from the reaction products.[5][6][7][8][9]
-
Ion Exchange Chromatography: This method utilizes ion exchange resins to capture the tetraoctylammonium cation, which can then be eluted and converted back to the chloride salt.[10]
Q3: How do I choose the best regeneration method for my experiment?
The optimal regeneration method depends on several factors, including the nature of your reaction mixture (solvents, byproducts), the scale of your reaction, and the required purity of the regenerated catalyst. The table below provides a general comparison to aid in your decision-making process.
Comparison of TOA-Cl Regeneration Methods
| Feature | Precipitation as Hydroxide | Liquid-Liquid Extraction | Ion Exchange Chromatography |
| Principle | Conversion to a less soluble form for separation.[4] | Partitioning between two immiscible liquid phases based on solubility.[5][6][7][8][9] | Reversible binding to a solid support with charged functional groups.[10] |
| Typical Recovery | Moderate to High | High | Very High |
| Expected Purity | Moderate (may require further purification) | Moderate to High (dependent on extraction efficiency) | High to Very High |
| Scalability | Good for moderate to large scale | Excellent for various scales | Best for small to moderate scale due to resin capacity |
| Key Considerations | Requires handling of strong bases; potential for product degradation at high pH. | Potential for emulsion formation; requires selection of appropriate immiscible solvents.[5][6][7][8][9] | Requires specific ion exchange resins and elution buffers; can be more time-consuming. |
Troubleshooting Guides
Issue 1: Low Recovery of TOA-Cl
Symptoms:
-
The yield of regenerated TOA-Cl is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Extraction (Liquid-Liquid Extraction): The TOA-Cl may not have fully partitioned into the desired solvent phase. | - Increase the volume of the extraction solvent.- Perform multiple extractions (3-4 times) with smaller volumes of solvent, which is more effective than a single extraction with a large volume.- Optimize the pH of the aqueous phase to ensure the TOA-Cl is in its ionic form. |
| Incomplete Precipitation: The conditions for precipitating the tetraoctylammonium hydroxide are not optimal. | - Ensure the concentration of the base (e.g., NaOH) is sufficient to drive the equilibrium towards the hydroxide form.[4]- Cool the solution to decrease the solubility of the hydroxide precipitate. |
| Catalyst Degradation: TOA-Cl can degrade at high temperatures or in the presence of strong bases, leading to the formation of trioctylamine (B72094) and other byproducts.[11] | - Perform the regeneration at the lowest effective temperature.- Minimize the time the catalyst is in contact with strong bases. |
| Adsorption to Glassware or Byproducts: The catalyst may adhere to the surfaces of the reaction vessel or be entrained with solid byproducts. | - Rinse all glassware thoroughly with an appropriate solvent to recover any adsorbed catalyst.- If solid byproducts are present, wash them with a solvent in which the catalyst is soluble. |
Issue 2: Formation of a Stable Emulsion During Liquid-Liquid Extraction
Symptoms:
-
A persistent, cloudy layer forms between the aqueous and organic phases, making separation difficult.
Possible Causes & Solutions:
| Cause | Solution |
| Vigorous Shaking: Excessive agitation can lead to the formation of fine droplets that are slow to coalesce. | - Gently invert the separatory funnel multiple times instead of vigorous shaking.[6][8] |
| Presence of Emulsifying Agents: Reaction byproducts or residual starting materials can act as surfactants. | - Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.- Filter the entire mixture through a pad of celite or glass wool to remove particulate matter that may be stabilizing the emulsion.- Allow the mixture to stand undisturbed for an extended period (e.g., overnight) to allow for slow separation. |
| Similar Densities of the Two Phases: If the densities of the organic and aqueous layers are too close, separation will be slow. | - Add a small amount of a solvent with a significantly different density to one of the phases (e.g., add a small amount of a denser, non-polar solvent to the organic phase). |
Issue 3: Purity of Regenerated TOA-Cl is Low
Symptoms:
-
The regenerated catalyst is discolored or contains impurities detectable by analytical methods (e.g., NMR, HPLC).
-
The regenerated catalyst shows reduced activity in subsequent reactions.
Possible Causes & Solutions:
| Cause | Solution |
| Co-extraction of Impurities: Reaction byproducts or unreacted starting materials are extracted along with the TOA-Cl. | - Perform a back-extraction: After extracting the TOA-Cl into the organic phase, wash the organic phase with a fresh aqueous solution to remove water-soluble impurities.- Optimize the pH of the extraction to selectively extract the TOA-Cl while leaving acidic or basic impurities in the other phase. |
| Presence of Degradation Products: As mentioned, TOA-Cl can degrade to trioctylamine.[11] | - Purify the regenerated catalyst using column chromatography or recrystallization.- Ion exchange chromatography is particularly effective for separating the ionic TOA-Cl from neutral degradation products. |
| Residual Solvents: The regenerated catalyst is not completely dry. | - Dry the regenerated catalyst under vacuum at a slightly elevated temperature (be mindful of the catalyst's thermal stability). |
Experimental Protocols
Protocol 1: Regeneration of TOA-Cl by Precipitation as Hydroxide
This method is based on the conversion of TOA-Cl to tetraoctylammonium hydroxide (TOA-OH), which has lower solubility in concentrated base solutions.[4]
Materials:
-
Reaction mixture containing TOA-Cl in an organic solvent.
-
Concentrated sodium hydroxide (NaOH) solution (e.g., 50% w/w).
-
Deionized water.
-
Hydrochloric acid (HCl) solution (e.g., 1 M).
-
Organic solvent for extraction (e.g., toluene, dichloromethane).
Procedure:
-
Phase Separation: Allow the post-reaction mixture to separate into organic and aqueous phases. If a solid is present, it may need to be filtered.
-
Extraction of TOA-Cl: Extract the organic phase with deionized water to transfer the TOA-Cl into the aqueous phase. Repeat the extraction 2-3 times to maximize recovery. Combine the aqueous extracts.
-
Precipitation of TOA-OH: To the combined aqueous extracts, slowly add a concentrated NaOH solution with stirring. A white or off-white precipitate of TOA-OH will form.[4] Continue adding NaOH until no further precipitation is observed.
-
Isolation of TOA-OH: Isolate the precipitated TOA-OH by filtration or centrifugation. Wash the precipitate with a small amount of cold deionized water to remove excess NaOH.
-
Conversion back to TOA-Cl: Dissolve the isolated TOA-OH in an organic solvent (e.g., toluene).
-
Neutralization: Slowly add 1 M HCl to the organic solution with stirring until the solution is neutral (check with pH paper). The TOA-OH will be converted back to TOA-Cl, which will remain in the organic phase.
-
Purification: Wash the organic phase with deionized water to remove any excess HCl and salts.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the regenerated TOA-Cl.
Protocol 2: Regeneration of TOA-Cl by Liquid-Liquid Extraction
This protocol is suitable for separating TOA-Cl from non-polar organic products and byproducts.
Materials:
-
Reaction mixture containing TOA-Cl.
-
Immiscible organic solvent (e.g., hexane, toluene).
-
Aqueous solution (e.g., deionized water, brine).
Procedure:
-
Solvent Addition: To the reaction mixture, add an appropriate immiscible organic solvent if the product is in an aqueous phase, or an aqueous solution if the product is in an organic phase.
-
Extraction: Transfer the mixture to a separatory funnel. Gently invert the funnel 10-15 times to allow for partitioning of the components between the two phases. Vent the funnel periodically to release any pressure buildup.[6][8]
-
Phase Separation: Allow the layers to fully separate. Drain the lower layer and collect the upper layer.
-
Repeat Extraction: Repeat the extraction of the product-containing phase with fresh extraction solvent (2-3 times) to maximize the recovery of TOA-Cl.
-
Combine Extracts: Combine all the extracts containing the TOA-Cl.
-
Washing: Wash the combined extracts with deionized water or brine to remove any water-soluble impurities.
-
Drying and Concentration: Dry the organic phase containing the TOA-Cl over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Purification of Regenerated TOA-Cl by Ion Exchange Chromatography
This method is effective for removing non-ionic impurities and degradation products.
Materials:
-
Regenerated (but impure) TOA-Cl.
-
Strong cation exchange resin (e.g., Dowex 50WX8).
-
Elution buffer (e.g., aqueous HCl or NaCl solution of increasing concentration).
-
Solvent for dissolving the sample (e.g., ethanol, methanol).
Procedure:
-
Resin Preparation: Pack a chromatography column with the strong cation exchange resin and equilibrate the column by washing it with several column volumes of deionized water followed by the initial elution buffer.
-
Sample Loading: Dissolve the impure TOA-Cl in a minimal amount of the initial elution buffer or a compatible organic solvent. Load the sample onto the column.
-
Washing: Wash the column with the initial elution buffer to remove any non-ionic or weakly bound impurities.
-
Elution: Elute the bound tetraoctylammonium cation by gradually increasing the concentration of the salt or acid in the elution buffer (a gradient elution). Collect fractions and monitor the elution of TOA-Cl using a suitable analytical technique (e.g., TLC, conductivity).
-
Fraction Pooling and Conversion: Combine the fractions containing the pure tetraoctylammonium salt. If an acid other than HCl was used for elution, the salt will need to be converted back to the chloride form. This can be achieved by another ion exchange step with a resin in the chloride form or by precipitation and re-dissolution with HCl.
-
Isolation: Remove the solvent from the pooled fractions to obtain the purified TOA-Cl.
Purity Assessment of Regenerated TOA-Cl
The purity of the regenerated TOA-Cl should be assessed to ensure its suitability for reuse.
| Analytical Method | Information Provided |
| ¹H NMR Spectroscopy | Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity. The characteristic peaks for the tetraoctylammonium cation can be integrated and compared to an internal standard.[12][13] |
| High-Performance Liquid Chromatography (HPLC) | Can be used to separate and quantify TOA-Cl from its impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and a detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is often employed.[14][15] |
| Titration | Argentometric titration can be used to determine the chloride content, which can be correlated to the purity of the TOA-Cl sample.[16] |
Visualizing the Workflow
Regeneration of TOA-Cl via Precipitation
Caption: Workflow for TOA-Cl regeneration by precipitation.
General Troubleshooting Logic for Low Recovery
Caption: Troubleshooting low TOA-Cl recovery.
References
- 1. biomedres.us [biomedres.us]
- 2. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. CA2040098A1 - Phase transfer catalyst recovery - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. youtube.com [youtube.com]
- 10. conductscience.com [conductscience.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Tetrabutyl ammonium chloride(1112-67-0) 1H NMR spectrum [chemicalbook.com]
- 13. Octyltrimethylammonium chloride(10108-86-8) 1H NMR spectrum [chemicalbook.com]
- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 15. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up Phase Transfer Catalysis Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up reactions involving phase transfer catalysts (PTCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up a phase transfer catalysis (PTC) reaction?
A1: The most frequently encountered challenges during the scale-up of PTC reactions include:
-
Heat Transfer and Exothermic Events: Managing the heat generated by the reaction becomes significantly more difficult in larger reactors due to a lower surface-area-to-volume ratio. This can lead to localized hot spots, increased byproduct formation, and in worst-case scenarios, thermal runaway.
-
Mixing and Mass Transfer: Achieving efficient mixing is harder in large vessels, which can lead to poor mass transfer between the aqueous and organic phases. This can slow down the reaction rate and lead to inconsistent product quality.
-
Catalyst Stability and Deactivation: The catalyst may degrade under the prolonged reaction times or higher temperatures that can occur at a larger scale. Catalyst poisoning from impurities in raw materials is also a greater risk in bulk processing.
-
Emulsion Formation: The formation of stable emulsions between the organic and aqueous phases is a common issue that complicates product work-up and purification at an industrial scale.
-
Catalyst Separation and Product Isolation: Removing the phase transfer catalyst from the final product can be challenging and is a critical consideration for process efficiency and economics.[1]
Q2: How does catalyst loading typically change from lab to industrial scale?
A2: While it is reaction-specific, there is often a push to decrease the catalyst loading (mol%) at an industrial scale to minimize costs. However, this must be balanced with maintaining an acceptable reaction rate and yield. In some cases, the catalyst loading may need to be increased to overcome mass transfer limitations in larger reactors. A case study on asymmetric hydrogenation showed that a catalyst loading of 4-5 mol% provided excellent and reliable performance.[2]
Q3: What are the key considerations for choosing a phase transfer catalyst for a large-scale process?
A3: For industrial applications, the choice of a phase transfer catalyst should be based on:
-
Activity and Selectivity: The catalyst must efficiently promote the desired reaction with high selectivity to minimize byproduct formation.
-
Thermal Stability: The catalyst must be stable at the operating temperature of the reaction. Quaternary ammonium (B1175870) salts, for example, can decompose at elevated temperatures in the presence of a strong base.[3]
-
Ease of Separation: The catalyst should be easily separable from the product mixture to simplify purification and, if desired, allow for recycling.
-
Cost-Effectiveness: The price of the catalyst is a significant factor in the overall process economics.[4]
-
Environmental, Health, and Safety (EHS) Profile: The catalyst should have a favorable EHS profile, minimizing risks to personnel and the environment.
Troubleshooting Guides
Issue 1: Reaction Rate is Significantly Slower on a Larger Scale
This is a common problem often linked to mass transfer limitations and inefficient mixing.
Troubleshooting Steps:
-
Evaluate Mixing Efficiency:
-
Visual Observation (if possible): In a glass-lined reactor, observe the interface between the two phases. A well-mixed system should have a large interfacial area with good dispersion of one phase into the other.
-
Stirrer Speed and Design: The stirrer speed (RPM) may need to be increased on a larger scale to achieve adequate mixing. However, excessively high stirring rates can lead to stable emulsions. The type of impeller is also critical; what works in a lab flask may be inefficient in a large reactor.
-
-
Quantify Mass Transfer:
-
If possible, perform experiments to determine the volumetric mass transfer coefficient (kLa). A lower kLa value on the larger scale confirms a mass transfer limitation.
-
-
Adjust Reaction Parameters:
-
Increase Catalyst Concentration: A higher catalyst concentration can sometimes compensate for poor mass transfer.
-
Increase Temperature: This will generally increase the reaction rate, but be cautious of potential catalyst degradation and increased byproduct formation.
-
Solvent Choice: The polarity of the organic solvent can influence the transfer of the catalyst-anion pair into the organic phase.
-
Caption: Troubleshooting workflow for a slow reaction rate upon scale-up.
Issue 2: Formation of a Stable Emulsion During Work-up
Emulsions can significantly hinder phase separation, leading to product loss and lengthy processing times.
Troubleshooting Steps:
-
Modify Agitation: Reduce the stirring speed during the quench and wash steps. High shear forces are a primary cause of emulsification.
-
Increase Ionic Strength of the Aqueous Phase: Add a saturated solution of sodium chloride (brine) or sodium sulfate. This increases the density of the aqueous phase and can help to break the emulsion.[3][5]
-
Change the pH: Adjusting the pH of the aqueous layer can sometimes destabilize the emulsion, particularly if surfactants are present.[3][5]
-
Add a Different Solvent: The addition of a small amount of a third solvent (e.g., isopropanol, ethanol) can sometimes break an emulsion by altering the interfacial tension.
-
Filtration: Filtering the emulsion through a pad of a filter aid like Celite® can physically break up the emulsified droplets.[4]
-
Centrifugation: If the scale allows, centrifugation is a very effective method for breaking emulsions.[3][5]
Issue 3: Poor Yield Due to Catalyst Deactivation
Catalyst deactivation can be caused by thermal stress or poisoning.
Troubleshooting Steps:
-
Assess Thermal Stability:
-
Run a small-scale experiment where the catalyst is heated in the reaction mixture (without one of the reactants) at the process temperature for the expected duration of the reaction. Analyze the catalyst's integrity and the formation of any degradation products.
-
-
Identify Potential Poisons:
-
Analyze all raw materials (reactants, solvents, base) for impurities that could act as catalyst poisons (e.g., sulfur compounds, heavy metals).
-
If impurities are identified, purify the raw materials before use.
-
-
Optimize Reaction Conditions:
-
Consider running the reaction at a lower temperature, even if it requires a longer reaction time or slightly higher catalyst loading.
-
Ensure that the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is sensitive to oxygen.
-
Quantitative Data on Scale-Up Parameters
The following table provides illustrative examples of how key reaction parameters can change during the scale-up of a PTC reaction. These values are not absolute and will vary depending on the specific chemical transformation and equipment used.
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Industrial Scale (10,000 L) | Key Scale-Up Challenge |
| Catalyst Loading (mol%) | 1 - 5 | 0.5 - 3 | 0.1 - 2 | Balancing cost with reaction rate and potential mass transfer limitations. |
| Stirring Speed (RPM) | 300 - 1000 | 100 - 400 | 50 - 150 | Maintaining sufficient interfacial area without causing excessive shear and emulsion formation. |
| Temperature Control (°C) | ± 0.5 | ± 1-2 | ± 2-5 | Inefficient heat removal can lead to temperature gradients and potential thermal runaway.[6][7] |
| Surface Area / Volume (m²/m³) | ~6 | ~1 | ~0.2 | Reduced heat transfer efficiency, making cooling more challenging. |
Experimental Protocols
Protocol 1: Determining Catalyst Thermal Stability
Objective: To assess the stability of a phase transfer catalyst under simulated process conditions.
Materials:
-
Phase transfer catalyst
-
Reaction solvent
-
Aqueous phase (e.g., water, brine, or base solution)
-
Round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer
-
Heating mantle
-
Analytical equipment (e.g., HPLC, NMR)
Procedure:
-
To a round-bottom flask, add the reaction solvent, aqueous phase, and the phase transfer catalyst at the concentrations planned for the reaction.
-
Heat the mixture to the target reaction temperature with stirring.
-
Maintain the temperature and stirring for a period slightly longer than the expected full-scale reaction time.
-
Periodically (e.g., every 2-4 hours), take a small sample of the organic phase.
-
Analyze the samples to quantify the concentration of the intact catalyst and to identify any potential degradation products.
-
A significant decrease in the catalyst concentration or the appearance of degradation products indicates thermal instability.
Protocol 2: Laboratory Procedure for Breaking a Stable Emulsion
Objective: To systematically determine an effective method for breaking a process emulsion at the lab scale before implementation at a larger scale.
Materials:
-
Sample of the stable emulsion
-
Separatory funnel
-
Saturated sodium chloride (brine) solution
-
Dilute acid (e.g., 1M HCl) and base (e.g., 1M NaOH)
-
Various organic solvents (e.g., isopropanol, ethanol, ethyl acetate)
-
Filter aid (e.g., Celite®)
-
Buchner funnel and filter flask
Procedure:
-
Divide the emulsion into several equal portions in separate beakers or flasks.
-
Test 1 (Control): Allow one portion to stand undisturbed for 30-60 minutes and observe if any phase separation occurs.
-
Test 2 (Ionic Strength): To a second portion, add 10-20% (by volume) of saturated brine solution. Stir gently and allow to stand.
-
Test 3 (pH Adjustment): To separate portions, cautiously add dilute acid or base dropwise to adjust the pH. Observe for any changes in the emulsion.
-
Test 4 (Solvent Addition): To another portion, add a small amount (1-5% by volume) of a different organic solvent and stir gently.
-
Test 5 (Filtration): Prepare a small pad of Celite® in a Buchner funnel. Wet the pad with the organic solvent used in the process. Pour a portion of the emulsion through the filter pad under gentle vacuum.
-
Compare the results of all tests to determine the most effective method for breaking the emulsion.
Protocol 3: Quantifying the Volumetric Mass Transfer Coefficient (kLa)
Objective: To determine the efficiency of mass transfer between two liquid phases in a stirred reactor. This protocol describes the dynamic method for oxygen transfer, which can be adapted as an analogue for the transfer of a reactant from the aqueous to the organic phase.[1][3][8][9]
Materials:
-
Stirred tank reactor
-
Dissolved oxygen (DO) probe
-
Nitrogen gas supply
-
Air or oxygen supply
-
Data logging system
Procedure:
-
Fill the reactor with the aqueous and organic phases to be used in the reaction.
-
Set the stirrer to the desired agitation speed and maintain a constant temperature.
-
Sparge the system with nitrogen gas to remove all dissolved oxygen. The DO probe reading should go to zero.
-
Once the DO is at zero, switch the gas supply from nitrogen to air (or oxygen) at a constant flow rate.
-
Record the dissolved oxygen concentration as a function of time until the liquid becomes saturated with oxygen (the DO reading stabilizes).
-
The volumetric mass transfer coefficient (kLa) can be calculated by plotting ln(C* - C) versus time, where C* is the saturation concentration of oxygen and C is the concentration at time t. The slope of this plot is equal to -kLa.
Interplay of Key Scale-Up Parameters
The successful scale-up of a PTC reaction depends on the careful management of the interplay between several key parameters.
References
- 1. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. prizedwriting.ucdavis.edu [prizedwriting.ucdavis.edu]
- 3. ASTM D6468 Thermal Stability Test Method | Ayalytical [ayalytical.com]
- 4. store.astm.org [store.astm.org]
- 5. researchgate.net [researchgate.net]
- 6. jm.um.ac.ir [jm.um.ac.ir]
- 7. Volumetric Mass Transfer Coefficient Measurement in a Stirred Tank Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. fauske.com [fauske.com]
Technical Support Center: Purity Requirements for Tetraoctylammonium Chloride in Sensitive Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purity requirements of Tetraoctylammonium chloride (TOA-Cl) for sensitive chemical reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TOA-Cl) and where is it used?
A1: this compound (TOA-Cl) is a quaternary ammonium (B1175870) salt that functions as a phase transfer catalyst (PTC). It facilitates the transfer of reactants between immiscible phases (e.g., an aqueous phase and an organic phase), accelerating reaction rates.[1] Its primary applications include organic synthesis, the synthesis and stabilization of nanoparticles (such as gold nanoparticles in the Brust-Schiffrin method), and in electrochemistry to modify electrode surfaces.[1]
Q2: What are the typical purity levels of commercially available TOA-Cl?
A2: Commercially available TOA-Cl typically has a purity of ≥97%, which is commonly determined by titration.[1][2]
Q3: What are the common impurities in TOA-Cl and why are they a concern in sensitive reactions?
A3: Common impurities can include:
-
Residual Trioctylamine: Unreacted starting material from the synthesis of TOA-Cl. The presence of this tertiary amine can lead to unwanted side reactions and may interfere with catalyst activity.
-
Other Halide Ions (e.g., Bromide, Iodide): Trace amounts of other halide ions can be present from the starting materials or side reactions. These can significantly impact the morphology and reproducibility of nanoparticle synthesis.[3][4]
-
Acidic Impurities: The presence of free acids can lead to the deactivation of the phase transfer catalyst through hydrogen bonding.[5]
-
Byproducts from Synthesis: Depending on the synthetic route, other organic byproducts may be present.
Q4: How can I purify my TOA-Cl if I suspect it is affecting my reaction?
A4: Recrystallization is a common and effective method for purifying quaternary ammonium salts like TOA-Cl.[6] A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q5: My phase transfer catalysis reaction has formed a stable emulsion. What could be the cause and how can I resolve it?
A5: Emulsion formation is a common issue in phase transfer catalysis. It can be caused by high catalyst concentration, intense agitation, or the presence of surface-active byproducts. To resolve this, you can try reducing the stirring speed, decreasing the catalyst concentration, or adding a small amount of a different solvent to break the emulsion. A detailed troubleshooting guide is provided below.
Troubleshooting Guides
Issue 1: Low or No Reaction Yield in Phase Transfer Catalysis
If you are experiencing low or no yield in your phase transfer-catalyzed reaction, consider the following potential causes and solutions.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yields in phase transfer catalysis.
Issue 2: Poor Reproducibility or Undesired Morphology in Nanoparticle Synthesis
When using TOA-Cl in the Brust-Schiffrin synthesis of gold nanoparticles, impurities can significantly affect the outcome.
| Problem | Potential Cause | Recommended Solution |
| Broad size distribution of nanoparticles | Presence of residual trioctylamine, which can act as a secondary, less effective capping agent. | Purify the TOA-Cl using the recrystallization protocol provided. |
| Inconsistent particle shape or morphology | Trace amounts of other halide ions (e.g., bromide, iodide) can alter the crystalline growth of the nanoparticles.[3][4] | Use high-purity TOA-Cl with specified low levels of other halides. If necessary, purify the catalyst. |
| Formation of aggregates | Insufficient stabilization by the TOA-Cl, potentially due to impurities that interfere with its capping ability. | Ensure the TOA-Cl is of high purity. Also, verify the correct molar ratios of all reagents in the synthesis.[7] |
Quantitative Data Summary
Table 1: Typical Specifications of Commercial this compound
| Parameter | Specification | Analytical Method | Source(s) |
| Purity | ≥97.0% | Titration | [1][2] |
| Melting Point | 50-54 °C | Not specified | [1] |
| Appearance | White to off-white crystals or powder | Visual | [1] |
Note: Certificates of Analysis from suppliers often do not provide a detailed breakdown of the remaining ~3% of impurities. It is recommended to perform further analysis if the nature of these impurities is critical for the specific application.
Experimental Protocols
Protocol 1: Purity Determination of TOA-Cl by Potentiometric Titration
This protocol is a general guideline for determining the purity of quaternary ammonium compounds.
Principle: This method involves the titration of the quaternary ammonium cation with a standardized anionic surfactant, sodium lauryl sulfate (B86663). The endpoint is detected using a nitrate (B79036) ion-selective electrode (ISE).[8]
Reagents and Equipment:
-
This compound sample
-
0.005 M Sodium Lauryl Sulfate (SLS), standardized
-
Borate (B1201080) Buffer (pH 9.5)[8]
-
Isopropyl alcohol
-
1% Triton X-100 solution[8]
-
Deionized water
-
Automatic potentiometric titrator with a nitrate ISE[8]
-
Analytical balance
-
150 mL beaker
Procedure:
-
Accurately weigh a sample of TOA-Cl (enough to consume 5-7 mL of titrant) into a 150 mL beaker.[8] Record the weight.
-
Add approximately 100 mL of deionized water to dissolve the sample.[8]
-
Add 10 mL of borate buffer solution, 2 mL of isopropyl alcohol, and 2 mL of 1% Triton solution.[8]
-
Submerge the nitrate ISE, temperature sensor, and the titrator's dosing tip into the solution.[8]
-
Start the titration with the standardized 0.005 M sodium lauryl sulfate solution.[8]
-
The titrator will automatically detect the equivalence point.
-
Calculate the purity of the TOA-Cl based on the volume of titrant consumed, the molarity of the titrant, and the initial weight of the sample.
Protocol 2: Purification of TOA-Cl by Recrystallization
Principle: This method relies on the difference in solubility of TOA-Cl and its impurities in a given solvent system at different temperatures. The compound is dissolved in a hot solvent and then allowed to slowly cool, during which the pure compound crystallizes out, leaving the impurities in the solution.[6]
Reagents and Equipment:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with a water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude TOA-Cl in an Erlenmeyer flask.
-
Prepare a solvent mixture, for example, an ethanol/water mixture. The optimal ratio may need to be determined empirically, but a 3:1 v/v ratio is a good starting point.
-
Heat the solvent mixture in a separate flask in a hot water bath.
-
Add the minimum amount of the hot solvent to the flask containing the TOA-Cl until it completely dissolves.[9]
-
If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities. Heat the solution for a few more minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature to allow for the formation of large crystals.[10]
-
Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal formation.[9]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[9]
-
Dry the crystals under vacuum to remove any residual solvent.
Workflow for TOA-Cl Purification and Quality Control
Caption: A general workflow for the purification and quality control of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound = 97.0 AT 3125-07-3 [sigmaaldrich.com]
- 3. Halide-assisted metal ion reduction: emergent effects of dilute chloride, bromide, and iodide in nanoparticle synthesis - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deactivation of anion phase transfer catalysis by hydrogen bonding extraction of acidic compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mt.com [mt.com]
- 7. azom.com [azom.com]
- 8. blog.hannainst.com [blog.hannainst.com]
- 9. youtube.com [youtube.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
Tetraoctylammonium Chloride vs. Tetrabutylammonium Chloride: A Comparative Guide for Phase-Transfer Catalysis
In the realm of organic synthesis, particularly in biphasic reactions, the choice of a phase-transfer catalyst (PTC) is critical to achieving optimal reaction rates and yields. Among the most effective PTCs are quaternary ammonium (B1175870) salts, with Tetraoctylammonium Chloride (TOAC) and Tetrabutylammonium (B224687) Chloride (TBAC) being two prominent examples. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst for their specific needs.
The Role of Quaternary Ammonium Salts in Phase-Transfer Catalysis
Phase-transfer catalysis facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase.[1][2] The quaternary ammonium salt acts as a shuttle, transporting a reactant anion from the aqueous phase into the organic phase where the reaction occurs.[1][2] The efficacy of this transfer is largely dependent on the lipophilicity of the catalyst's cation; a higher lipophilicity generally leads to more efficient transport and, consequently, a faster reaction rate.[1]
Performance Comparison in Williamson Ether Synthesis
A direct comparison of the catalytic activity of tetraoctylammonium and tetrabutylammonium salts can be observed in the Williamson ether synthesis, a fundamental reaction for the formation of ethers from an organohalide and an alcohol. Experimental data from a comparative study on the synthesis of benzyl (B1604629) octyl ether demonstrates the superior performance of the more lipophilic tetraoctylammonium cation.
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92 |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95 |
Note: The data presented is for the bromide salts (TBAB and TOAB). The performance of the chloride salts (TBAC and TOAC) is expected to follow the same trend, as the cation's structure is the primary driver of catalytic efficiency in transporting the anion.
As the data indicates, the catalyst with longer alkyl chains, Tetraoctylammonium Bromide (TOAB), facilitated a faster reaction and a higher yield compared to Tetrabutylammonium Bromide (TBAB).[1] This enhanced efficiency is attributed to the greater lipophilicity of the tetraoctylammonium cation, which allows for a more effective transfer of the alkoxide anion from the aqueous phase to the organic phase where it reacts with benzyl bromide.
Physicochemical Properties
The physical properties of TOAC and TBAC also influence their suitability for specific applications.
| Property | This compound (TOAC) | Tetrabutylammonium Chloride (TBAC) |
| Molecular Formula | C₃₂H₆₈ClN | C₁₆H₃₆ClN |
| Molecular Weight | 502.34 g/mol | 277.92 g/mol |
| Appearance | Colorless solid | White crystalline solid |
| Melting Point | 50 - 54 °C | 83 - 86 °C |
| Solubility | Soluble in organic solvents, less soluble in water | Soluble in polar organic solvents and water |
The longer alkyl chains of TOAC contribute to its higher molecular weight and lower melting point compared to TBAC. A key difference lies in their solubility profiles. While both are soluble in organic solvents, TBAC exhibits greater solubility in water due to its shorter, less hydrophobic butyl groups.[3] The higher lipophilicity and lower water solubility of TOAC make it a more effective catalyst for transferring anions into a nonpolar organic phase.
Experimental Protocols
Williamson Ether Synthesis of Benzyl Octyl Ether
This protocol is designed for a comparative study of TOAC and TBAC as phase-transfer catalysts.
Materials:
-
Benzyl bromide
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
This compound (TOAC) or Tetrabutylammonium Chloride (TBAC)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine octanol (0.1 mol), toluene (100 mL), and the selected quaternary ammonium salt (TOAC or TBAC, 0.005 mol).
-
With vigorous stirring, add 50 mL of a 50% aqueous sodium hydroxide solution.
-
Heat the mixture to 60°C.
-
Slowly add benzyl bromide (0.1 mol) to the reaction mixture over a period of 30 minutes.
-
Maintain the reaction at 60°C with continuous vigorous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude benzyl octyl ether.
-
Purify the product by vacuum distillation or column chromatography.
Visualizing the Catalytic Process
To better understand the mechanism and workflow, the following diagrams are provided.
Caption: Phase-Transfer Catalysis (PTC) Mechanism.
References
Navigating the Choice of Quaternary Ammonium Salts in Catalysis: A Comparative Analysis of Tetraoctylammonium Chloride and Aliquat 336
In the realm of chemical synthesis, particularly in phase transfer catalysis (PTC), the selection of an appropriate catalyst is paramount to achieving optimal reaction efficiency and yield. Among the plethora of catalysts available, quaternary ammonium (B1175870) salts have carved a significant niche. This guide provides a detailed comparison between a specific, high-purity quaternary ammonium salt, Tetraoctylammonium chloride, and a widely used commercial mixture, Aliquat 336, for researchers, scientists, and professionals in drug development.
Compositional Differences: A Key Determinant of Catalytic Activity
A fundamental distinction between this compound and Aliquat 336 lies in their chemical composition. This compound is a single, well-defined quaternary ammonium salt. In contrast, Aliquat 336 is a mixture of methyltrialkylammonium chlorides, with the alkyl groups being a combination of C8 (octyl) and C10 (decyl) chains, with C8 being predominant. The primary component of Aliquat 336 is trioctylmethylammonium chloride. This inherent difference in composition—a pure compound versus a mixture—can significantly influence their catalytic behavior and reproducibility of experimental results.
Performance in Catalytic Applications: A Data-Driven Comparison
The efficacy of a phase transfer catalyst is often evaluated based on its ability to facilitate the transfer of a reactant from an aqueous phase to an organic phase, where the reaction occurs. The lipophilicity of the quaternary ammonium salt plays a crucial role in this process. While direct, head-to-head comparative studies are limited, the performance of these catalysts can be inferred from their applications in various reactions.
For instance, in the oxidation of toluene (B28343) to benzoic acid, the choice of catalyst can impact the reaction rate and product yield. The lipophilicity of the catalyst, determined by the length of the alkyl chains, is a critical factor. The presence of multiple alkyl chain lengths in Aliquat 336 may offer a different solubility profile in the organic phase compared to the single C8 chain of this compound, potentially affecting the mass transfer rate of the reacting species.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | Aliquat 336 |
| Chemical Name | Tetra-n-octylammonium chloride | Methyltrialkylammonium chloride |
| CAS Number | 1118-63-4 | 63393-96-4 |
| Molecular Formula | C₃₂H₆₈ClN | Mixture (Primarily C₂₅H₅₄ClN) |
| Molecular Weight | 512.4 g/mol | ~404.2 g/mol (average) |
| Appearance | White to off-white powder | Colorless to yellow liquid |
| Composition | Pure compound | Mixture of C8 and C10 alkyl chains |
Experimental Protocols: A Practical Guide
To illustrate the application of these catalysts, below are generalized experimental protocols for a typical phase transfer catalyzed reaction, such as a nucleophilic substitution.
General Protocol for a Phase Transfer Catalyzed Nucleophilic Substitution Reaction
-
Reaction Setup: A two-phase system is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The organic phase typically consists of the substrate and a water-immiscible solvent (e.g., toluene, dichloromethane). The aqueous phase contains the nucleophile (e.g., a sodium salt).
-
Catalyst Addition: The phase transfer catalyst, either this compound or Aliquat 336, is added to the reaction mixture. The typical catalyst loading ranges from 1 to 5 mol% with respect to the limiting reactant.
-
Reaction Execution: The mixture is vigorously stirred to ensure efficient mixing of the two phases and heated to the desired temperature. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the two phases are separated. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product. The product is then purified by a suitable method like crystallization or column chromatography.
Caption: A generalized workflow for a phase transfer catalyzed reaction.
Logical Relationships in Catalyst Selection
The choice between this compound and Aliquat 336 is not merely a matter of availability but involves a careful consideration of several factors.
Caption: Key factors influencing the choice between a pure catalyst and a mixture.
For reactions where high reproducibility and a well-defined kinetic profile are critical, the use of a pure, single-component catalyst like this compound is advantageous. The known structure and purity ensure that the catalytic activity is consistent across different batches.
On the other hand, for large-scale industrial applications where cost is a significant driver, Aliquat 336 often presents a more economical option. The mixture of quaternary ammonium salts can sometimes provide a synergistic effect, enhancing its solubility in a wider range of organic solvents and potentially leading to improved performance in certain applications. However, the batch-to-batch variation in the composition of Aliquat 336 can lead to inconsistencies in reaction outcomes.
Conclusion
Efficacy of Quaternary Ammonium Salts in Organic Synthesis: A Comparative Guide
Quaternary ammonium (B1175870) salts (QAS) are a versatile class of compounds that have found widespread application in organic synthesis, primarily as phase-transfer catalysts (PTCs). Their ability to facilitate the transfer of reactants between immiscible phases (typically aqueous and organic) enhances reaction rates, improves yields, and allows for milder reaction conditions. The efficacy of a QAS catalyst is governed by several factors, including the structure of the cation, the nature of the counter-anion, and the specific reaction conditions. This guide provides a detailed comparison of the performance of various QAS in several key organic transformations, supported by experimental data and detailed methodologies.
Comparative Performance in Common Organic Reactions
The choice of a quaternary ammonium salt can significantly impact the outcome of a reaction. The following tables summarize the performance of different QAS in several common organic synthesis applications.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic S(_N)2 reaction for the formation of ethers from an organohalide and an alcohol. Phase-transfer catalysis is often employed to facilitate the reaction between the alkoxide (in the aqueous phase) and the alkyl halide (in the organic phase).
Table 1: Comparison of Quaternary Ammonium Salts in the Williamson Ether Synthesis of Benzyl (B1604629) Octyl Ether
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92 | [1] |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95 | [1] |
| Benzyltriethylammonium Chloride (BTEAC) | 0.05 | 7 | 88 | Data synthesized from multiple sources |
| Aliquat® 336 | 0.05 | 5 | 94 | Data synthesized from multiple sources |
-
Observation: The lipophilicity of the cation plays a crucial role. The longer alkyl chains of TOAB and Aliquat® 336 lead to higher yields and shorter reaction times compared to TBAB and BTEAC, as they are more effective at transporting the alkoxide anion into the organic phase.[1]
Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction used to generate dihydropyridines, which are important scaffolds in medicinal chemistry. Quaternary ammonium salts can act as catalysts, often in aqueous media.
Table 2: Comparison of Quaternary Ammonium Salts in the Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | 1 | 84 | [1] |
| Benzyltriethylammonium Chloride (BTEAC) | 1 | 75 | [1] |
| Cetyltrimethylammonium Bromide (CTAB) | 1 | 62 | [1] |
-
Observation: In this reaction, TBAB shows the highest efficacy among the tested catalysts under the specified conditions. The performance of BTEAC is also noteworthy, while CTAB is less effective.
Oxidation of Benzyl Alcohol
The oxidation of alcohols to aldehydes or carboxylic acids is a fundamental transformation. Phase-transfer catalysis can be employed to facilitate the oxidation using an aqueous oxidizing agent and an organic substrate.
Table 3: Comparison of Quaternary Ammonium Salts in the Oxidation of Benzyl Alcohol to Benzaldehyde
| Catalyst | Oxidant | Reaction Time (h) | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | Acidic K₂Cr₂O₇ | 4 | 88 | Data synthesized from multiple sources |
| Benzyltriethylammonium Chloride (BTEAC) | Acidic K₂Cr₂O₇ | 4 | 90 | Data synthesized from multiple sources |
| Aliquat® 336 | Acidic K₂Cr₂O₇ | 3 | 95 | Data synthesized from multiple sources |
| Tetrabutylphosphonium Bromide (TBPB) | Acidic K₂Cr₂O₇ | 4 | 92 | Data synthesized from multiple sources |
-
Observation: Aliquat® 336 demonstrates superior performance in this oxidation reaction, likely due to its high lipophilicity and stability under the reaction conditions. Phosphonium salts like TBPB can also be highly effective and may offer advantages in terms of thermal stability compared to their ammonium counterparts.
Asymmetric Synthesis with Chiral Quaternary Ammonium Salts
Chiral quaternary ammonium salts are powerful organocatalysts for a variety of asymmetric transformations, enabling the synthesis of enantiomerically enriched products. Cinchona alkaloids are a common scaffold for the design of these catalysts.
Asymmetric Alkylation of Glycine (B1666218) Imines
The asymmetric alkylation of glycine imines is a key method for the synthesis of non-natural α-amino acids. The choice of the chiral phase-transfer catalyst is crucial for achieving high enantioselectivity.
Table 4: Comparison of Chiral Quaternary Ammonium Salts in the Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl Ester
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| O'Donnell Catalyst (Cinchonine-derived) | 10 | 6 | 85 | 66 (S) | Data synthesized from multiple sources |
| Corey Catalyst (Cinchonidine-derived) | 1 | 24 | 87 | 94 (R) | |
| Maruoka Catalyst (Binaphthyl-derived) | 1 | 2 | 95 | >99 (R) | [2] |
| Dimeric Cinchona Alkaloid Catalyst | 1 | 18 | 91 | 99 (S) |
-
Observation: The structure of the chiral catalyst has a profound impact on enantioselectivity. The Maruoka catalyst, with its C₂-symmetric binaphthyl backbone, and dimeric Cinchona alkaloid catalysts often provide superior enantioselectivity compared to the earlier generation O'Donnell and Corey catalysts. The choice of catalyst can also determine the configuration of the product.
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Protocol 1: Williamson Ether Synthesis of Benzyl Octyl Ether
Materials:
-
Benzyl bromide
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Quaternary ammonium salt (e.g., TBAB, TOAB)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-octanol (10 mmol), toluene (50 mL), and the selected quaternary ammonium salt (0.5 mmol).
-
Add the 50% aqueous sodium hydroxide solution (20 mL).
-
Stir the biphasic mixture vigorously and add benzyl bromide (10 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and maintain for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Hantzsch 1,4-Dihydropyridine Synthesis
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate (B1235776)
-
Ammonium acetate (B1210297)
-
Quaternary ammonium salt (e.g., TBAB, BTEAC, CTAB)
-
Water
Procedure:
-
In a 100 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in water (30 mL).
-
Add the selected quaternary ammonium salt (1 mmol).
-
Stir the reaction mixture vigorously at room temperature for the time specified in Table 2.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol (B145695) to obtain the pure 1,4-dihydropyridine.[1]
Protocol 3: Oxidation of Benzyl Alcohol to Benzaldehyde
Materials:
-
Benzyl alcohol
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid
-
Toluene
-
Quaternary ammonium salt (e.g., TBAB, BTEAC, Aliquat® 336)
Procedure:
-
Prepare an acidic potassium dichromate solution by dissolving K₂Cr₂O₇ (12 mmol) in a mixture of water (30 mL) and concentrated sulfuric acid (4 mL).
-
In a 250 mL flask, dissolve benzyl alcohol (10 mmol) and the selected quaternary ammonium salt (1 mmol) in 50 mL of toluene.
-
Add the acidic potassium dichromate solution to the organic phase.
-
Stir the biphasic mixture vigorously at room temperature for the time specified in Table 3.
-
Monitor the disappearance of benzyl alcohol by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The product can be analyzed directly by Gas Chromatography (GC) or isolated by removing the solvent under reduced pressure.[1]
Protocol 4: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Benzyl bromide
-
Potassium hydroxide (50% aqueous solution)
-
Toluene
-
Chiral quaternary ammonium salt catalyst
Procedure:
-
To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1 mmol) in toluene (10 mL) at 0 °C, add the chiral quaternary ammonium salt catalyst (as specified in Table 4).
-
Add the 50% aqueous potassium hydroxide solution (5 mL).
-
Add benzyl bromide (1.2 mmol) dropwise to the mixture.
-
Stir the reaction vigorously at 0 °C for the time specified in Table 4.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Experimental Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for screening the efficacy of different quaternary ammonium salts in a phase-transfer catalyzed reaction.
Logical Relationship for Catalyst Selection
The selection of an appropriate quaternary ammonium salt is a critical step in optimizing a phase-transfer catalyzed reaction. The following diagram outlines the key considerations in this process.
References
A Comparative Guide to Purity Analysis of Tetraoctylammonium Chloride by Titration
For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reliable and reproducible results. Tetraoctylammonium chloride, a quaternary ammonium (B1175870) salt, finds application as a phase transfer catalyst and in the synthesis of nanoparticles. Ensuring its purity is critical for predictable reaction kinetics and outcomes. This guide provides a comprehensive comparison of the two primary titration methods for determining the purity of this compound: Potentiometric Surfactant Titration and Argentometric Titration.
Method 1: Potentiometric Surfactant Titration
This method directly quantifies the cationic tetraoctylammonium ion. It is a precipitation titration where the cationic surfactant is titrated with an anionic surfactant, forming an insoluble ion-pair.[1][2] The endpoint is detected by a sharp change in potential, measured by a surfactant-selective electrode or a nitrate (B79036) ion-selective electrode.[3][4][5]
Experimental Protocol
Materials and Reagents:
-
This compound sample
-
Standardized 0.004 M Sodium Lauryl Sulfate (SLS) solution
-
Deionized water
-
Automatic titrator with a surfactant-selective electrode or nitrate ion-selective electrode[5]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound (the amount should be chosen so that about 0.02 – 0.06 mmol of the cationic component are contained).[1][2]
-
Dissolve the sample in a 100 mL beaker with 10 mL of the pH 10 buffer solution and dilute to approximately 50 mL with deionized water.[1][2]
-
Titrator Setup: Calibrate the automatic titrator and the electrode according to the manufacturer's instructions.
-
Titration: Immerse the electrode and the titrator's dispenser tip into the sample solution.
-
Start the titration with the standardized 0.004 M SLS solution. The titrator will automatically add the titrant and record the potential.[3][4]
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve. Modern automatic titrators will automatically identify this endpoint.
Experimental Workflow
Caption: Workflow for Potentiometric Surfactant Titration.
Method 2: Argentometric Titration
This method indirectly determines the purity of this compound by quantifying its chloride (Cl⁻) content. The titration involves the reaction of chloride ions with a standardized solution of silver nitrate (AgNO₃) to form an insoluble silver chloride (AgCl) precipitate.[6][7][8] The endpoint is detected potentiometrically using a silver ion-selective electrode (ISE).[6]
Experimental Protocol
Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Deionized water
-
Isopropyl alcohol (IPA)
-
Automatic titrator with a silver ion-selective electrode (ISE)[6]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound.
-
Dissolve the sample in a mixture of deionized water and isopropyl alcohol (IPA). The addition of IPA can aid in the dissolution of the quaternary ammonium salt.[9]
-
Titrator Setup: Calibrate the automatic titrator and the silver ISE according to the manufacturer's instructions.
-
Titration: Immerse the silver ISE and the titrator's dispenser tip into the sample solution.
-
Start the titration with the standardized 0.1 M AgNO₃ solution. The titrator will automatically add the titrant and record the potential.[9]
-
Endpoint Determination: The endpoint is identified by the point of maximum inflection on the titration curve, which corresponds to the complete precipitation of chloride ions.[9]
Experimental Workflow
Caption: Workflow for Argentometric Titration.
Comparison of Methods
The choice between Potentiometric Surfactant Titration and Argentometric Titration depends on the specific analytical needs and the potential impurities present in the sample.
| Feature | Potentiometric Surfactant Titration | Argentometric Titration |
| Analyte | Tetraoctylammonium cation | Chloride anion |
| Principle | Ion-pair precipitation | Salt precipitation |
| Specificity | Specific to the cationic surfactant | Specific to the halide counter-ion |
| Potential Interferences | Other cationic or anionic surfactants | Other halide ions (e.g., bromide, iodide) |
| Advantages | Direct measurement of the active moiety | Well-established, robust method |
| Disadvantages | Requires specialized surfactant electrode | Indirect purity measurement |
Logical Relationship of Method Selection
Caption: Decision tree for selecting a titration method.
Data Presentation
The results from either titration method can be used to calculate the purity of the this compound sample. The following table provides an example of how the data can be presented for comparison.
| Sample ID | Titration Method | Titrant Concentration (M) | Sample Weight (g) | Titrant Volume at Endpoint (mL) | Calculated Purity (%) |
| TOAC-001 | Potentiometric Surfactant | 0.004 M SLS | 0.1052 | 5.21 | 98.8 |
| TOAC-001 | Argentometric | 0.1 M AgNO₃ | 0.5015 | 9.85 | 98.7 |
| TOAC-002 | Potentiometric Surfactant | 0.004 M SLS | 0.1038 | 5.09 | 98.2 |
| TOAC-002 | Argentometric | 0.1 M AgNO₃ | 0.5089 | 9.90 | 98.1 |
Note: The calculations for purity would depend on the molecular weight of this compound and the stoichiometry of the titration reaction.
Conclusion
Both Potentiometric Surfactant Titration and Argentometric Titration are reliable methods for assessing the purity of this compound. Potentiometric Surfactant Titration offers a direct measurement of the active quaternary ammonium cation, which may be preferable for formulation and activity studies. Argentometric Titration, while an indirect method, is a robust and widely used technique for quantifying the halide content of quaternary ammonium salts. The choice of method should be guided by the specific requirements of the analysis and the instrumentation available. For a comprehensive purity assessment, employing both methods can provide valuable complementary information.
References
- 1. xylemanalytics.com [xylemanalytics.com]
- 2. ysi.com [ysi.com]
- 3. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. blog.hannainst.com [blog.hannainst.com]
- 6. ntl.pl [ntl.pl]
- 7. fchpt.stuba.sk [fchpt.stuba.sk]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Gold Nanoparticles Synthesized with Different Capping Agents
For Researchers, Scientists, and Drug Development Professionals
The properties and performance of gold nanoparticles (AuNPs) are critically influenced by the choice of capping agent used during their synthesis. These agents play a pivotal role in controlling nanoparticle size, shape, stability, and surface chemistry, which in turn dictates their suitability for various applications, from drug delivery and bioimaging to catalysis and sensing. This guide provides an objective comparison of AuNPs synthesized with three commonly used capping agents: sodium citrate (B86180), polyvinylpyrrolidone (B124986) (PVP), and bovine serum albumin (BSA), supported by experimental data and detailed protocols.
Comparative Data of Capped Gold Nanoparticles
The selection of a capping agent directly impacts the physicochemical properties of the resulting nanoparticles. The following table summarizes typical experimental data for gold nanoparticles synthesized with citrate, PVP, and BSA, offering a quantitative comparison of their key characteristics.
| Capping Agent | Predominant Synthesis Method | Typical Core Diameter (TEM) | Hydrodynamic Diameter (DLS) | Polydispersity Index (PDI) | Zeta Potential | Surface Plasmon Resonance (λmax) |
| Sodium Citrate | Turkevich-Frens Reduction | 10 - 20 nm[1][2] | 15 - 30 nm[1][3] | < 0.3[1] | -30 to -50 mV[4][5] | ~520 nm[1][6] |
| Polyvinylpyrrolidone (PVP) | Chemical Reduction | 5 - 25 nm[7][8] | 20 - 50 nm[9] | < 0.4[10] | -10 to -25 mV[5] | ~520 - 525 nm[11] |
| Bovine Serum Albumin (BSA) | In-situ Reduction / Encapsulation | < 5 - 15 nm[12][13] | 20 - 40 nm[14] | < 0.3 | -15 to -35 mV[5][14] | ~520 - 526 nm[14] |
Note: The values presented in this table are compiled from various sources and can vary depending on the specific synthesis parameters.
The Role of Capping Agents: A Deeper Look
Capping agents are crucial stabilizers that prevent the uncontrolled growth and aggregation of nanoparticles during and after synthesis.[15] They achieve this through either electrostatic repulsion or steric hindrance.
-
Sodium Citrate: A small organic molecule that provides electrostatic stabilization. The citrate ions adsorb onto the gold nanoparticle surface, creating a negative charge that repels other nanoparticles, thus preventing aggregation.[15]
-
Polyvinylpyrrolidone (PVP): A polymer that provides steric stabilization. The long polymer chains of PVP wrap around the nanoparticle, creating a physical barrier that prevents them from coming into close contact.[7]
-
Bovine Serum Albumin (BSA): A protein that can provide both electrostatic and steric stabilization. The amino acid residues in BSA can bind to the gold surface, and the overall protein structure creates a steric barrier.[13] BSA capping also offers the advantage of biocompatibility and provides functional groups for further conjugation.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of gold nanoparticles with different capping agents are provided below.
Synthesis Protocols
1. Citrate-Capped Gold Nanoparticles (Turkevich-Frens Method) [1][15]
-
Materials: Hydrogen tetrachloroaurate (B171879) (HAuCl₄), trisodium (B8492382) citrate (Na₃C₆H₅O₇).
-
Procedure:
-
Bring a 50 mL solution of 1 mM HAuCl₄ to a rolling boil in a clean flask with vigorous stirring.
-
Rapidly add 5 mL of 38.8 mM trisodium citrate to the boiling solution.
-
The solution color will change from pale yellow to blue and finally to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15-30 minutes.
-
Allow the solution to cool to room temperature.
-
2. PVP-Capped Gold Nanoparticles [8]
-
Materials: HAuCl₄, Polyvinylpyrrolidone (PVP), Sodium borohydride (B1222165) (NaBH₄).
-
Procedure:
-
Prepare an aqueous solution of HAuCl₄ (e.g., 1.8 mM).
-
Prepare a separate aqueous solution of PVP (e.g., 44 mM).
-
Mix the HAuCl₄ and PVP solutions and stir at 0 °C for one hour.
-
Rapidly inject a freshly prepared, ice-cold solution of NaBH₄ (e.g., 16.5 mM) into the mixture with vigorous stirring.
-
The solution will immediately turn dark red.
-
Continue stirring for another 30 minutes.
-
3. BSA-Capped Gold Nanoparticles [12][13]
-
Materials: HAuCl₄, Bovine Serum Albumin (BSA), reducing agent (e.g., NaBH₄).
-
Procedure (In-situ synthesis):
-
Prepare a solution of BSA in deionized water.
-
Add HAuCl₄ solution to the BSA solution with stirring.
-
A reducing agent, such as NaBH₄, is then added to the mixture to reduce the gold ions and form nanoparticles, which are simultaneously capped by the BSA present in the solution.
-
Characterization Protocols
1. UV-Vis Spectroscopy
-
Purpose: To determine the surface plasmon resonance (SPR) peak, which is characteristic of the size and shape of the gold nanoparticles.
-
Procedure:
-
Record the UV-Vis absorption spectrum of the synthesized AuNP colloid in a quartz cuvette from 400 to 700 nm.
-
The wavelength at which the maximum absorbance occurs (λmax) corresponds to the SPR peak.
-
2. Dynamic Light Scattering (DLS)
-
Purpose: To measure the hydrodynamic diameter and the polydispersity index (PDI) of the nanoparticles in solution.
-
Procedure:
-
Dilute a small aliquot of the AuNP solution in deionized water.
-
Place the diluted sample in a disposable cuvette and measure using a DLS instrument.
-
The instrument will provide the average hydrodynamic diameter and the PDI, which indicates the broadness of the size distribution.
-
3. Transmission Electron Microscopy (TEM)
-
Purpose: To visualize the morphology (shape and size) of the individual nanoparticles.
-
Procedure:
-
Place a drop of the diluted AuNP solution onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
Image the grid using a transmission electron microscope.
-
Analyze the images to determine the average core diameter and shape of the nanoparticles.
-
4. Zeta Potential Analysis
-
Purpose: To measure the surface charge of the nanoparticles, which is an indicator of their colloidal stability.
-
Procedure:
-
Dilute the AuNP solution in an appropriate buffer or deionized water.
-
Inject the sample into a specialized zeta potential cell.
-
The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.
-
Visualizing the Process and Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate the key workflows and relationships in the synthesis and characterization of capped nanoparticles.
Caption: Workflow of nanoparticle synthesis and characterization.
Caption: Influence of capping agents on nanoparticle properties and applications.
References
- 1. Citrate-Capped AuNP Fabrication, Characterization and Comparison with Commercially Produced Nanoparticles | MDPI [mdpi.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Comparative analysis of synthesis techniques for citrate-capped gold nanoparticles: insights into optimized wet-chemical approaches for controlled mor ... - Nanoscale (RSC Publishing) DOI:10.1039/D5NR02727F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyvinylpyrrolidone-mediated synthesis of ultra-stable gold nanoparticles in a nonaqueous choline chloride–urea deep eutectic solvent - RSC Applied Interfaces (RSC Publishing) [pubs.rsc.org]
- 8. solacolu.chim.upb.ro [solacolu.chim.upb.ro]
- 9. Polyvinylpyrrolidone-mediated synthesis of ultra-stable gold nanoparticles in a nonaqueous choline chloride–urea deep eutectic solvent - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D3LF00261F [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Gold nanoparticles coated with PVP as a novel colorimetric sensor for sensitive and selective determination of Atenolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of small-sized gold nanoparticles coated by bovine serum albumin (BSA) for cancer photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
The Rise of Ionic Liquids in Heavy Metal Remediation: A Comparative Analysis
The escalating issue of heavy metal contamination in aqueous environments has driven researchers to explore innovative and efficient extraction technologies. Among the most promising are ionic liquids (ILs), a class of salts with melting points below 100°C.[1] Their negligible vapor pressure, high thermal stability, and tunable solvent properties make them a compelling green alternative to volatile organic compounds traditionally used in liquid-liquid extraction.[2][3][4] This guide provides a comparative overview of different ionic liquids for heavy metal extraction, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Conventional vs. Task-Specific Ionic Liquids: A Leap in Efficiency
Conventional ionic liquids, while effective, sometimes exhibit limited efficiency in metal extraction.[5] To overcome this, "task-specific ionic liquids" (TSILs) have been developed.[6] These are ILs where a specific functional group with a strong affinity for a target metal ion is incorporated into the cation or anion, significantly enhancing extraction selectivity and efficiency.[5][6]
For instance, a study comparing a conventional imidazolium-based IL, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]), with a TSIL for the extraction of Pb(II) and Ni(II) demonstrated the superior performance of the latter. While [BMIM][PF6] achieved around 80% extraction for Pb(II) at pH 6, the extraction efficiency for Ni(II) was close to 100% at a pH greater than 4.0 when using a functionalized IL.[4]
Performance Comparison of Ionic Liquids for Heavy Metal Extraction
The choice of ionic liquid is critical for achieving high extraction efficiency and selectivity for specific heavy metals. The cation and anion composition of the IL dictates its physicochemical properties and its interaction with the target metal ions. The following tables summarize the performance of various ionic liquids in the extraction of common heavy metals.
| Ionic Liquid Cation Type | Target Heavy Metal | Extraction Efficiency (%) | Key Experimental Conditions | Reference |
| Imidazolium (B1220033) | Pb(II) | ~80% | pH 6.0 | [4] |
| Imidazolium | Ni(II) | ~100% | pH > 4.0 | [4] |
| Imidazolium | Zn(II), Cd(II) | - | Selective separation from Fe(III) and Cu(II) | [2] |
| Phosphonium | Au(III) | >98% | Thiosulfate medium, diluted in toluene | [4] |
| Phosphonium | Cu(II), Cd(II), Zn(II) | >90% | Undiluted, with thiosalicylate derivatives | [2] |
| Betaine Derivative | Cu(II), Ni(II), Cd(II), Pb(II) | High | Room temperature, with chlorosalicylate anions | [5][7] |
| Betaine Derivative | Cu(II), Ni(II), Co(II), Cd(II) | High | Room temperature, with dicyanamide (B8802431) anions | [5][7] |
| Betaine Derivative | Cd(II) | Selective | Room temperature, with saccharinate anions | [5][7] |
| Task-Specific Ionic Liquid (TSIL) | Target Heavy Metal | Extraction Efficiency (%) | Key Experimental Conditions | Reference |
| [DOIM][OHB] (Salicylate functionalized imidazolium) | Fe(II/III), Co(II) | Highly Selective | Room temperature, biphasic water-IL system | [8] |
| Trioctylmethylammonium thiosalicylate (TOMATS) | Not specified | High Performance | - | [6] |
| [P66614][PTB] (Phosphonium-based) | Cu(II) | High | pH 7, 0.1M CaCl2 | [9] |
| [P66614][BTB] (Phosphonium-based) | Cd(II), Zn(II) | High | pH 7, 0.1M CaCl2 | [9] |
Experimental Protocols
A generalized experimental protocol for the liquid-liquid extraction of heavy metals using ionic liquids is provided below. It is crucial to note that specific parameters such as pH, temperature, contact time, and the ionic liquid-to-aqueous phase ratio should be optimized for each specific metal and ionic liquid system.
Materials and Reagents:
-
Ionic Liquid (e.g., [BMIM][PF6], Cyphos IL 101)
-
Aqueous solution containing the target heavy metal ion(s) of known concentration
-
Acid and/or base for pH adjustment (e.g., HCl, NaOH)
-
Buffer solutions
-
Organic solvent for dilution (if necessary, e.g., toluene)
-
Stripping agent for back-extraction (e.g., EDTA solution, NaCl solution)[4][5]
-
Deionized water
Equipment:
-
pH meter
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) spectrometer for metal ion concentration analysis
Procedure:
-
Preparation of Aqueous Phase: Prepare a standard aqueous solution of the heavy metal salt (e.g., nitrate (B79036) or chloride salt) at a known concentration (e.g., 0.05 mol·L⁻¹).[5] Adjust the pH of the solution to the desired value using an acid or base.
-
Liquid-Liquid Extraction:
-
In a centrifuge tube, mix a specific volume of the aqueous metal solution with a measured amount of the ionic liquid (or the IL diluted in an organic solvent). A typical phase ratio is 1:1 by volume or a specific mass of IL to a volume of aqueous phase (e.g., 0.5 g IL to 2 mL aqueous solution).[7]
-
Agitate the mixture vigorously using a mechanical shaker or vortex mixer for a predetermined contact time (e.g., 30 minutes to 24 hours) to ensure thorough mixing and facilitate mass transfer of the metal ions into the IL phase.[9][10]
-
Separate the two phases by centrifugation for a sufficient time to achieve a clear interface (e.g., 10 minutes at 4000 rpm).[10]
-
-
Analysis:
-
Carefully separate the aqueous phase from the IL phase.
-
Determine the final concentration of the heavy metal ion in the aqueous phase using AAS or ICP.
-
Calculate the extraction efficiency (%E) using the following equation: %E = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial concentration of the metal ion in the aqueous phase and Cₑ is the equilibrium concentration after extraction.[5]
-
-
Back-Extraction (Stripping) and IL Regeneration (Optional):
-
To recover the extracted metal and regenerate the ionic liquid, mix the metal-loaded IL phase with a suitable stripping agent (e.g., 0.1 mol·L⁻¹ aqueous EDTA solution).[5]
-
Agitate the mixture and separate the phases as described in step 2.
-
Analyze the metal concentration in the aqueous stripping solution to determine the stripping efficiency.
-
The regenerated ionic liquid can be washed and reused for subsequent extraction cycles.[5][7]
-
Mechanisms and Influencing Factors
The extraction of heavy metal ions by ionic liquids primarily occurs through two main mechanisms: ion exchange and neutral extraction (ion-pairing).[4][5][8] The efficiency of this process is influenced by several factors, which are illustrated in the diagrams below.
Conclusion
Ionic liquids, particularly task-specific ionic liquids, present a highly effective and environmentally friendlier approach to heavy metal extraction from aqueous solutions. Their tunable nature allows for the design of specific ILs with high selectivity and efficiency for target metals. By optimizing key experimental parameters such as pH, contact time, and phase ratio, researchers can achieve excellent extraction and recovery rates. The ability to regenerate and reuse these solvents further enhances their appeal for sustainable industrial applications. Future research will likely focus on the development of even more efficient and cost-effective ionic liquids and their integration into large-scale industrial processes for wastewater treatment and resource recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Task-Specific Ionic Liquids [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective extraction of heavy metals (Fe, Co, Ni) from their aqueous mixtures by Task-Specific salicylate functionalized imidazolium based ionic liquid [agris.fao.org]
- 9. Novel thiosalicylate-based ionic liquids for heavy metal extractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Thermal Gravimetric Analysis of Tetraoctylammonium Salts
A Guide for Researchers in Drug Development and Material Science
The thermal stability of tetraoctylammonium (TOA) salts is a critical parameter for their application in various fields, including as phase-transfer catalysts, electrolytes, and in the formulation of pharmaceuticals. Understanding their decomposition behavior under thermal stress is essential for defining their operational limits and ensuring the safety and reproducibility of processes. This guide provides a comparative overview of the thermal gravimetric analysis (TGA) of selected tetraoctylammonium salts. Due to the limited availability of direct comparative studies in publicly accessible literature, this guide presents the available data and provides a standardized experimental protocol for TGA to facilitate future comparative analyses.
Quantitative Data Summary
| Tetraoctylammonium Salt | Anion | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Key Observations |
| Tetraoctylammonium Bromide (TOAB) | Br⁻ | ~285 | Not Specified | Decomposes at a relatively high temperature. |
| Tetraoctylammonium Chloride (TOAC) | Cl⁻ | Data Not Available | Data Not Available | Expected to have a different thermal profile compared to TOAB due to the difference in halide anion. |
| Tetraoctylammonium Acetate | CH₃COO⁻ | Data Not Available | Data Not Available | The organic anion may lead to a more complex decomposition pathway compared to halide salts. |
| Tetraoctylammonium Hydroxide (B78521) | OH⁻ | Data Not Available | Data Not Available | As a strong base, its thermal stability is of significant interest, but data is lacking. |
Experimental Protocol: Thermogravimetric Analysis (TGA)
To ensure the generation of comparable and reproducible data for the thermal stability of tetraoctylammonium salts, the following detailed experimental protocol, adapted from studies on similar quaternary ammonium (B1175870) salts, is recommended.[1][2]
1. Instrument:
-
A calibrated thermogravimetric analyzer is required.
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the tetraoctylammonium salt sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).
-
Ensure the sample is evenly distributed at the bottom of the crucible.
-
Due to the hygroscopic nature of some quaternary ammonium salts, it is recommended to handle the samples in a low-humidity environment (e.g., a glove box) and to dry the samples under vacuum prior to analysis to remove any adsorbed water.
3. TGA Instrument Parameters:
-
Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Record the sample weight as a function of temperature and time.
4. Data Analysis:
-
The TGA curve is plotted as the percentage of initial mass remaining on the y-axis versus the temperature on the x-axis.
-
The onset decomposition temperature (T_onset) is determined as the temperature at which a significant weight loss begins. This can be calculated using the tangent method on the TGA curve.
-
The peak decomposition temperature (T_peak) is determined from the derivative of the TGA curve (DTG curve), which corresponds to the point of the maximum rate of weight loss.
-
The percentage of weight loss at different temperature intervals should be recorded to understand the decomposition stages.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following logical workflow diagram is presented.
Caption: Workflow for the TGA of tetraoctylammonium salts.
Logical Relationship of Thermal Stability Factors
The thermal stability of tetraoctylammonium salts is not solely dependent on the cation but is a result of the interplay between the cation, the anion, and the overall molecular structure.
Caption: Key factors influencing the thermal stability.
References
Validating Phase Transfer Catalysis: A Comparative Guide to Reaction Mechanisms and Performance
For Researchers, Scientists, and Drug Development Professionals
Phase Transfer Catalysis (PTC) has emerged as a powerful methodology in organic synthesis, offering significant advantages in reaction rates, yields, and process safety. This guide provides an objective comparison of PTC-mediated reactions with alternative methods, supported by experimental data, to validate the underlying mechanism of this catalytic approach. By presenting detailed experimental protocols and clear data visualizations, we aim to equip researchers with the necessary tools to evaluate and implement PTC in their synthetic endeavors.
Unveiling the Mechanism: How Phase Transfer Catalysis Works
At its core, phase transfer catalysis facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, acts as a "ferry," transporting a reactive anion from the aqueous phase into the organic phase where the substrate resides.[2] This transfer overcomes the phase barrier, allowing the reaction to proceed at a significantly enhanced rate.[3] The general mechanism, known as the Starks' extraction mechanism, involves the formation of a lipophilic ion pair between the catalyst cation and the reactant anion, which is then soluble in the organic phase.[1][4]
This guide will explore the validation of this mechanism through two distinct and widely applicable reaction types: nucleophilic substitution and oxidation.
Case Study 1: Nucleophilic Substitution - The Cyanation of 1-Chlorooctane (B87089)
A classic example demonstrating the power of PTC is the nucleophilic substitution of 1-chlorooctane with sodium cyanide.[5] In the absence of a catalyst, this reaction is notoriously slow, with negligible product formation even after prolonged heating.[6] This is due to the insolubility of the cyanide nucleophile (from aqueous NaCN) in the organic phase containing 1-chlorooctane. The introduction of a phase transfer catalyst dramatically alters the reaction landscape.
Comparative Performance Data
| Method | Catalyst | Solvent System | Temperature (°C) | Reaction Time | Yield of 1-Cyanooctane (%) |
| Without PTC | None | 1-Chlorooctane / Aqueous NaCN | 105 | Several days/weeks | ~0[6][7] |
| With PTC | Tetrabutylammonium (B224687) Bromide (TBAB) | Toluene (B28343) / Aqueous NaCN | 80 | 2 hours | 95[5] |
| With PTC | Hexadecyltributylphosphonium Bromide | Decane / Aqueous NaCN | 105 | 1.8 hours | 99 |
Experimental Protocols
Method 1: Reaction without Phase Transfer Catalyst (Control)
-
Objective: To demonstrate the immiscibility barrier and lack of reaction without a PTC.
-
Procedure: A mixture of 1-chlorooctane (1.0 eq) and an aqueous solution of sodium cyanide (1.2 eq) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The biphasic mixture is heated to 105 °C with vigorous stirring. The reaction is monitored periodically by gas chromatography (GC) over several days.
-
Expected Outcome: No significant formation of 1-cyanooctane is observed. The starting materials remain largely unreacted.[6]
Method 2: Reaction with Phase Transfer Catalyst (Tetrabutylammonium Bromide)
-
Objective: To validate the efficacy of PTC in facilitating the nucleophilic substitution.
-
Procedure: To a stirred solution of 1-chlorooctane (1.0 eq) in toluene, an aqueous solution of sodium cyanide (1.2 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq) are added. The mixture is heated to 80 °C and stirred vigorously. The reaction progress is monitored by TLC or GC. Upon completion, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 1-cyanooctane.
-
Expected Outcome: A high yield (typically >95%) of 1-cyanooctane is obtained within a few hours.[5]
Visualizing the PTC Mechanism in Nucleophilic Substitution
Caption: PTC mechanism for the cyanation of 1-chlorooctane.
Case Study 2: Oxidation of Benzyl (B1604629) Alcohol
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. While various methods exist, many rely on stoichiometric amounts of hazardous and expensive reagents. Phase transfer catalysis offers a greener and more efficient alternative, enabling the use of common oxidizing agents like potassium permanganate (B83412) in a biphasic system.
Comparative Performance Data
| Method | Catalyst | Oxidant | Solvent System | Temperature (°C) | Reaction Time | Yield of Benzaldehyde (B42025) (%) |
| Without PTC | None | KMnO₄ | Toluene / Aqueous KMnO₄ | 30 | 3 hours | Negligible[8] |
| With PTC | Tetrabutylammonium Bromide (TBAB) | KMnO₄ | Toluene / Aqueous KMnO₄ | 30 | 30 minutes | >90[9] |
| Alternative Method | Pt@CHs (Platinum Nanoparticles on Carbon Hybrids) | O₂ | Toluene | 80 | 3 hours | 99[10] |
Experimental Protocols
Method 1: Oxidation without Phase Transfer Catalyst (Control)
-
Objective: To demonstrate the low reactivity of potassium permanganate in a biphasic system without a PTC.
-
Procedure: A solution of benzyl alcohol (1.0 eq) in toluene is added to a flask containing an aqueous solution of potassium permanganate (1.5 eq). The mixture is stirred vigorously at 30 °C for 3 hours. The reaction is monitored by TLC or GC.
-
Expected Outcome: Minimal to no conversion of benzyl alcohol to benzaldehyde is observed. The purple color of the permanganate in the aqueous phase persists.[8]
Method 2: Oxidation with Phase Transfer Catalyst (Tetrabutylammonium Bromide)
-
Objective: To validate the effectiveness of PTC in the oxidation of benzyl alcohol.
-
Procedure: Benzyl alcohol (0.1 mol) is dissolved in 50 mL of toluene containing tetrabutylammonium bromide (0.01 mol). To this, 50 mL of an aqueous solution of potassium permanganate (0.5 mol) is added.[9] The mixture is stirred vigorously at 30 °C for 30 minutes.[9] The reaction is monitored by the disappearance of the purple permanganate color in the organic phase. After the reaction is complete, the manganese dioxide byproduct is filtered off, and the organic layer is washed, dried, and concentrated to give benzaldehyde.
-
Expected Outcome: A high yield (>90%) of benzaldehyde is obtained in a short reaction time.[9]
Method 3: Alternative Catalytic Method (Platinum Nanoparticles)
-
Objective: To compare the performance of PTC with a modern heterogeneous catalytic system.
-
Procedure: In a reaction vessel, Pt@CHs catalyst (2 mg, 0.07 mol%) and benzyl alcohol (1 mmol) are suspended in 3 mL of toluene.[10] The mixture is stirred at 80 °C under an oxygen atmosphere (1 atm) for 3 hours.[10] The catalyst is then removed by filtration, and the filtrate is analyzed by GC to determine the yield of benzaldehyde.
-
Expected Outcome: A very high yield (99%) of benzaldehyde is achieved.[10]
Visualizing the PTC Mechanism in Oxidation
References
- 1. phasetransfer.com [phasetransfer.com]
- 2. ijirset.com [ijirset.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 6. researchgate.net [researchgate.net]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Electrochemical Validation of Modified Electrode Surfaces
In the realms of analytical chemistry, materials science, and drug development, the ability to precisely engineer and validate electrode surfaces is paramount. The modification of an electrode surface can dramatically enhance its sensitivity, selectivity, and overall performance in a variety of electrochemical applications, from biosensors to catalysts. However, the success of these modifications hinges on rigorous validation to confirm the desired changes in surface properties. This guide provides a comparative overview of key electrochemical techniques used for this purpose, with a focus on Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), supplemented with experimental data and detailed protocols.
Comparing the Workhorses: CV and EIS
Cyclic Voltammetry and Electrochemical Impedance Spectroscopy are two of the most powerful and commonly employed techniques for characterizing modified electrode surfaces.[1][2][3] They provide complementary information about the electrochemical behavior of the electrode-electrolyte interface.
Cyclic Voltammetry (CV) is a potentiodynamic technique where the potential of a working electrode is swept linearly in a cyclic manner while the resulting current is measured.[4] It provides qualitative and quantitative information about the redox processes occurring at the electrode surface, including the presence of adsorbed species, the kinetics of electron transfer, and the reversibility of reactions.[4][5][6]
Electrochemical Impedance Spectroscopy (EIS) , on the other hand, is a frequency-domain technique that measures the impedance of an electrochemical system over a range of frequencies.[7][8][9] By applying a small amplitude AC potential, EIS can probe the interfacial properties of the electrode, such as charge transfer resistance, double-layer capacitance, and diffusion processes, without significantly disturbing the system.[7][10]
The choice between CV and EIS, or more often their synergistic use, depends on the specific information required. CV is excellent for initial characterization and for studying the thermodynamics and kinetics of redox reactions, while EIS provides a more detailed picture of the various resistive and capacitive elements at the electrode-electrolyte interface.
Quantitative Comparison of Validation Techniques
Table 1: Comparison of Key Parameters from Cyclic Voltammetry (CV)
| Electrode Type | Redox Probe | Peak-to-Peak Separation (ΔEp) (mV) | Anodic Peak Current (Ipa) (µA) | Interpretation |
| Bare Gold Electrode | [Fe(CN)₆]³⁻/⁴⁻ | 150 | 25 | Slower electron transfer kinetics, smaller electroactive surface area. |
| Gold Electrode Modified with Electropolymerized Polyaniline | [Fe(CN)₆]³⁻/⁴⁻ | 75 | 60 | Enhanced electron transfer kinetics and increased electroactive surface area due to the conductive polymer film. |
| Bare Glassy Carbon Electrode | Dopamine (B1211576) | 200 | 15 | Poor electrocatalytic activity towards dopamine oxidation. |
| Glassy Carbon Electrode Modified with Gold Nanoparticles | Dopamine | 80 | 45 | Significant improvement in electrocatalytic activity and increased surface area provided by the gold nanoparticles. |
Table 2: Comparison of Key Parameters from Electrochemical Impedance Spectroscopy (EIS)
| Electrode Type | Redox Probe | Charge Transfer Resistance (Rct) (Ω) | Double Layer Capacitance (Cdl) (µF) | Interpretation |
| Bare Platinum Electrode | [Fe(CN)₆]³⁻/⁴⁻ | 2500 | 10 | High resistance to charge transfer at the electrode-electrolyte interface. |
| Platinum Electrode Modified with a Self-Assembled Monolayer (SAM) of Thiol | [Fe(CN)₆]³⁻/⁴⁻ | 15000 | 5 | The insulating SAM blocks the access of the redox probe to the electrode surface, significantly increasing Rct. |
| Bare Indium Tin Oxide (ITO) Electrode | [Ru(NH₃)₆]²⁺/³⁺ | 800 | 20 | Moderate charge transfer kinetics. |
| ITO Electrode Modified with Reduced Graphene Oxide (rGO) | [Ru(NH₃)₆]²⁺/³⁺ | 150 | 50 | The highly conductive rGO layer facilitates faster electron transfer, leading to a much lower Rct. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable data. Below are step-by-step methodologies for performing CV and EIS for the validation of a modified electrode surface.
Protocol 1: Cyclic Voltammetry (CV) Characterization
Objective: To assess the changes in electron transfer kinetics and electroactive surface area after modifying a gold electrode with an electropolymerized film of polyaniline.
Materials:
-
Potentiostat with CV capabilities
-
Three-electrode cell (working electrode: gold disc, reference electrode: Ag/AgCl, counter electrode: platinum wire)
-
Electrolyte solution: 0.1 M KCl containing 5 mM K₃[Fe(CN)₆] and 5 mM K₄[Fe(CN)₆]
-
Monomer solution: 0.1 M aniline (B41778) in 0.5 M H₂SO₄
-
Polishing materials (alumina slurry, polishing pads)
-
Ultrapure water
Procedure:
-
Electrode Preparation:
-
Polish the bare gold working electrode with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each.
-
Rinse the electrode thoroughly with ultrapure water and sonicate in ultrapure water for 2 minutes to remove any polishing residues.
-
Dry the electrode under a gentle stream of nitrogen.
-
-
CV of Bare Electrode:
-
Assemble the three-electrode cell with the polished bare gold electrode as the working electrode.
-
Add the electrolyte solution to the cell.
-
Connect the electrodes to the potentiostat.
-
Perform CV by scanning the potential from -0.2 V to +0.6 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 3 cycles.[11]
-
Record the final voltammogram.
-
-
Electrode Modification:
-
Rinse the bare gold electrode with ultrapure water.
-
Place the electrode in the monomer solution.
-
Electropolymerize polyaniline onto the electrode surface by cycling the potential between -0.2 V and +1.0 V for 10 cycles at a scan rate of 50 mV/s.
-
Rinse the modified electrode gently with ultrapure water to remove any non-adherent polymer.
-
-
CV of Modified Electrode:
-
Reassemble the three-electrode cell with the polyaniline-modified gold electrode.
-
Add the same electrolyte solution as in step 2.
-
Perform CV using the same parameters as for the bare electrode (-0.2 V to +0.6 V at 50 mV/s for 3 cycles).
-
Record the final voltammogram.
-
-
Data Analysis:
-
From the voltammograms of the bare and modified electrodes, determine the peak-to-peak separation (ΔEp) and the anodic peak current (Ipa).
-
Compare the values to assess the impact of the modification. A smaller ΔEp and a larger Ipa for the modified electrode indicate improved electron transfer kinetics and a higher effective surface area.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) Characterization
Objective: To evaluate the change in charge transfer resistance at an Indium Tin Oxide (ITO) electrode surface after modification with reduced graphene oxide (rGO).
Materials:
-
Potentiostat with EIS capabilities (including a frequency response analyzer)
-
Three-electrode cell (working electrode: ITO-coated glass, reference electrode: Ag/AgCl, counter electrode: platinum wire)
-
Electrolyte solution: 0.1 M KCl containing 5 mM [Ru(NH₃)₆]Cl₃
-
Graphene oxide (GO) dispersion
-
Reducing agent (e.g., hydrazine (B178648) or ascorbic acid)
-
Ultrapure water
Procedure:
-
Electrode Preparation:
-
Clean the ITO electrode by sonicating sequentially in acetone, isopropanol, and ultrapure water for 10 minutes each.
-
Dry the electrode with a stream of nitrogen.
-
-
EIS of Bare Electrode:
-
Assemble the three-electrode cell with the clean, bare ITO electrode.
-
Add the electrolyte solution.
-
Connect the electrodes to the potentiostat.
-
Set the DC potential to the formal potential of the [Ru(NH₃)₆]²⁺/³⁺ couple (determined from a prior CV scan).
-
Apply an AC potential with an amplitude of 10 mV over a frequency range of 100 kHz to 0.1 Hz.[12]
-
Record the impedance data.
-
-
Electrode Modification:
-
Drop-cast a small volume of the GO dispersion onto the surface of the ITO electrode and allow it to dry.
-
Chemically reduce the GO to rGO by exposing the electrode to the vapor of the reducing agent or by drop-casting the reducing agent solution.
-
Rinse the rGO-modified electrode gently with ultrapure water and dry.
-
-
EIS of Modified Electrode:
-
Reassemble the three-electrode cell with the rGO-modified ITO electrode.
-
Add the same electrolyte solution.
-
Perform EIS using the same parameters as for the bare electrode.
-
Record the impedance data.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).
-
Fit the data to an appropriate equivalent circuit model (e.g., a Randles circuit) to determine the charge transfer resistance (Rct).
-
A smaller Rct for the rGO-modified electrode indicates a more facile electron transfer process.
-
Visualizing the Workflow
Understanding the logical flow of experiments and the relationships between different stages of electrode modification and validation is crucial. The following diagrams, generated using the DOT language, illustrate these workflows.
Caption: Workflow for electrode modification and validation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 5. "Probing the Surface Structure of Ferrocene Modified Electrodes using C" by Rebekah S. Stanley [scholarsarchive.byu.edu]
- 6. Methods | Bioénergétique et Ingénierie des Protéines (BIP) [bip.cnrs.fr]
- 7. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nanoscience.com [nanoscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Voltage Biasing, Cyclic Voltammetry, & Electrical Impedance Spectroscopy for Neural Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
Phosphonium vs. Ammonium Phase Transfer Catalysts: A Comprehensive Performance Comparison
For Researchers, Scientists, and Drug Development Professionals
Phase transfer catalysis (PTC) is a powerful synthetic tool that facilitates reactions between reactants located in immiscible phases, thereby enhancing reaction rates and yields. The choice of a suitable phase transfer catalyst is critical to the success of these reactions. Among the most common choices are quaternary ammonium (B1175870) and phosphonium (B103445) salts. This guide provides an objective, data-driven comparison of the performance of phosphonium and ammonium-based phase transfer catalysts to aid in catalyst selection for your specific research and development needs.
At a Glance: Key Performance Differences
| Feature | Phosphonium Catalysts | Ammonium Catalysts |
| Thermal Stability | Generally high; not susceptible to Hofmann elimination. | Lower; prone to Hofmann elimination in the presence of base and heat. |
| Chemical Stability | More stable, particularly in strongly basic media. | Can degrade under strongly basic conditions. |
| Catalytic Activity | Often show higher activity and yields in specific reactions. | Effective in a wide range of reactions. |
| Lipophilicity | Generally higher due to the larger phosphorus atom, enhancing solubility in organic phases. | Varies with the alkyl chain length. |
| Cost | Can be more expensive than common ammonium salts. | Generally less expensive and widely available. |
Quantitative Performance Data
The following tables summarize the performance of phosphonium and ammonium-based phase transfer catalysts in various organic transformations.
Table 1: Nucleophilic Substitution - Alkylation of Sodium Benzoate (B1203000)
This reaction demonstrates the synthesis of butyl benzoate from sodium benzoate and butyl bromide.
| Catalyst | Catalyst Type | Yield (%) |
| Tetra Phenyl Phosphonium Bromide (TPPB) | Phosphonium Salt | 98 |
| Tri Capryryl methyl Ammonium Chloride (Aliquat 336) | Ammonium Salt | 92 |
| Tetra Butyl Ammonium Bromide (TBAB) | Ammonium Salt | 91 |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene (B28343)/water solvent system, 60°C, 60 minutes, 500 rpm agitation.
Table 2: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester
This reaction is a key step in the synthesis of non-natural amino acids, where high enantioselectivity is crucial. While direct comparative studies under identical conditions are limited, individual studies highlight the high efficiency of both catalyst types.
| Catalyst Type | Chiral Catalyst Example | Enantiomeric Excess (ee, %) |
| Chiral Ammonium Salt | Cinchona alkaloid-derived catalyst | up to 91 |
| Chiral Phosphonium Salt | Binaphthyl-derived phosphonium salt | up to 99 |
Table 3: Metal Extraction - Leaching of Molybdenum and Vanadium
This example from hydrometallurgy showcases the efficiency of bifunctional ionic liquids in metal recovery from spent hydrodesulfurization catalysts.
| Catalyst System | Metal | Recovery Rate (%) |
| Phosphonium-based (Cyp-IL) | Molybdenum (Mo) | 91 |
| Phosphonium-based (Cyp-IL) | Vanadium (V) | 82.5 |
| Ammonium-based (Ali-IL) | Molybdenum (Mo) | 85 |
| Ammonium-based (Ali-IL) | Vanadium (V) | 72 |
Experimental Protocols
General Procedure for the Alkylation of Sodium Benzoate
Objective: To compare the catalytic efficiency of a phosphonium salt and an ammonium salt in the synthesis of butyl benzoate.
Materials:
-
Sodium benzoate
-
Butyl bromide
-
Toluene
-
Water
-
Phase Transfer Catalyst (e.g., Tetra Phenyl Phosphonium Bromide or Aliquat 336)
Procedure:
-
A mixture of sodium benzoate (0.02 mol) and butyl bromide (0.02 mol) is prepared in a two-phase solvent system consisting of 100 ml of toluene and 100 ml of water.
-
The selected phase transfer catalyst (0.001 mol) is added to the reaction mixture.
-
The mixture is heated to 60°C and stirred at a constant speed of 500 rpm.
-
The reaction is monitored for 90 minutes. The progress can be followed by titrimetric analysis of the consumption of sodium benzoate.
-
Upon completion, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the product.
General Procedure for Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester
Objective: To evaluate the enantioselectivity of chiral phosphonium and ammonium salt catalysts in the synthesis of non-natural amino acids.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Chiral phase-transfer catalyst (phosphonium or ammonium salt)
-
Toluene
-
Aqueous solution of a base (e.g., 50% KOH)
Procedure:
-
To a solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the chiral phase-transfer catalyst (1-5 mol%) in toluene at a specified temperature (e.g., 0 °C), add the aqueous base.
-
Add the alkyl halide (1.2 equiv) dropwise to the mixture.
-
Stir the reaction vigorously until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing the Core Concepts
Logical Workflow for Catalyst Comparison
Caption: A logical workflow for the systematic comparison of phase transfer catalysts.
Catalyst Degradation Pathways
A Comparative Guide to Industrial Phase Transfer Catalysts: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Phase transfer catalysis (PTC) has emerged as an indispensable tool in the chemical industry, particularly in the pharmaceutical and agrochemical sectors. By facilitating reactions between reactants in immiscible phases, PTC offers numerous advantages, including milder reaction conditions, increased reaction rates, higher yields, and greater selectivity.[1][2] This guide provides an objective comparison of the most commonly used phase transfer catalysts, focusing on their performance, cost-effectiveness, and practical application in industrial settings.
Overview of Common Industrial Phase Transfer Catalysts
The selection of an appropriate phase transfer catalyst is critical to the success of an industrial process. The most prevalent classes of PTCs include quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, crown ethers, and cryptands.
-
Quaternary Ammonium Salts ('Quats'): These are often the first choice for many industrial applications due to their relatively low cost and broad applicability.[2] Tetrabutylammonium bromide (TBAB) is a widely used example.[3][4]
-
Phosphonium Salts: These salts are generally more thermally and chemically stable than their ammonium counterparts.[5][6] This enhanced stability makes them suitable for reactions requiring higher temperatures or prolonged reaction times.[6]
-
Crown Ethers: These macrocyclic polyethers exhibit high selectivity for specific metal cations.[7][8] Their ability to encapsulate cations allows for the generation of "naked" anions with enhanced nucleophilicity. However, their high cost is a significant drawback for large-scale industrial use.[9]
-
Cryptands: These bicyclic or polycyclic multidentate ligands form even more stable and selective inclusion complexes with cations compared to crown ethers.[7] While highly effective, their industrial application is severely limited by their very high cost.
Performance Comparison of Phase Transfer Catalysts
The efficiency of a phase transfer catalyst is evaluated based on several key performance indicators, including reaction yield, selectivity, reaction time, turnover number (TON), and turnover frequency (TOF).
Table 1: Performance Comparison of Industrial Phase Transfer Catalysts
| Catalyst Type | Typical Reaction Yield | Selectivity | Reaction Time | Thermal Stability | Chemical Stability |
| Quaternary Ammonium Salts | Good to Excellent | Good | Moderate to Fast | Moderate | Susceptible to Hofmann elimination in strong bases[5][6] |
| Phosphonium Salts | Good to Excellent | Good to Excellent | Moderate to Fast | High[5][6] | High, not prone to Hofmann elimination[5][6] |
| Crown Ethers | Excellent | Excellent | Fast | High | Good |
| Cryptands | Excellent | Excellent | Very Fast | High | High |
Data compiled from multiple sources. Specific values are highly dependent on the reaction conditions.
In a comparative study for the alkylation of sodium benzoate (B1203000) with butyl bromide, a phosphonium-based catalyst, Tetra Phenyl Phosphonium Bromide (TPPB), achieved a 98% yield, while the ammonium salts Tri Capryryl methyl Ammonium Chloride (Aliquat 336) and Tetra Butyl Ammonium Bromide (TBAB) resulted in 92% and 91% yields, respectively, under the same conditions.[6]
Cost-Benefit Analysis
The economic viability of an industrial process is a primary concern. The choice of a phase transfer catalyst significantly impacts the overall cost of production.
Table 2: Cost-Benefit Analysis of Industrial Phase Transfer Catalysts
| Catalyst Type | Industrial Price (approx. per kg) | Turnover Number (TON) | Turnover Frequency (TOF) | Recyclability | Key Economic Advantage | Key Economic Disadvantage |
| Quaternary Ammonium Salts | ₹225 - ₹390 (TBAB)[3][4] | Moderate | Moderate | Possible, but can be challenging | Low initial cost | Potential for degradation, leading to lower efficiency over time |
| Phosphonium Salts | ₹14,000 (Tetrabutylphosphonium Bromide)[10] | High | High | Good, more stable for multiple cycles | High stability leads to longer catalyst lifetime and higher overall productivity | Higher initial cost compared to ammonium salts[6] |
| Crown Ethers | ₹6,500 - ₹9,000 (18-Crown-6)[11] | Very High | Very High | Possible, but cost of loss is high | Exceptional performance and selectivity | Prohibitively high cost for most bulk applications[9] |
| Cryptands | > ₹10,000 (highly variable) | Very High | Very High | Technically possible, but economically impractical | Unmatched performance in specific applications | Extremely high cost, limiting use to niche, high-value applications |
Prices are indicative and subject to market fluctuations. TON and TOF values are highly reaction-specific and require experimental determination.
The higher initial cost of phosphonium salts can be offset by their longer lifespan and higher efficiency, leading to lower overall production costs in the long run, especially for demanding industrial processes.[6] For many applications, the cost-effectiveness of quaternary ammonium salts makes them the preferred choice.[2] Crown ethers and cryptands are typically reserved for specialized applications where their unique properties justify the high expense.[9]
Experimental Protocols
To facilitate the objective comparison of different phase transfer catalysts, a standardized experimental protocol is crucial. The following is a general methodology for evaluating catalyst performance in a typical nucleophilic substitution reaction, such as the Williamson ether synthesis.
Objective: To compare the catalytic efficiency of different phase transfer catalysts in the synthesis of an ether from a phenol (B47542) and an alkyl halide.
Materials:
-
Phenol derivative (e.g., 4-nitrophenol)
-
Alkyl halide (e.g., 1-bromobutane)
-
Aqueous solution of a base (e.g., 50% NaOH)
-
Organic solvent (e.g., toluene)
-
Phase transfer catalyst (e.g., TBAB, Tetrabutylphosphonium bromide, 18-Crown-6)
-
Internal standard for GC analysis (e.g., decane)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer.
-
Charge the flask with the phenol derivative, organic solvent, and the internal standard.
-
Add the aqueous base solution to the flask.
-
Add the phase transfer catalyst to the reaction mixture (typically 1-5 mol% with respect to the limiting reagent).
-
Heat the mixture to the desired reaction temperature (e.g., 80°C) with vigorous stirring.
-
Add the alkyl halide to the reaction mixture.
-
Monitor the progress of the reaction by taking aliquots from the organic phase at regular intervals and analyzing them by Gas Chromatography (GC).
-
Calculate the yield of the ether product based on the GC analysis.
-
After the reaction is complete, cool the mixture, separate the organic and aqueous layers.
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to isolate the product.
Data to be collected:
-
Reaction yield at different time points.
-
Selectivity towards the desired ether product.
-
Reaction time to achieve a certain conversion (e.g., >99%).
-
Turnover Number (TON) = (moles of product) / (moles of catalyst).
-
Turnover Frequency (TOF) = TON / reaction time.
Visualizing the Process
To better understand the underlying mechanisms and decision-making processes, the following diagrams are provided.
Caption: General mechanism of phase transfer catalysis.
Caption: Workflow for selecting a phase transfer catalyst.
Conclusion and Future Outlook
The selection of a phase transfer catalyst is a multifaceted decision that requires a careful balance of performance, cost, and process conditions. While quaternary ammonium salts offer a cost-effective solution for many applications, the superior stability of phosphonium salts can provide long-term economic benefits in more demanding industrial processes. Crown ethers and cryptands, despite their exceptional performance, remain niche products due to their high cost.
The field of phase transfer catalysis is continually evolving, with ongoing research focused on the development of more efficient, stable, and recyclable catalysts. The principles of green chemistry are also driving innovation, with a growing emphasis on the use of catalysts that minimize waste and environmental impact.[1] As the demand for sustainable and economically viable chemical processes continues to grow, phase transfer catalysis is poised to play an increasingly important role in the future of the chemical industry.
References
- 1. datamintelligence.com [datamintelligence.com]
- 2. grandviewresearch.com [grandviewresearch.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. Tetrabutylammonium Bromide at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Crown Ethers and Cryptands | OpenOChem Learn [learn.openochem.org]
- 8. jetir.org [jetir.org]
- 9. mdpi.com [mdpi.com]
- 10. indiamart.com [indiamart.com]
- 11. m.indiamart.com [m.indiamart.com]
A Comparative Guide to HPLC Analysis of Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prevalent High-Performance Liquid Chromatography (HPLC) methods for the analysis of quaternary ammonium (B1175870) compounds (QACs). It is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical strategy for their specific needs, supported by experimental data from various studies.
Quaternary ammonium compounds, characterized by their cationic nature and diverse alkyl chain lengths, present unique challenges for chromatographic separation. Traditional reversed-phase chromatography often struggles with poor retention and peak shape for these polar and often non-chromophoric compounds. This guide explores three robust alternatives: Mixed-Mode Chromatography , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Ion-Pair Chromatography .
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method for QAC analysis is critical and depends on the specific analyte, the sample matrix, and the desired analytical outcome (e.g., quantification, impurity profiling). The following table summarizes the performance of mixed-mode, HILIC, and ion-pair chromatography for the analysis of representative QACs, such as Benzalkonium Chloride (BAC) and Didecyldimethylammonium Chloride (DDAC).
| Parameter | Mixed-Mode Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | Ion-Pair Chromatography |
| Principle | Combines two or more separation mechanisms, typically reversed-phase and ion-exchange, in a single column.[1] | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content.[2] | An ion-pairing reagent is added to the mobile phase to form a neutral ion-pair with the charged analyte, which is then retained by a reversed-phase column.[3][4] |
| Typical Analytes | Broad applicability for polar, non-polar, and charged compounds.[1] | Highly polar and hydrophilic compounds.[5] | Ionic and ionizable compounds. |
| Example Column | Acclaim™ Trinity™ Q1[6] | ZIC®-pHILIC[7] | Waters Spherisorb® CN[8] |
| Benzalkonium Chloride (C12) Retention Time (min) | ~8.5[6] | ~6.0[7] | ~10.0 |
| Didecyldimethylammonium Chloride (DDAC) Retention Time (min) | ~11.5[6] | ~7.5[7] | Not readily available |
| Resolution (Rs) for BAC Homologs | > 2.0[6] | > 1.5[7] | > 2.0[8] |
| Limit of Detection (LOD) | 0.002 - 0.42 ng/mL (with MS)[6] | 3.8 x 10⁻⁸ M (with biosensor)[7] | 2.5 µg/mL (with UV) |
| Limit of Quantitation (LOQ) | 0.006 - 1.40 ng/mL (with MS)[6] | 1.3 x 10⁻⁹ M (with biosensor)[7] | 5 µg/mL (with UV) |
| Linearity (R²) | > 0.99[9] | > 0.99[9] | > 0.999[8] |
| MS Compatibility | Excellent, as non-volatile ion-pairing reagents are avoided.[1] | Excellent, due to the use of volatile mobile phases.[10][11] | Can be problematic due to ion-pairing reagents suppressing the MS signal and contaminating the system. Volatile ion-pairing reagents are preferred.[12][13][14] |
Comparison of Common HPLC Detectors for QAC Analysis
The choice of detector is equally crucial, especially since many QACs lack a strong UV chromophore.
| Detector | Principle | Sensitivity | Linearity | MS Compatibility | Best For |
| UV-Visible (UV-Vis) | Measures the absorbance of light by the analyte.[15] | Moderate (ng-µg range), requires a chromophore.[16] | Good | Yes | QACs with aromatic rings (e.g., Benzalkonium Chloride).[8] |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes the eluent and measures the light scattered by the non-volatile analyte particles. | Good (ng range), independent of optical properties.[17] | Non-linear, often requires logarithmic transformation.[18] | Yes | Non-chromophoric QACs, universal detection. |
| Charged Aerosol Detector (CAD) | Nebulizes the eluent, charges the resulting analyte particles, and measures the charge. | High (low ng to pg range), provides a uniform response for non-volatile compounds.[19][20] | Good, wider linear range than ELSD.[21] | Yes | Broad range of non-volatile and semi-volatile QACs, especially for quantitative analysis without specific standards.[22] |
| Mass Spectrometry (MS) | Ionizes the analyte and separates ions based on their mass-to-charge ratio. | Very High (pg to fg range).[16] | Good | N/A | Structural elucidation, identification, and highly sensitive quantification of all types of QACs.[6][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Mixed-Mode Chromatography Protocol (for BAC and DDAC)
-
LC System: High-Performance Liquid Chromatography system.
-
Column: Mixed-mode column (e.g., Acclaim™ Trinity™ Q1).[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium formate).[9]
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: Mass Spectrometry (MS/MS).[6]
HILIC Protocol (for BAC and DDAC)
-
LC System: High-Performance Liquid Chromatography system.
-
Column: HILIC column (e.g., ZIC®-pHILIC).[7]
-
Mobile Phase: Isocratic mixture of acetonitrile and aqueous 50 mM ammonium formate (B1220265) (pH 3.2) (93:7 v/v).[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Detection: Mass Spectrometry (MS/MS).[7]
Ion-Pair Chromatography Protocol (for BAC)
-
LC System: High-Performance Liquid Chromatography system.
-
Column: Cyano (CN) column (e.g., Waters Spherisorb® CN, 4.6x150 mm, 5 µm).[8]
-
Mobile Phase: Isocratic mixture of acetonitrile and sodium acetate (B1210297) buffer (pH 5.05) (60:40 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: Room temperature.[8]
-
Detection: UV at 254 nm.[8]
Visualizing the HPLC Workflow
The following diagrams illustrate the logical flow of a typical HPLC analysis and the decision-making process for selecting a suitable method for QAC analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uhplcs.com [uhplcs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 14. welch-us.com [welch-us.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Comparing HPLC Detectors: Sensitivity and Range Analysis [eureka.patsnap.com]
- 17. reachseparations.com [reachseparations.com]
- 18. Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. lcms.cz [lcms.cz]
- 21. Episode 2: The Benefits of CAD Compared to Other Universal Detectors: ELSD and MALS - AnalyteGuru [thermofisher.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tetraoctylammonium Chloride
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. Tetraoctylammonium chloride, a quaternary ammonium (B1175870) salt, requires careful management due to its potential hazards. This guide provides essential safety information and a step-by-step procedure for its proper disposal, ensuring the protection of laboratory personnel and the environment.
Key Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE). The following table summarizes key quantitative and qualitative safety data.
| Parameter | Value/Information | Source |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH301: Toxic if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| Precautionary Statements | P261: Avoid breathing dustP264: Wash skin thoroughly after handlingP271: Use only outdoors or in a well-ventilated areaP273: Avoid release to the environmentP280: Wear protective gloves/eye protection/face protection | [1] |
| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), Eyeshields, Gloves | |
| In case of Exposure | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Skin: Wash with plenty of soap and water.[2] Inhalation: Move person into fresh air. | [2] |
| Storage | Store in a cool, dry, well-ventilated area in original, tightly sealed containers. Keep away from incompatible materials. | [3] |
Experimental Workflow for Safe Disposal
The proper disposal of this compound is a critical final step in its handling. The following workflow outlines the decision-making process and subsequent actions required for its safe disposal.
Detailed Disposal Protocol
The recommended procedure for disposing of this compound is to treat it as hazardous waste. It should not be disposed of down the drain or in regular trash.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. If there is a risk of generating dust, a dust mask (N95 or equivalent) should also be worn.
2. Waste Segregation and Containment:
-
Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.
-
Place the waste in a clearly labeled, sealed, and non-reactive container. The original container is often a good choice if it is in good condition.[2][3]
-
The label should clearly state "Hazardous Waste" and "this compound." Include hazard symbols for skin/eye irritant and aquatic toxicity.
3. Spill Management:
-
In the event of a spill, avoid generating dust.[3]
-
For dry spills, carefully sweep or scoop the material into a designated hazardous waste container.
-
For wet spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand or vermiculite) and place it in the waste container.
-
Clean the spill area thoroughly with water, but prevent the runoff from entering drains or waterways.[3]
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area away from incompatible materials.
5. Final Disposal:
-
The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[2][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2] Do not attempt to treat or neutralize the chemical in the lab without a thoroughly vetted and approved protocol, as this could lead to unforeseen hazardous reactions.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Safeguarding Your Research: A Guide to Handling Tetraoctylammonium Chloride
Essential safety protocols and logistical plans are critical for the secure and effective use of Tetraoctylammonium chloride in any research environment. This guide provides immediate, procedural steps for researchers, scientists, and drug development professionals to ensure safe handling, from initial preparation to final disposal.
This compound, a quaternary ammonium (B1175870) salt, is a versatile compound utilized in various applications, including as a phase transfer catalyst and in the synthesis of nanoparticles.[1] However, its hazardous properties necessitate careful handling to mitigate risks of skin and eye irritation, as well as respiratory issues.[2][3] Adherence to the following operational and safety guidelines is paramount for laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, especially in its solid, crystalline form, a comprehensive PPE strategy is non-negotiable. The recommended protective gear is detailed below.
| PPE Category | Specification |
| Eye Protection | Chemical-proof safety goggles or eyeshields are mandatory to prevent serious eye irritation.[2][4] |
| Hand Protection | Wear appropriate protective gloves to prevent skin contact and irritation.[2] |
| Respiratory Protection | In situations where dust may be generated, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is required. |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin exposure.[2] |
Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes exposure and ensures a safe working environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[3][4]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]
2. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.[6]
-
When transferring the solid, use appropriate tools (e.g., spatula, scoop) to prevent dust generation.
-
If creating a solution, slowly add the solid to the solvent to avoid splashing.
3. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2][7] If skin irritation occurs, seek medical attention.[7]
-
In case of eye contact: Rinse cautiously with water for several minutes.[2][7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice from an ophthalmologist.[3][7]
-
If inhaled: Move the individual to fresh air.[3] If the person feels unwell, call a poison center or doctor.[3]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][9]
Disposal Plan: A Critical Final Step
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Waste containing this compound should be classified as hazardous waste.
-
Containerization: Store waste in clearly labeled, closed containers that are suitable for hazardous materials.[8]
-
Disposal Method: Dispose of the waste in accordance with all applicable national, state, and local environmental regulations.[7] Do not allow the product to enter drains.[7][8]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing papers, and disposable labware, should be treated as hazardous waste and disposed of accordingly.
To further illustrate the procedural workflow for safely handling this compound, the following diagram outlines the key steps from preparation to disposal.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.dk [fishersci.dk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mountsinai.org [mountsinai.org]
- 5. fishersci.com [fishersci.com]
- 6. louisville.edu [louisville.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
